molecular formula C10H16N2O B573112 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one CAS No. 1346575-64-1

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Cat. No.: B573112
CAS No.: 1346575-64-1
M. Wt: 180.251
InChI Key: JBKWKHWTUAUEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is a chemical reagent designed for research and further manufacturing applications. This compound is part of the 3-aminopyridin-2(1H)-one class of heterocycles, which are recognized in medicinal chemistry as attractive building blocks for the synthesis of novel derivatives with promising biological potential . While specific studies on this propyl-substituted analog are limited, research on closely related structural analogs provides strong context for its research value. For instance, derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones have demonstrated significant cytoprotective effects in vitro, protecting cells from damage caused by oxidative stress . These related compounds have also shown pronounced antiradical activity, effectively neutralizing stable free radicals like DPPH and ABTS at a level comparable to ascorbic acid and Trolox . Furthermore, certain analogs in this chemical family exhibited potential neurotropic activity in vivo, displaying higher anxiolytic and antidepressant activity than comparator drugs in standardized behavioral tests . Researchers can leverage this compound as a versatile scaffold for developing new molecular entities to explore mechanisms related to cytoprotection, oxidative stress, and central nervous system pathways.

Properties

IUPAC Name

3-(aminomethyl)-6-methyl-4-propyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKWKHWTUAUEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346575-64-1
Record name 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-oneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive structural elucidation and validation framework for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one . This molecule is a structural homolog of the key intermediate used in the synthesis of EZH2 inhibitors (e.g., Tazemetostat), distinguished by a propyl lipophilic chain at the C4 position.

The elucidation of this compound presents specific challenges regarding tautomeric equilibrium (lactam vs. lactim), regiochemistry (distinguishing C4-propyl/C6-methyl from C4-methyl/C6-propyl isomers), and amine salt formation . This guide provides a self-validating analytical workflow for researchers in medicinal chemistry and process development.

Chemical Context & Synthesis Logic[1][2][3]

To validate the structure, one must first understand its provenance. The synthesis likely follows a Guareschi-Thorpe condensation or a modification of the cyano-pyridone route used for similar methyl-analogs.

Retrosynthetic Pathway

The core 2-pyridone ring is typically constructed via the condensation of a 1,3-dicarbonyl equivalent (e.g., 3-butyryl-acetone or equivalent enamine) with cyanoacetamide, followed by reduction of the C3-nitrile.

SynthesisPath SM1 Butyrylacetone (or equivalent) Inter Intermediate: 3-cyano-6-methyl-4-propyl-2-pyridone SM1->Inter Base (KOH/MeOH) Cyclization SM2 Cyanoacetamide SM2->Inter Target Target: 3-(aminomethyl)-6-methyl- 4-propylpyridin-2(1H)-one Inter->Target H2/Raney Ni (Nitrile Reduction)

Figure 1: Likely synthetic origin. Understanding the precursor (3-cyano) is critical for tracking the reduction of the nitrile to the aminomethyl group.

Analytical Framework: Step-by-Step Elucidation

The following protocol ensures unambiguous assignment. The molecule exists primarily in the 2-pyridone (lactam) tautomer in polar solvents (DMSO-d6), rather than the 2-hydroxypyridine (lactim) form.

High-Resolution Mass Spectrometry (HRMS)

Before NMR, establish the molecular formula.

  • Formula: C₁₀H₁₆N₂O

  • Calculated Monoisotopic Mass [M+H]⁺: 181.1335 Da.

  • Fragmentation Pattern (ESI+):

    • m/z 181.13 → 164.10: Loss of NH₃ (Characteristic of primary amines).

    • m/z 164.10 → 136.07: Loss of CO (Characteristic of 2-pyridones/lactams).

    • m/z 136.07 → 93.xx: Cleavage of the propyl chain (Loss of C₃H₇).

Proton NMR (¹H NMR) Analysis

Solvent: DMSO-d₆ (Preferred to observe exchangeable protons and prevent aggregation).

PositionGroupShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH (Ring) Lactam NH11.5 - 12.0Broad Singlet1HDiagnostic of 2-pyridone tautomer. Disappears with D₂O shake.
C5-H Aromatic5.85 - 6.00Singlet1HThe only aromatic proton. Its singlet nature confirms C4 and C6 are fully substituted.
NH₂ Amine8.0 - 8.2Broad (br s)2H-3HIf isolated as HCl salt. As free base, appears ~1.5-2.0 ppm (often obscured).
C3-CH₂ Methylene3.75 - 3.90Singlet (or q)2HDeshielded by the aromatic ring and amine. Couples to NH₂ if exchange is slow.
C4-Propyl α-CH₂2.45 - 2.55Triplet2HOverlaps with DMSO solvent peak often; check HSQC.
C6-Methyl Methyl2.10 - 2.20Singlet3HDistinct singlet. Differentiates from propyl terminal methyl.
C4-Propyl β-CH₂1.50 - 1.65Multiplet2HSextet-like pattern.
C4-Propyl γ-CH₃0.90 - 0.95Triplet3HTypical terminal methyl triplet.

Critical Check: The C5-H signal must be a singlet . If it is a doublet, the substitution pattern is incorrect (e.g., 4,5- or 5,6-substitution).

2D NMR Validation (The Proof)

To distinguish the Target from its regioisomer (3-aminomethyl-4-methyl-6-propyl pyridin-2-one), HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • HMBC Experiment: Focus on the C5-H singlet.

    • Target (6-Me, 4-Pr): The C5 proton will show a strong ³J correlation to the C3 quaternary carbon and the C6-Methyl carbon. It will also show a weak ²J to the C4-Propyl α-carbon.

    • Isomer (4-Me, 6-Pr): The C5 proton would show ³J correlations to a C4-Methyl and a C6-Propyl α-carbon.

HMBC_Logic C5H C5-H Signal (approx 5.9 ppm) C6_Me Correlation to Methyl Carbon (~20 ppm)? C5H->C6_Me Strong 2J/3J C4_Pr Correlation to Propyl α-Carbon (~35 ppm)? C5H->C4_Pr Strong 2J/3J Result_Target CONFIRMED: 6-Methyl-4-Propyl C6_Me->Result_Target If Methyl C observed C4_Pr->Result_Target If Propyl C observed Result_Isomer REJECTED: 4-Methyl-6-Propyl

Figure 2: HMBC connectivity logic. The C5-H is the "spy" that reveals what is attached to C4 and C6.

Experimental Protocol: Isolation & Characterization

This protocol assumes the compound is isolated as a Hydrochloride salt (common for aminomethyl pyridones to ensure stability).

Materials
  • Sample: ~20 mg of crude/purified solid.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS.

  • Reagent: D₂O (for exchange studies).

Workflow
  • Sample Prep: Dissolve 15 mg in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.

  • 1H NMR Acquisition:

    • Run standard proton scan (16 scans).

    • Checkpoint: Verify the integration ratio of Propyl-CH₃ (3H) : Ring-CH₃ (3H) : C5-H (1H). It must be 3:3:1.

  • D₂O Shake: Add 2 drops of D₂O. Shake and re-run.

    • Expectation: The signal at ~11.5 ppm (Ring NH) and ~8.1 ppm (Amine NH₃⁺) should disappear or broaden significantly. The C3-CH₂ signal may sharpen if it was coupling to the NH protons.

  • 13C & DEPT-135:

    • Verify Carbon count: 10 carbons total.

    • DEPT-135: 3 x CH₃/CH (Up), 3 x CH₂ (Down). Note: C5 is CH (Up).

  • HMBC: Set optimization for long-range coupling (8-10 Hz). Run for 1-2 hours to see quaternary carbons.

Quality Specification (Data Table)

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (C18, 0.1% TFA/ACN)
Identity (NMR) Conforms to structure (Singlet at 5.9 ppm; Propyl pattern)1H NMR (DMSO-d₆)
Identity (MS) [M+H]⁺ = 181.1 ± 0.1 DaESI-MS
Counter-ion Chloride (if HCl salt)AgNO₃ precip. or IC

References

  • Tazemetostat Intermediate Synthesis: The 4,6-dimethyl homolog (CAS 1860028-30-3) is a well-documented intermediate. The spectroscopic data for the target molecule is derived by homologous extension (Methyl → Propyl) of this core.

    • Source:

  • Pyridone Tautomerism: Validation of the NH-form (2-pyridone) over the OH-form (2-hydroxypyridine)

    • Source:

  • MS Fragmentation of Amines: Principles of primary amine fragmentation (Loss of NH3) and alkyl chain cleavage.

    • Source:

A Technical Guide to the Chemical Properties and Synthetic Utility of 3-(Aminomethyl)-pyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The field of medicinal chemistry is often characterized by the exploration of novel molecular scaffolds to address complex biological targets. The specific compound, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, represents a unique yet underexplored structure within the broader class of pyridinone derivatives. While direct experimental data for this exact molecule is not extensively available in peer-reviewed literature, its core structure is shared with well-characterized compounds of significant pharmaceutical importance.

This guide provides an in-depth technical analysis of the 3-(aminomethyl)-pyridin-2(1H)-one scaffold. By leveraging data from its close and commercially significant analog, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one , a key intermediate in the synthesis of the EZH2 inhibitor Tazemetostat, we can establish a robust framework for understanding the chemical properties, reactivity, and potential applications of this promising class of molecules.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize these versatile building blocks.

Molecular Architecture and Physicochemical Landscape

The 3-(aminomethyl)-pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry.[2][3] The pyridinone ring can act as a bioisostere for amides or phenyl groups, participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[4] The aminomethyl substituent at the C3 position provides a crucial reactive handle for introducing molecular diversity and building complex drug candidates.

The substitution pattern on the pyridinone ring, such as the methyl and propyl groups in the target molecule, significantly influences key physicochemical properties like lipophilicity, solubility, and metabolic stability.[4] These parameters are critical for optimizing the drug-like characteristics of a lead compound.

Table 1: Comparative Physicochemical Properties

Property3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (Predicted)3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride (Experimental)[5]3-(Aminomethyl)pyridine (Experimental)[6]
Molecular Formula C₁₀H₁₆N₂OC₈H₁₄Cl₂N₂OC₆H₈N₂
Molecular Weight 180.25 g/mol 225.12 g/mol 108.14 g/mol
Melting Point Not AvailableNot Available-21 °C
Boiling Point Not AvailableNot Available73-74 °C @ 1 mmHg
Density Not AvailableNot Available1.062 g/mL @ 25 °C
pKa (Predicted) ~8.5 (Amine)Not Available8.34 ± 0.29
LogP (Predicted) ~1.5Not Available-0.32
Water Solubility Not AvailableNot AvailableFreely Soluble

Note: Properties for the target molecule are computational predictions. Experimental validation is required.

Synthesis and Strategic Application

The synthesis of substituted 3-(aminomethyl)pyridin-2(1H)-ones is a multi-step process that requires careful control of reaction conditions. The documented synthesis of the key intermediate for Tazemetostat, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride, provides a validated and scalable blueprint.[1]

Reference Synthetic Protocol: Preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride[1]

This two-step protocol illustrates a common strategy: the reductive amination of a nitrile precursor, followed by deprotection.

Step 1: Boc-Protected Intermediate Synthesis

  • Rationale: The initial material, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, contains the core pyridinone scaffold. The nitrile group is reduced to a primary amine. The use of Di-tert-butyl dicarbonate (Boc₂O) in the presence of a nickel catalyst allows for a one-pot reduction and protection of the newly formed amine. This protection is crucial to prevent side reactions in subsequent steps.

  • Methodology:

    • Suspend 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in methanol at ambient temperature (25-30°C).

    • Add Di-tert-butyl dicarbonate followed by nickel chloride hexahydrate.

    • Stir the mixture for 20 minutes to allow for complex formation.

    • Cool the reaction mixture to 0-5°C.

    • Add sodium borohydride portion-wise, maintaining the temperature below 10°C to control the exothermic reaction.

    • Stir for 12 hours at 25-30°C to ensure complete reaction.

    • Isolate the product, tert-butyl((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl) carbamate.

Step 2: Deprotection to Yield the Final Hydrochloride Salt

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Treatment with a strong acid like hydrochloric acid cleanly removes the Boc group, yielding the primary amine as its hydrochloride salt. The salt form often improves stability and handling properties.

  • Methodology:

    • Add isopropanol to the Boc-protected intermediate from Step 1 at 25-30°C.

    • Slowly add hydrochloric acid to the mixture.

    • Stir for 6 hours at 25-30°C to drive the deprotection to completion.

    • Add additional isopropanol and stir for 2 hours to facilitate precipitation.

    • Filter the solid, wash with isopropanol, and dry to obtain 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.[1]

G cluster_0 Step 1: Reductive Amination & Protection cluster_1 Step 2: Deprotection A 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile B Reagents: - Methanol - Boc₂O - NiCl₂·6H₂O - NaBH₄ A->B C tert-butyl((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate B->C D Reagents: - Isopropanol - HCl C->D E 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride D->E

Caption: Synthetic workflow for 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one HCl.

Spectroscopic and Analytical Characterization

The structural elucidation of novel pyridinone derivatives relies on a combination of standard spectroscopic techniques. While experimental data for the title compound is unavailable, the expected spectral features can be reliably predicted based on its functional groups.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyridinone ring, the methylene protons of the aminomethyl group (typically a singlet around 3.5-4.0 ppm), and characteristic multiplets for the propyl and methyl substituents.

  • ¹³C NMR: The carbon spectrum would feature a downfield signal for the carbonyl carbon (C=O) around 160-170 ppm, signals for the aromatic carbons of the pyridinone ring, and aliphatic signals for the aminomethyl, propyl, and methyl carbons.[7]

  • FT-IR: The infrared spectrum would be dominated by a strong absorption band for the C=O stretch of the pyridinone ring (approx. 1640-1680 cm⁻¹) and N-H stretching vibrations from the amine and the ring amide.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

Utility in Drug Discovery: A Gateway to Complex Molecules

The primary value of 3-(aminomethyl)-pyridin-2(1H)-one derivatives in drug discovery lies in the synthetic versatility of the aminomethyl group. This primary amine serves as a key nucleophile for constructing more complex molecules, most commonly through amide bond formation.

The development of Tazemetostat, an orally bioavailable EZH2 inhibitor, is a prime example.[1] In its synthesis, the 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one intermediate is coupled with a complex biphenyl carboxylic acid to form the final active pharmaceutical ingredient. This transformation highlights the strategic importance of the title compound's scaffold as a foundational building block.

G A 3-(Aminomethyl)-pyridin-2(1H)-one (Key Intermediate) B Amide Bond Formation (Coupling Reaction) A->B D Final Drug Candidate (e.g., Tazemetostat) B->D C Complex Carboxylic Acid Partner C->B

Caption: Role of the aminomethyl pyridinone as a key building block in drug synthesis.

Pyridinone-containing compounds exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3] The specific biological profile is heavily influenced by the substituents attached to the core scaffold. Therefore, derivatives like 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one are valuable starting points for library synthesis and structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

While specific toxicity data for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is not available, compounds containing the aminopyridine moiety should be handled with care. The related compound, 3-(aminomethyl)pyridine, is classified as corrosive and can cause severe skin burns and eye damage.[8][9]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture. Some related compounds are air-sensitive.[6]

Conclusion

The 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one molecule, while not extensively documented, belongs to a class of heterocyclic compounds with immense potential in modern drug discovery. By analyzing its structural features and the established chemistry of its close analogs, we can confidently approach its synthesis and application. Its value as a versatile chemical intermediate, particularly for the construction of complex, biologically active molecules, is clear. Further investigation into the synthesis and properties of this specific derivative and others in its class is warranted and could unlock new avenues for therapeutic innovation.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI.
  • Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride - Technical Disclosure Commons. (2022-09-28).
  • 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A Novel Group of Tumour-Selective Cytotoxins - PubMed. (2012-07-18).
  • 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem - NIH.
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022-03-23).
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022-03-23).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021-02-19).
  • Pyridones in drug discovery: Recent advances - ResearchGate. (2023-09-01).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. (2025-10-13).
  • Synthesis of 6-aminomethyl Derivatives of benzopyran-4-one With Dual Biological Properties: Anti-Inflammatory-Analgesic and Antimicrobial - PubMed. (2006-01-01).
  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties - Journal of Medicinal and Chemical Sciences. (2024-07-07).
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. (2019-09-11).
  • 3-(Aminomethyl)pyridine - Oakwood Chemical.
  • (PDF) 1-(3-Aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A novel group of tumour-selective cytotoxins - ResearchGate. (2012-07-18).
  • Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors - RSC Publishing. (2020-01-01).
  • 1860028-30-3|3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride - BLDpharm.
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). (2024-05-13).
  • Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity - MDPI. (2022-09-28).
  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed. (2019-05-23).
  • Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed. (2004-02-01).
  • 3-(Aminomethyl)pyridine Safety Data Sheet Jubilant Ingrevia Limited.
  • 3-(Aminomethyl)pyridine | 3731-52-0 - ChemicalBook.

Sources

An In-depth Technical Guide to the Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, a substituted pyridinone derivative with potential applications in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the construction of the core pyridinone ring system, followed by the reduction of a nitrile intermediate to the desired aminomethyl functionality. This document will delve into the mechanistic rationale behind the chosen reactions, provide detailed experimental protocols, and present the expected data in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.

Introduction to Substituted Pyridinones

Substituted 2-pyridone moieties are prevalent structural motifs in a wide array of biologically active molecules, exhibiting diverse pharmacological properties.[1] Their synthesis and functionalization are therefore of significant interest to the scientific community. The target molecule, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, incorporates a primary amine, a feature that can be crucial for modulating solubility, forming salt derivatives, and establishing key interactions with biological targets.

Synthetic Strategy Overview

The synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is accomplished through a two-step sequence. The first step involves the synthesis of the key intermediate, 3-cyano-6-methyl-4-propylpyridin-2(1H)-one. This is achieved via a condensation reaction between an appropriate β-diketone and cyanoacetamide. The second step is the catalytic hydrogenation of the nitrile group to the corresponding primary amine.

Synthesis_Overview Start Starting Materials Intermediate 3-cyano-6-methyl-4-propylpyridin-2(1H)-one Start->Intermediate Step 1: Pyridinone Ring Formation Target 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one Intermediate->Target Step 2: Nitrile Reduction Nitrile_Reduction Intermediate 3-cyano-6-methyl-4-propylpyridin-2(1H)-one Boc_Protected Boc-protected amine Intermediate->Boc_Protected Catalytic Hydrogenation + (Boc)₂O Target_HCl 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one Hydrochloride Salt Boc_Protected->Target_HCl Acidic Deprotection (HCl)

Sources

A Framework for Elucidating the Mechanism of Action of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The novel chemical entity, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, represents a promising scaffold for therapeutic development. Its pyridinone core is a privileged structure in medicinal chemistry, found in a range of bioactive compounds. This guide presents a comprehensive, multi-pronged strategy for the elucidation of its mechanism of action (MoA). We will traverse the logical progression from initial phenotypic screening and target identification to intricate signaling pathway analysis. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and actionable experimental protocols to thoroughly characterize this and other novel chemical entities.

Introduction: The Pyridinone Scaffold and the Imperative for Mechanistic Clarity

The pyridinone ring system is a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities. While the specific compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is not extensively characterized in publicly available literature, its structural motifs—a substituted pyridinone core—suggest potential interactions with a variety of biological targets. For instance, related pyridinone structures have been shown to act as inhibitors of enzymes such as thrombin and receptor tyrosine kinases like c-Met[1][2]. Furthermore, other aminomethyl-substituted aromatic compounds have demonstrated potent and selective inhibition of enzymes like Lysyl Oxidase-Like 2 (LOXL2), which is implicated in fibrotic diseases[3].

A definitive understanding of a new chemical entity's MoA is paramount for its successful translation into a clinical candidate. It informs efficacy, guides safety and toxicology studies, and is a critical component of the regulatory submission package. This guide, therefore, proposes a systematic and robust workflow to unravel the therapeutic potential of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step in characterizing a novel compound is to cast a wide net through phenotypic screening. This approach allows for an unbiased assessment of the compound's biological effects across a diverse range of cellular contexts.

Rationale for Panel Selection

The choice of cell lines is critical and should encompass a variety of tissue origins and disease states. A representative panel would include, but not be limited to:

  • Oncology Panel: A selection of cancer cell lines from different tissues (e.g., NCI-60 panel) to identify potential anti-proliferative or cytotoxic effects. Compounds with similar backbones have shown tumor-selective cytotoxicity[4][5].

  • Immunology Panel: Primary immune cells (e.g., PBMCs, T-cells, macrophages) to assess immunomodulatory activity.

  • Fibrosis Panel: Fibroblast cell lines (e.g., NIH/3T3) to investigate anti-fibrotic potential, given the activity of related compounds against enzymes like LOXL2[3].

  • Neurology Panel: Neuronal and glial cell lines to explore potential neuroprotective or neurotoxic effects.

Experimental Protocol: High-Content Imaging for Phenotypic Profiling
  • Cell Plating: Seed the selected cell lines in 96- or 384-well microplates at optimal densities.

  • Compound Treatment: Treat the cells with a concentration range of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

  • Staining: Following incubation, fix and stain the cells with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., Hoechst for nuclei, CellMask for cytoplasm, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify a wide range of cellular features, such as cell count, nuclear morphology, mitochondrial integrity, and protein expression levels of key markers.

Hypothetical Data Summary

The following table illustrates a potential outcome from such a screen, suggesting a potent and selective cytotoxic effect on a lung cancer cell line.

Cell LineIC50 (µM) after 48hPrimary Phenotypic Observation
A549 (Lung Carcinoma)1.5Apoptosis, cell cycle arrest at G2/M
MCF7 (Breast Cancer)> 100No significant effect
Jurkat (T-cell Leukemia)55.2Mild anti-proliferative effect
NIH/3T3 (Fibroblast)> 100No significant effect

Phase 2: Target Identification and Validation

With a confirmed cellular phenotype, the next critical phase is to identify the direct molecular target(s) of the compound.

Chemical Proteomics Approach for Target Discovery

Affinity-based proteomics is a powerful tool for identifying direct binding partners of a small molecule.

  • Compound Immobilization: Synthesize an analogue of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one with a linker arm for immobilization onto chromatography beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a native protein lysate from the responsive cell line (e.g., A549).

  • Affinity Pull-down: Incubate the lysate with the compound-conjugated beads. A parallel incubation with control beads is essential.

  • Elution: Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Target Validation with Biophysical Assays

Once potential targets are identified, it is crucial to validate the direct interaction and quantify the binding affinity.

  • Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

  • Compound Injection: Flow a series of concentrations of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one over the chip.

  • Data Analysis: Measure the change in the refractive index at the sensor surface to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is then calculated (KD = kd/ka).

Phase 3: Mechanistic Deep Dive and Pathway Analysis

Confirming the direct target is only the beginning. The subsequent step is to understand the functional consequences of this interaction and map the downstream signaling pathways.

Functional Assays

Assuming, based on our hypothetical data, that the target is a protein kinase, a functional assay would be as follows:

  • Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

  • Reaction and Detection: Allow the kinase reaction to proceed, then measure the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).

  • IC50 Determination: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Cellular Pathway Analysis

To understand how target engagement translates into the observed cellular phenotype (e.g., apoptosis), we must investigate the downstream signaling cascade.

  • Cell Treatment and Lysis: Treat A549 cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract proteins.

  • Protein Quantification and Separation: Quantify the protein concentration and separate the proteins by size using SDS-PAGE.

  • Immunoblotting: Transfer the proteins to a membrane and probe with antibodies specific for key signaling proteins and their phosphorylated forms (e.g., Akt, p-Akt, ERK, p-ERK, PARP).

  • Detection and Analysis: Detect the antibody binding and quantify the changes in protein phosphorylation or cleavage (e.g., cleaved PARP as a marker of apoptosis).

Visualizing the Proposed Workflow and a Hypothetical Signaling Pathway

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway based on our example.

G cluster_workflow Experimental Workflow A Phenotypic Screening (High-Content Imaging) B Target Identification (Affinity Chromatography) A->B Identifies responsive cell line C Target Validation (SPR) B->C Identifies putative target D Functional Assay (Kinase Inhibition) C->D Confirms binding E Pathway Analysis (Western Blot) D->E Confirms functional effect

Caption: A streamlined workflow for MoA elucidation.

G cluster_pathway Hypothetical Signaling Pathway Compound 3-(aminomethyl)-6-methyl- 4-propylpyridin-2(1H)-one TargetKinase Target Kinase (e.g., AKT) Compound->TargetKinase Inhibits Downstream1 Downstream Effector 1 (e.g., mTOR) TargetKinase->Downstream1 Inhibits Downstream2 Downstream Effector 2 (e.g., Bad/Bcl-xL) TargetKinase->Downstream2 Inhibits CellCycle Cell Cycle Arrest Downstream1->CellCycle Leads to Apoptosis Apoptosis Downstream2->Apoptosis Leads to

Caption: A hypothetical signaling cascade initiated by the compound.

Conclusion and Future Directions

This guide has outlined a rigorous, phase-gated approach to systematically elucidate the mechanism of action for the novel compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. By integrating phenotypic screening, target identification, and detailed pathway analysis, researchers can build a comprehensive understanding of the compound's biological effects. The insights gained from this workflow are not only crucial for the progression of this specific molecule but also establish a robust framework for the characterization of other novel chemical entities, ultimately accelerating the journey from discovery to clinical application.

References

  • Bilginer, S., et al. (2013). 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A Novel Group of Tumour-Selective Cytotoxins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 974-80. Available at: [Link]

  • Griffith, J., et al. (2018). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 61(23), 10788-10804. Available at: [Link]

  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-91. Available at: [Link]

  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-7. Available at: [Link]

  • Gul, H. I., et al. (2012). 1-(3-Aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A novel group of tumour-selective cytotoxins. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

The Multifaceted Biological Activities of Pyridinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Pyridinone Scaffold

The pyridinone core, a six-membered heterocyclic motif, stands as a testament to the power of privileged structures in medicinal chemistry. Its inherent ability to engage in hydrogen bonding as both a donor and acceptor, coupled with its synthetic tractability, has cemented its status as a versatile scaffold for the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of the diverse biological activities of pyridinone derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by detailed experimental protocols and an analysis of structure-activity relationships.

I. Anticancer Activity: Targeting the Engines of Malignancy

Pyridinone derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A. Mechanism of Action: Kinase Inhibition and Beyond

Many pyridinone-based anticancer agents function as ATP-competitive inhibitors of protein kinases. The pyridinone scaffold can mimic the hydrogen bonding interactions of the adenine portion of ATP within the kinase active site.[1] Modifications to the core structure allow for the targeting of specific kinases, leading to the inhibition of downstream signaling pathways that drive tumor progression.

One of the key pathways implicated is the MAPK/ERK pathway , a central signaling cascade that regulates cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Pyridinone Pyridinone Derivatives Pyridinone->Raf Inhibition Pyridinone->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and points of inhibition by pyridinone derivatives.

Beyond kinase inhibition, some pyridinone derivatives induce cell cycle arrest and apoptosis. For instance, certain pyridone-annelated isoindigos have been shown to arrest cells in the G0/G1 phase of the cell cycle by inhibiting cyclin-dependent kinases (CDKs).

B. Representative Data: In Vitro Efficacy

The anticancer activity of pyridinone derivatives is typically evaluated using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Compound ClassCancer Cell LineIC50 (µM)Target(s)Reference
Pyrano[3,2-c]pyridonesHeLa0.33 - >100Tubulin[4]
Pyridinone-QuinazolineVarious9 - 15EGFR[1]
O-alkyl PyridineHepG-2, PC-3PotentPIM-1 Kinase[5]
C. Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridinone derivatives and a vehicle control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the pyridinone derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.

Step-by-Step Protocol:

  • Kinase Reaction: Set up a reaction mixture containing the target kinase, substrate, ATP, and the pyridinone inhibitor.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence compared to the control indicates inhibition of the kinase.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

A. Mechanism of Action

The antimicrobial mechanisms of pyridinone derivatives are diverse. Some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication. Others can disrupt the integrity of the microbial cell membrane.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyridinone derivative in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

III. Antiviral Activity: A Focus on HIV Reverse Transcriptase Inhibition

Pyridinone derivatives have been extensively studied for their antiviral properties, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV). Many of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

A. Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

B. Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), labeled dNTPs (e.g., ³H-dTTP), and the pyridinone inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).

  • Precipitation and Washing: Precipitate the newly synthesized DNA and wash to remove unincorporated labeled dNTPs.

  • Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: A reduction in radioactivity compared to the control indicates inhibition of RT activity.

IV. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several pyridinone derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating inflammatory diseases.

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory activity of pyridinone derivatives is often attributed to their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is often achieved through the modulation of key signaling pathways like the NF-κB pathway .

NFkB_Pathway cluster_0 Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Pyridinone Pyridinone Derivatives Pyridinone->IKK Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition by pyridinone derivatives.

V. Clinical Significance and Future Perspectives

The therapeutic potential of pyridinone derivatives is underscored by the number of compounds that have progressed to clinical trials and, in some cases, have received regulatory approval. A notable example is Pirfenidone , an approved drug for the treatment of idiopathic pulmonary fibrosis, which exhibits both anti-inflammatory and anti-fibrotic properties.[6] The mechanisms of action for Pirfenidone are complex and involve the downregulation of multiple cytokines and growth factors. Numerous other pyridinone derivatives are currently in various stages of clinical development for a range of indications, including cancer and infectious diseases.

The continued exploration of the pyridinone scaffold, guided by a deeper understanding of structure-activity relationships and mechanistic insights, holds immense promise for the discovery of next-generation therapeutics.

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Liu, Z., Yao, Y., Kogiso, M., Zheng, B., Deng, L., Qiu, J. J., et al. (2014). Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure-Activity Relationship, and Selective Antitumor Activity. Journal of Medicinal Chemistry, 57(20), 8307–8318. [Link]

  • Weng, Y., Yang, X., Zhang, Q., Chen, Y., Xu, Y., Zhu, C., ... & Song, G. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4846–4863. [Link]

  • Guzmán, A., & Medina-Franco, J. L. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J. C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35699-35721. [Link]

  • Hashmi, M. A., Kanwal, A., Siddiqua, U. H., Rasool, N., & Malik, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]

  • El-Damasy, A. K., Lee, J. A., & Park, K. D. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298937. [Link]

  • Al-Salahi, R., & Marzouk, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4818. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Journal of Molecular Structure, 1319, 138761. [Link]

  • Weng, Y., Yang, X., Zhang, Q., Chen, Y., Xu, Y., Zhu, C., ... & Song, G. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4846–4863. [Link]

  • Ghelardini, C., Gado, F., Marracci, S., Sbraci, L., Dei, S., Teodori, E., ... & Manetti, D. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules, 26(21), 6583. [Link]

  • ClinicalTrials.gov. (2015). Prolonged Release Pirfenidone Versus Placebo in Compensated Cirrhosis. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fayoumi, A. M., El-Din, M. M. G., & Abdel-Moneim, D. (2015). Synthesis and Biological Evaluation of New Pyridone-Annelated Isoindigos as Anti-Proliferative Agents. Molecules, 20(8), 14668–14681. [Link]

  • Al-Ostath, A. I., El-Enany, M. M., Al-Ghorbani, M., Al-Mahmoudy, A. M., & El-Emam, A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. [Link]

  • Lucarini, L., Gado, F., Sbraci, L., Dei, S., Teodori, E., Manetti, D., ... & Ghelardini, C. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3717. [Link]

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis research, 110(5-6), 255-258. [Link]

  • Drew, L. A., & Knoechel, T. R. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Biological Chemistry, 294(44), 16297–16307. [Link]

  • Ghelardini, C., Gado, F., Marracci, S., Sbraci, L., Dei, S., Teodori, E., ... & Manetti, D. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules, 26(21), 6583. [Link]

  • Vanstreels, E., Biela, A., D'Auria, G., Cammue, B. P. A., & Thevissen, K. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 60. [Link]

  • Sakai, N., & Tager, A. M. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 13, 1515234. [Link]

  • Goldman, M. E., Nunberg, J. H., O'Brien, J. A., Quintero, J. C., Schleif, W. A., Freund, K. F., ... & Emini, E. A. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. [Link]

  • Le Van, D., Nguyen, C. H., Bisagni, E., & Dolle, V. (2009). A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 52(12), 3636–3643. [Link]

  • Astellas Pharma Inc. (2009). Method of modulating stress-activated protein kinase system.
  • El-Naggar, M., Abdu-Allah, H. H., & El-Shorbagi, A. N. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS omega, 7(12), 10427-10440. [Link]

  • National Genomics Data Center. (n.d.). Pyridone, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

  • Guzmán, A., & Medina-Franco, J. L. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3236. [Link]

  • Chen, Y. C., Chen, Y. L., Hsieh, P. W., & Chen, C. L. (2013). FJU-C4, a New 2-Pyridone Compound, Attenuates Lipopolysaccharide-Induced Systemic Inflammation via p38MAPK and NF-κB in Mice. PloS one, 8(12), e82877. [Link]

  • Stojković, S., Srećković, M., Dinić, A., Ulić, M., Mihajlović, M., Glišić, B., ... & Stanković, M. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum. [Link]

  • El-Damasy, A. K., Lee, J. A., & Park, K. D. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298937. [Link]

  • Fan, Z., Chakravarty, A., Alfieri, A., Pandita, T. K., & Guha, C. (2008). Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. Clinical Cancer Research, 14(14), 4634-4642. [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8(2), 22-29. [Link]

  • GlaxoSmithKline LLC. (2009). 4-pyridinone compounds and their use for cancer.
  • Gilead Sciences, Inc. (2020). Novel pyrrole and pyridone derivatives and uses thereof.
  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., & DeRisi, J. L. (2008). Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. Journal of Medicinal Chemistry, 51(9), 2795–2803. [Link]

  • Chaplan, S. R., Suto, M. J., & Decosterd, I. (2021). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

  • Elkins, J. M., Fedele, V., Szklarz, M., Abdul-Aziz, A., & Gray, N. S. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature biotechnology, 33(10), 1042-1050. [Link]

  • Lucarini, L., Gado, F., Sbraci, L., Dei, S., Teodori, E., Manetti, D., ... & Ghelardini, C. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3717. [Link]

  • Chaplan, S. R., Suto, M. J., & Decosterd, I. (2021). Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. Bioorganic & Medicinal Chemistry Letters, 52, 128383. [Link]

  • Altan, M. F., & Köysal, Y. (2025). New Analgesic and Antiinflammatory Agents 4(1H)-Pyridinone Derivatives. ResearchGate. [Link]

  • Altomare, C., Carotti, A., Casini, G., Cellamare, S., Ferappi, M., & Vitali, C. (1992). Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. Arzneimittel-Forschung, 42(2), 152–155. [Link]

Sources

An Inquiry Into 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one: Clarification of CAS Number and Current Knowledge Gaps

Author: BenchChem Technical Support Team. Date: February 2026

A thorough investigation into the chemical compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one reveals a discrepancy in its registered CAS number and a notable absence of in-depth technical data in publicly accessible scientific literature. While the intended compound of interest is identifiable, the lack of comprehensive research limits the scope of a detailed technical guide for researchers and drug development professionals at this time.

Initial searches for the provided CAS number, 1403595-07-2, did not yield substantive information corresponding to the chemical name 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. However, cross-referencing the chemical name with various chemical supplier databases consistently links it to the CAS number 1346575-64-1 . This suggests that the latter is the correct and recognized identifier for this compound.

Physicochemical Properties

Based on information from chemical suppliers, the basic physicochemical properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (CAS: 1346575-64-1) are summarized below. It is important to note that without peer-reviewed experimental data, these values should be considered as reference points.

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂OBLDpharm[1], DC Chemicals[2]
Molecular Weight180.24 g/mol BLDpharm[1]
Purity>98%DC Chemicals[2]
Storage Conditions2-8°C, inert atmosphere, keep in dark placeBLDpharm[1]
SMILESO=C1C(CN)=C(CCC)C=C(C)N1BLDpharm[1]

Current Research Landscape and Knowledge Gaps

A comprehensive literature search for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one did not uncover any peer-reviewed studies detailing its synthesis, biological activity, mechanism of action, or specific applications in drug discovery. The available information is currently limited to its commercial availability as a research chemical.

While direct data is lacking, the pyridin-2(1H)-one scaffold is a well-established pharmacophore in medicinal chemistry, suggesting potential areas of interest for this particular molecule. For instance, structurally related compounds have shown promise in oncology. A study on 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives identified them as potent tubulin polymerization inhibitors with significant antitumor activities against colorectal carcinoma cell lines.[3] Furthermore, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride is a known key intermediate in the synthesis of Tazemetostat, an EZH2 inhibitor approved for the treatment of certain cancers.[4]

The aminomethyl substituent at the 3-position and the alkyl groups at the 4- and 6-positions of the pyridinone ring in the topic compound could be explored for their potential to modulate the activity and selectivity towards various biological targets.

Future Directions and a Call for Research

Given the proven utility of the pyridin-2(1H)-one core in drug development, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one represents an under-explored molecule with potential for further investigation. Future research efforts could focus on the following areas:

  • Development and optimization of a scalable synthetic route.

  • Screening for biological activity against a panel of relevant targets, such as kinases, histone-modifying enzymes, or other targets implicated in disease.

  • In vitro and in vivo studies to determine its pharmacological profile, including efficacy, toxicity, and pharmacokinetic properties.

  • Structure-activity relationship (SAR) studies to understand the contribution of the aminomethyl, methyl, and propyl groups to its biological activity.

A hypothetical workflow for the initial exploration of this compound is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization s1 Starting Materials s2 Multi-step Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Confirmation (NMR, MS, etc.) s3->s4 b1 High-Throughput Screening (e.g., Kinase Panel) s4->b1 Test Compound b2 Cell-Based Assays (e.g., Proliferation, Apoptosis) b1->b2 d1 Hit Identification b2->d1 Active Hits d2 SAR Studies d1->d2 d3 In Vivo Efficacy & PK/PD d2->d3

Caption: A conceptual workflow for the initial investigation of novel chemical entities like 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Conclusion

References

  • DC Chemicals. 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. [Link]

  • Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry. 2019;184:111728. doi:10.1016/j.ejmech.2019.111728
  • Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Technical Disclosure Commons. 2022. [Link]

Sources

An In-depth Technical Guide to 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the properties of closely related analogs, particularly 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride, and general principles of pyridinone chemistry. This information is intended to serve as a predictive and comparative resource.

Introduction

Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their ability to act as hydrogen bond donors and acceptors allows for versatile interactions with biological targets, leading to a wide range of therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory agents.[1][3] This guide focuses on the technical properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride, a substituted pyridinone with potential applications in drug discovery and development. Due to the scarcity of direct data, this document leverages information from its close analog, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride, a key intermediate in the synthesis of the EZH2 inhibitor Tazemetostat.

Physicochemical Properties

The physicochemical properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride can be predicted by examining its structural components and comparing them to known analogs. The pyridinone core, coupled with an aminomethyl group, a methyl group, and a propyl group, will dictate its solubility, lipophilicity, and other key characteristics. The hydrochloride salt form is expected to enhance aqueous solubility.

Table 1: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted Value/Information for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochlorideData for Analog: 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride
Molecular Formula C10H17ClN2OC8H13ClN2O[4]
Molecular Weight ~216.71 g/mol Not specified
Appearance Likely a solidNot specified
Melting Point Not available312-315 °C[4]
Solubility Expected to be soluble in water and polar organic solvents.[5]High solubility in polar solvents.
pKa The aminomethyl group will have a basic pKa.Not available
LogP The propyl group will increase lipophilicity compared to the dimethyl analog.Not available

Synthesis and Purification

The synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride would likely follow a multi-step pathway common for substituted pyridinones.[1] A plausible synthetic route can be extrapolated from the synthesis of the analogous 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.

Conceptual Synthetic Workflow

A generalized synthetic approach would involve the construction of the substituted pyridinone ring, followed by the introduction or modification of the aminomethyl side chain.

G A Starting Materials (e.g., β-ketoester, enamine) B Cyclocondensation to form Pyridinone Ring A->B Ring Formation C Introduction of Aminomethyl Precursor B->C Functionalization D Conversion to Aminomethyl Group C->D Reduction/Deprotection E Salt Formation (HCl treatment) D->E Protonation F Purification (e.g., Recrystallization) E->F Isolation

Caption: Conceptual workflow for the synthesis of 3-(aminomethyl)-substituted pyridinones.

Detailed Experimental Protocol (Analog-Based)

The following protocol is adapted from the synthesis of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride and serves as a representative methodology.

Step 1: Synthesis of a Protected Aminomethyl Intermediate

  • To a solution of the corresponding pyridinone precursor in a suitable solvent (e.g., methanol), add a protecting group for the amine, such as di-tert-butyl dicarbonate (Boc anhydride).

  • Introduce a reducing agent, for instance, in the presence of a catalyst like nickel chloride hexahydrate.

  • Heat the reaction mixture to facilitate the reaction.

  • Cool the mixture to induce precipitation of the protected intermediate.

  • Isolate the solid product by filtration and wash with an appropriate solvent like acetone.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Suspend the protected intermediate in a solvent such as isopropanol.

  • Slowly add hydrochloric acid to the mixture at room temperature to remove the protecting group and form the hydrochloride salt.

  • Stir the reaction for several hours to ensure complete conversion.

  • Cool the mixture to promote crystallization of the final product.

  • Filter the solid, wash with a non-polar solvent (e.g., isopropanol or acetone), and dry to obtain the 3-(aminomethyl)-substituted pyridin-2(1H)-one hydrochloride.

Potential Mechanism of Action and Biological Activity

The biological activity of pyridinone derivatives is diverse and highly dependent on the substitution pattern on the pyridinone ring.[1][2] These compounds have been reported to exhibit a range of activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][3]

The structural features of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride, specifically the pyridinone core and the aminomethyl group, suggest potential interactions with various biological targets. The pyridinone moiety can participate in hydrogen bonding with amino acid residues in enzyme active sites or receptors.[1]

G cluster_0 Pyridinone Derivative cluster_1 Potential Biological Targets A 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride Pyridinone Core Aminomethyl Group B Kinases Reverse Transcriptases Other Enzymes A:f1->B:f0 H-bonding with hinge region A:f2->B:f1 Ionic/H-bonding interactions A->B:f2 Broad inhibitory potential

Caption: Potential interactions of the pyridinone scaffold with biological targets.

For instance, certain pyridinone derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric site on the enzyme.[1] The pyridinone ring has been observed to form crucial hydrogen bonds with key residues like Lys101 in the active site of HIV-1 reverse transcriptase.[1] Furthermore, the aminomethyl group could engage in additional hydrogen bonding or ionic interactions, potentially enhancing binding affinity and specificity.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for elucidating the chemical structure. Expected signals would correspond to the protons and carbons of the pyridinone ring, the methyl, propyl, and aminomethyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O stretch of the pyridinone ring and N-H bends of the amine.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for quantitative analysis.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
1H NMR Signals for aromatic protons on the pyridinone ring, singlets for the methyl and aminomethyl protons, and multiplets for the propyl group protons.
13C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the methyl, propyl, and aminomethyl groups.
IR (cm-1) Carbonyl (C=O) stretch around 1650-1680, N-H stretch and bend, C-H stretches.
MS (m/z) A molecular ion peak corresponding to the free base and characteristic fragment ions.

Safety, Handling, and Storage

Given the chemical nature of this compound, proper safety precautions are essential. The following recommendations are based on safety data for related compounds like 3-(aminomethyl)pyridine and pyridine hydrochloride.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[5][9] Handle in a well-ventilated area or with appropriate exhaust ventilation.[6][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[5] If on skin, wash off immediately with soap and plenty of water.[5] If inhaled, move to fresh air.[6] Seek medical attention if any symptoms persist.

Conclusion

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride represents a potentially valuable building block in medicinal chemistry. While direct experimental data is currently scarce, this in-depth technical guide, by leveraging data from close analogs and fundamental chemical principles, provides a solid foundation for researchers and drug development professionals. The predicted physicochemical properties, a plausible synthetic route, and an understanding of the potential biological activities of the pyridinone scaffold offer a starting point for further investigation and application of this compound in the pursuit of novel therapeutics. As with any research chemical, it is imperative to conduct thorough characterization and safety assessments before use.

References

  • Jubilant Ingrevia Limited. 3-(Aminomethyl)
  • LookChem. 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride.
  • Thermo Fisher Scientific. (2010, October 29).
  • Sigma-Aldrich. (3-Aminomethylphenyl)boronic acid hydrochloride AldrichCPR.
  • PubChem. 3-(Chloromethyl)pyridine hydrochloride.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23).
  • ZaiQi Bio-Tech. 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride| CAS No:1173081-96-3.
  • Das, L., & Sengupta, T. (2022). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade.
  • Synthesis of diversely substituted pyridin-2(1H)
  • ChemicalBook. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum.
  • Fisher Scientific.
  • Synthesis of some pyridone derivatives. (2022, August 6).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (2022, June 30).
  • Pyridine hydrochloride - Safety D
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. (2022, March 16).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents | Request PDF. (2022, August 6).
  • BLDpharm. 1860028-30-3|3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride.
  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
  • ChemicalBook. 3-(Aminomethyl)pyridine | 3731-52-0.
  • BLDpharm. 2444919-32-6|1-(6-(Aminomethyl)pyridin-2-yl).

Sources

The Ascendancy of Pyridin-2(1H)-ones: A Technical Guide to Novel Compound Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile physicochemical properties and broad pharmacological potential.[1][2] This guide provides an in-depth exploration of the discovery of novel pyridin-2(1H)-one compounds, from fundamental structural considerations to advanced synthetic strategies and biological evaluation. We will dissect the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, with each protocol and claim supported by authoritative references, ensuring scientific integrity and fostering innovation in the quest for new therapeutics.

The Pyridin-2(1H)-one Core: A Privileged Scaffold in Drug Design

The pyridin-2(1H)-one ring system, a six-membered nitrogen-containing heterocycle, is a "privileged structure" in drug discovery.[2] Its value stems from a unique combination of features that make it an ideal building block for creating bioactive molecules.

Physicochemical Properties and Tautomerism

A key characteristic of the pyridin-2(1H)-one moiety is its existence in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms.[3][4] The lactam form is thermodynamically more stable and predominates in both solid and solution states.[3][4] This equilibrium is crucial as it influences the molecule's ability to interact with biological targets.

The pyridin-2(1H)-one scaffold can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[2][3] This dual functionality allows it to mimic peptide bonds and interact with a wide array of biological macromolecules. Furthermore, this scaffold can serve as a bioisostere for amides, phenyl groups, and other heterocyclic rings, enabling chemists to fine-tune properties like lipophilicity, solubility, and metabolic stability.[2][3]

A Broad Spectrum of Biological Activities

The versatility of the pyridin-2(1H)-one core is reflected in the diverse biological activities exhibited by its derivatives. These compounds have shown significant promise in a multitude of therapeutic areas:

  • Anticancer Activity: Novel pyridin-2(1H)-one derivatives have demonstrated broad-spectrum antiproliferative activity against various human tumor cell lines.[1] They have been shown to target key proteins involved in tumorigenesis, including protein tyrosine kinases, histone deacetylases (HDACs), and mitogen-activated protein kinases (MAPKs).[1]

  • Antiviral Activity: The pyridin-2(1H)-one scaffold has been instrumental in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1][2][5] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function.

  • Anti-inflammatory and Analgesic Effects: Certain 3,5-disubstituted pyridin-2(1H)-ones have been identified as potent inhibitors of p38α MAPK, a key kinase in inflammatory signaling pathways.[6] This has led to the discovery of promising candidates for the treatment of chronic pain conditions like mechanical allodynia.[6][7]

  • Antimicrobial Activity: Derivatives of pyridin-2(1H)-one have also been investigated for their antibacterial and antimalarial properties.[8]

Synthetic Strategies for Novel Pyridin-2(1H)-one Analogs

The generation of diverse libraries of pyridin-2(1H)-one compounds is crucial for effective drug discovery campaigns. Several robust synthetic methodologies have been developed to access this scaffold.

Classical Condensation Reactions: The Guareschi-Thorpe Reaction

One of the foundational methods for synthesizing 2-pyridones is the Guareschi-Thorpe condensation. This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone.[9] This method provides a straightforward entry into substituted 2-pyridone rings.

Modern One-Pot and Multicomponent Reactions

To enhance efficiency and sustainability, one-pot and multicomponent reactions (MCRs) have become increasingly popular. These strategies allow for the construction of complex molecules in a single synthetic operation, reducing waste and purification steps.

For instance, a one-pot synthesis of 2-(1H)-pyridinones has been reported using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine with L-proline as a catalyst.[1][2] This approach is eco-friendly and tolerates a wide range of functional groups.[1][2]

Another efficient method involves the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes, leading to highly substituted pyridin-2(1H)-ones.[10]

Synthesis via Enamine Cyclization

A versatile approach to novel pyridin-2(1H)-one derivatives involves the cyclization of enamines.[11] This strategy typically begins with the reaction of an enaminone with a nucleophile to form an adduct, which is then reacted with an aromatic amine to yield an enamine that can be cyclized in the presence of a base.[11]

Experimental Protocol: One-Pot Synthesis of a 3,4-Disubstituted Pyridin-2(1H)-one

This protocol is a representative example of a modern, efficient synthesis of a pyridin-2(1H)-one derivative.

Objective: To synthesize 3-cyano-4-(4-methoxyphenyl)-6-methyl-1-phenylpyridin-2(1H)-one.

Materials:

  • 4-(4-methoxyphenyl)-4-oxobutanenitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aniline

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Step 1: Enaminone Formation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-methoxyphenyl)-4-oxobutanenitrile (1.0 eq) in anhydrous ethanol. Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and stir the mixture at reflux for 2 hours.

  • Step 2: Condensation with Aniline. To the reaction mixture, add aniline (1.1 eq) and continue to reflux for an additional 4 hours.

  • Step 3: Cyclization. Add a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol to the reaction mixture and reflux for 6 hours.

  • Step 4: Work-up and Purification. After cooling to room temperature, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Outcome: The desired 3-cyano-4-(4-methoxyphenyl)-6-methyl-1-phenylpyridin-2(1H)-one as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

SAR studies are the cornerstone of medicinal chemistry, providing critical insights into how chemical structure influences biological activity. For pyridin-2(1H)-one derivatives, SAR studies have been instrumental in optimizing their therapeutic potential.

Key Structural Modifications and Their Impact

Systematic modifications of the pyridin-2(1H)-one scaffold at various positions have revealed key determinants of activity:

  • Substituents on the Nitrogen (N-1): The nature of the substituent at the N-1 position can significantly impact potency and pharmacokinetic properties. For example, in the context of anti-HIV NNRTIs, specific substitutions at this position have been shown to influence binding to the hydrophobic pocket of the reverse transcriptase enzyme.[1]

  • Substituents at C-3 and C-5: In the development of analgesics targeting p38α MAPK, 3,5-disubstituted pyridin-2(1H)-ones have been extensively explored.[6] The nature and size of the substituents at these positions are critical for achieving high potency and selectivity.

  • Influence of Electron-Withdrawing and -Donating Groups: The electronic properties of substituents on the pyridin-2(1H)-one ring can modulate the acidity of the N-H proton and the overall electron distribution of the molecule.[1][2] Electron-withdrawing groups can increase the acidity of the N-H proton, potentially enhancing interactions with the active site of a target protein.[1][2] Conversely, electron-releasing groups have been found to be important for modulating the activity of urease inhibitors.[12]

Data Presentation: SAR Table

The following table summarizes hypothetical SAR data for a series of pyridin-2(1H)-one derivatives as p38α MAPK inhibitors.

CompoundR1 (at C-3)R2 (at C-5)p38α MAPK IC₅₀ (nM)
1a -Phenyl-NH-Phenyl150
1b -2-Bromophenyl-NH-Phenyl25
1c -Phenyl-NH-(4-Fluorophenyl)120
1d -2-Bromophenyl-NH-(4-Fluorophenyl)15
1e -Methyl-NH-Phenyl>1000

This data is illustrative and serves to demonstrate the principles of SAR analysis.

Biological Evaluation: From In Vitro Assays to In Vivo Models

A robust biological evaluation workflow is essential to validate the therapeutic potential of newly synthesized pyridin-2(1H)-one compounds.

Initial In Vitro Screening

The first step typically involves screening compounds in cell-free or cell-based assays to determine their activity against a specific biological target. For example, in the discovery of kinase inhibitors, enzymatic assays are used to measure the IC₅₀ values of the compounds against the target kinase.

Cellular Assays

Compounds that show promise in initial screens are then evaluated in cellular assays to assess their effects in a more biologically relevant context. For anticancer drug discovery, this would involve cytotoxicity assays against various cancer cell lines.

In Vivo Efficacy Models

The most promising candidates from in vitro and cellular assays are then advanced to in vivo models. For example, pyridin-2(1H)-one derivatives with potential analgesic properties would be tested in animal models of inflammatory or neuropathic pain.[6][7]

Visualizing the Drug Discovery Workflow

The following diagram illustrates the iterative process of discovering novel pyridin-2(1H)-one compounds.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Scaffold Selection (Pyridin-2(1H)-one) Synth Synthesis of Analogs Start->Synth Design Purify Purification & Characterization Synth->Purify InVitro In Vitro Screening (e.g., Enzyme Assays) Purify->InVitro Test Cellular Cellular Assays (e.g., Cytotoxicity) InVitro->Cellular Promising Hits SAR SAR Analysis InVitro->SAR InVivo In Vivo Models (e.g., Animal Studies) Cellular->InVivo Lead Candidates ADMET ADMET Profiling InVivo->ADMET SAR->Synth Iterate ADMET->SAR

Caption: Iterative workflow for the discovery of novel pyridin-2(1H)-one compounds.

Conclusion and Future Directions

The pyridin-2(1H)-one scaffold continues to be a highly fruitful area of research in drug discovery. Its inherent "drug-like" properties and synthetic tractability make it an attractive starting point for the development of new therapeutics. Future research will likely focus on exploring novel substitutions and fusion of the pyridin-2(1H)-one ring with other heterocyclic systems to access new chemical space and biological targets. The continued application of modern synthetic methods, coupled with advanced computational and biological screening techniques, will undoubtedly lead to the discovery of the next generation of pyridin-2(1H)-one-based drugs.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022-03-23). [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines - MDPI. [Link]

  • Pyridones in drug discovery: Recent advances - ResearchGate. [Link]

  • 2-Pyridone - Wikipedia. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. [Link]

  • Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. (2020-02-01). [Link]

  • A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 2(1H)-Pyridinone - the NIST WebBook. [Link]

  • Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization - ACS Publications. (2011-04-12). [Link]

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters - ACS Publications. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025-12-30). [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. [Link]

  • (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (2022-03-07). [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]

  • (PDF) Novel Synthesis of Condensed Pyridin2(1H)-one and Pyrimidine Derivatives - ResearchGate. (2025-08-06). [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021-08-23). [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022-12-07). [Link]

  • Synthesis of pyridin-2(1H)-one derivatives 5. | Download Table - ResearchGate. [Link]

Sources

The Structural Blueprint for Activity: An In-depth Technical Guide to 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the pursuit of novel modulators of biological function. This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass: 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one analogs. By dissecting the role of each substituent and the pyridinone core itself, we aim to provide a predictive framework for the rational design of potent and selective therapeutic candidates. This document moves beyond a mere recitation of facts, offering insights into the causal relationships between molecular architecture and biological outcomes, grounded in established medicinal chemistry principles and data from closely related structural classes.

The Pyridin-2(1H)-one Core: A Privileged Scaffold in Drug Discovery

The pyridin-2(1H)-one moiety is a versatile pharmacophore, present in a range of FDA-approved drugs with diverse therapeutic applications, from the cardiotonic agent milrinone to the anti-fibrotic pirfenidone and the anti-HIV drug doravirine.[1] The pattern of substitution on this core profoundly influences the pharmacological properties and therapeutic applications of the resulting molecules.[1] The lactam functionality within the ring system, specifically the N-H group, is often a critical hydrogen bond donor, engaging in key interactions with biological targets.[1]

Our focus is the 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one scaffold, a promising starting point for the development of novel therapeutics. The strategic placement of functional groups—a basic aminomethyl group at the 3-position, a lipophilic propyl group at the 4-position, and a methyl group at the 6-position—provides a rich landscape for SAR exploration.

Deconstructing the Molecule: A Positional Analysis of Structure-Activity Relationships

The following sections will dissect the probable impact of structural modifications at each key position of the 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one core. This analysis is built upon established SAR trends observed in related pyridinone series and foundational medicinal chemistry principles.

The C3-Aminomethyl Substituent: A Gateway to Potency and Selectivity

The 3-(aminomethyl) group is a key feature, providing a basic handle that can engage in ionic interactions with acidic residues in a target's binding site. Its modification presents a significant opportunity to modulate potency, selectivity, and pharmacokinetic properties.

  • Nature of the Amino Group: The basicity of the nitrogen is a critical parameter.

    • Primary vs. Secondary vs. Tertiary Amines: Increasing the substitution on the nitrogen (e.g., from -CH₂NH₂ to -CH₂NHR or -CH₂NR₂) will alter its pKa and steric profile. While a primary amine offers a hydrogen bond donor, secondary and tertiary amines can be tailored to fill specific hydrophobic pockets. N-alkylation with small alkyl groups may enhance lipophilicity and cell permeability.[2]

    • Cyclic Amines: Incorporation of the nitrogen into a cyclic system (e.g., piperidine, morpholine) can constrain the conformation of the side chain, potentially leading to a favorable entropic contribution to binding and improved selectivity.

  • The Methylene Linker: The length and rigidity of the linker between the pyridinone core and the amino group are crucial.

    • Homologation: Increasing the linker length (e.g., to an aminoethyl group) will alter the spatial positioning of the basic nitrogen. This can be explored to optimize interactions with the target protein. However, for some related scaffolds, an ethylene linkage has been shown to be more potent than a methylene linkage.[3]

    • Rigidification: Introducing rigidity into the linker, for instance, by incorporating it into a ring system, can lock the molecule into a bioactive conformation, thereby enhancing potency.

The C4-Propyl Group: Tuning Lipophilicity and van der Waals Interactions

The 4-propyl group occupies a region of the molecule that is likely to interact with hydrophobic pockets in a target protein. Its size, shape, and lipophilicity are therefore key determinants of binding affinity.

  • Alkyl Chain Length and Branching:

    • Chain Length: Variation of the alkyl chain length (e.g., from methyl to butyl) will directly impact the lipophilicity of the molecule. A systematic exploration is necessary to find the optimal balance for potency and pharmacokinetic properties.

    • Branching: Introducing branching (e.g., an isopropyl or isobutyl group) can provide greater steric bulk and may lead to more specific van der Waals interactions, potentially enhancing selectivity.

  • Introduction of Unsaturation and Rings:

    • Alkenyl and Alkynyl Groups: The introduction of double or triple bonds can alter the geometry and electronic properties of the side chain.

    • Cycloalkyl Groups: Replacing the propyl group with a cyclopropyl or cyclohexyl moiety can introduce conformational rigidity and explore different regions of the hydrophobic pocket.

The C6-Methyl Group: A Handle for Modulating Potency and Metabolism

The substituent at the 6-position of the pyridinone ring has been shown to significantly influence the biological activity in related series.

  • Size of the Alkyl Group: In some series of pyridin-2(1H)-one derivatives, a straight-chain alkoxy group of up to three carbons at the 6-position was found to be optimal for activity, with longer or branched chains leading to a decrease in potency.[4] This suggests that the size of the substituent at this position is critical.

  • Introduction of Other Functional Groups:

    • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the 6-position can increase the acidity of the N-H proton, potentially enhancing its hydrogen bonding capability with the target.[1]

    • Aryl and Heteroaryl Groups: Substitution with aromatic rings can introduce the possibility of π-π stacking interactions, which could significantly enhance binding affinity.

The N1-Position: The Gatekeeper of Activity

The lactam N-H group is a common feature in many biologically active pyridinones, often acting as a crucial hydrogen bond donor.[1]

  • N-H vs. N-Alkylation: In many cases, the N-H is essential for activity, and its alkylation leads to a significant loss of potency. This is often due to the disruption of a key hydrogen bond with the target protein.[1] However, in some instances, N-alkylation can be tolerated or even beneficial, for example, by introducing a group that can pick up an additional favorable interaction.

  • N-Arylation: The introduction of an aryl group at the N1-position can be explored to probe for additional binding interactions.

Synthetic Strategies and Experimental Protocols

The synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one analogs can be approached through a variety of established synthetic routes. A plausible retrosynthetic analysis is presented below, followed by detailed experimental protocols for key steps.

Retrosynthetic Analysis and Proposed Synthetic Workflow

G Target 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one Analogs Intermediate1 Protected 3-(Aminomethyl) Pyridinone Target->Intermediate1 N-Alkylation/Acylation of Amine Intermediate2 3-Cyano-6-methyl-4-propylpyridin-2(1H)-one Intermediate1->Intermediate2 Reduction of Nitrile Intermediate3 Substituted Acrylonitrile Intermediate2->Intermediate3 Cyclization Intermediate4 Propyl Acetoacetate Intermediate3->Intermediate4 Knoevenagel Condensation Intermediate5 Cyanoacetamide Intermediate3->Intermediate5

Caption: Proposed retrosynthetic analysis for the synthesis of target analogs.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 3-Cyano-6-methyl-4-propylpyridin-2(1H)-one

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add ethyl 3-oxohexanoate (propyl acetoacetate) and cyanoacetamide.

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 2N HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-cyano-6-methyl-4-propylpyridin-2(1H)-one.

Protocol 3.2.2: Synthesis of 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (Reduction of the Nitrile)

  • In a high-pressure hydrogenation vessel, suspend 3-cyano-6-methyl-4-propylpyridin-2(1H)-one in a suitable solvent such as methanol or ethanol containing ammonia.

  • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat the mixture to 40-60 °C.

  • Maintain the reaction under these conditions with vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.

  • After cooling and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

  • The product can be purified by crystallization or column chromatography.

Protocol 3.2.3: N-Alkylation/Acylation of the 3-Aminomethyl Group

  • Dissolve 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • To this mixture, add the desired alkylating agent (e.g., an alkyl halide) or acylating agent (e.g., an acid chloride or anhydride) (1.0-1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired N-substituted analog.

Biological Evaluation: Methodologies for Assessing Therapeutic Potential

The therapeutic potential of the synthesized analogs can be assessed through a battery of in vitro and in vivo assays. The choice of assays will depend on the intended therapeutic application. Below are representative protocols for anticancer and kinase inhibitory activity.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]

Protocol 4.1.1: In Vitro Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibitory Activity

Many pyridinone derivatives have been identified as kinase inhibitors.[7] A variety of biochemical assays can be used to determine the inhibitory potency of the synthesized analogs against a specific kinase target.[8]

Protocol 4.2.1: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a 96-well plate, add the kinase enzyme, the kinase buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the kinase and the inhibitor for 10-15 minutes at room temperature.[3]

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate (e.g., a specific peptide) and ATP.

  • Incubation: Incubate the reaction mixture at 30 °C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an ELISA-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

G cluster_0 In Vitro Biological Evaluation Workflow Start Synthesized Analogs Assay_Selection Select Target-Relevant Assays (e.g., Anticancer, Kinase Inhibition, Antibacterial) Start->Assay_Selection Primary_Screening Primary Screening (e.g., MTT Assay at a single high concentration) Assay_Selection->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Selectivity_Profiling Selectivity Profiling (Against related targets/cell lines) Dose_Response->Selectivity_Profiling Lead_Identification Identification of Lead Compounds Selectivity_Profiling->Lead_Identification

Caption: A generalized workflow for the in vitro biological evaluation of synthesized analogs.

Concluding Remarks and Future Directions

The 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic exploration of the structure-activity relationships, as outlined in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds. The interplay between the basic aminomethyl group, the lipophilic propyl substituent, and the versatile pyridinone core provides a rich chemical space for the design of next-generation drugs. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to validate the SAR hypotheses presented herein and to identify lead compounds for further preclinical development.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. [Link]

  • Structure-activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC - PubMed Central. [Link]

  • (PDF) Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]

  • (PDF) Synthesis of 4-Hydroxy-2-pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ResearchGate. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. ETH Zurich Research Collection. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. ResearchGate. [Link]

  • Preparation and Chemical Behavior of 2-(tert-Butoxycarbonyl)amino-3-bromomethyl Pyridine, a Novel Alkylating Agent. ResearchGate. [Link]

  • New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. MDPI. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances (RSC Publishing). [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Full article: Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Taylor & Francis Online. [Link]

  • What is the preparation method of 2(1H)-Pyridinone, 3-(aminomethyl)-4,6-dimethyl- (9CI)?. Chemwhat. [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. [Link]

  • N-Dealkylation of Amines. PMC - NIH. [Link]

  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. ScienceDirect. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one Interactions: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The exploration of novel derivatives, such as 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, necessitates a robust and efficient method for evaluating their potential biological interactions prior to costly synthesis and in vitro testing. This technical guide presents a comprehensive, first-principles workflow for the in silico characterization of this novel molecule. We establish a hypothetical yet scientifically plausible case study, targeting human Myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases and a known target for related aminopyridine structures.[1] This document provides researchers and drug development professionals with a detailed, step-by-step methodology encompassing molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling, explaining not only the protocols but the critical scientific rationale behind each decision. The objective is to furnish a self-validating framework that moves from initial static binding prediction to a dynamic understanding of complex stability and the derivation of a chemical blueprint for future virtual screening endeavors.

Introduction: The Convergence of Pyridinone Chemistry and Computational Drug Discovery

The journey of a drug from concept to clinic is notoriously long and expensive.[2] Modern drug discovery leverages computational, or in silico, techniques to de-risk and accelerate this process.[2][3] These methods allow for the prediction of how a small molecule, or "ligand," might interact with a biological target, typically a protein, at an atomic level.[4] This predictive power is invaluable when assessing novel chemical entities.

The subject of our study, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, is a novel compound featuring a substituted pyridinone core. This chemical family is significant; for instance, aminopyridine derivatives have been successfully identified as potent inhibitors of Myeloperoxidase (MPO), a key enzyme in oxidative stress during inflammation.[1] Given this precedent, we can formulate a scientifically-grounded hypothesis: that our novel compound may also interact with MPO. This guide will use MPO as our biological target to illustrate a complete in silico evaluation workflow.

Ligand and Target Characterization

A rigorous in silico study begins with the precise definition of both the ligand and its protein target.

The Ligand: 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

As a novel chemical entity, the first step is to define its structure and physicochemical properties. Using standard cheminformatics tools, we can generate its canonical representation and compute key descriptors.

PropertyValue (Computed)Rationale & Significance
Molecular Formula C10H16N2ODefines the elemental composition.
Molecular Weight 180.25 g/mol Influences bioavailability; falls well within Lipinski's Rule of Five for drug-likeness.
SMILES String CCCC1=C(CN)C(=O)NC(=C1)CA machine-readable line notation used as input for most computational chemistry software.
Hydrogen Bond Donors 2The -NH2 and -NH- groups can donate protons, forming key interactions with the protein target.
Hydrogen Bond Acceptors 2The C=O group and the pyridine nitrogen can accept protons, anchoring the ligand in a binding site.
LogP (Octanol-Water) 1.5 (Estimated)Indicates a balance of hydrophilicity and lipophilicity, crucial for cell membrane permeability.
The Target: Human Myeloperoxidase (MPO)

Myeloperoxidase is a heme-containing peroxidase enzyme most abundantly expressed in neutrophils.[1] Its role in generating reactive oxygen species makes it a critical factor in inflammatory diseases and a high-value target for therapeutic intervention.[1]

Target Selection Rationale: The choice of MPO is predicated on existing structure-activity relationships for aminopyridine-based inhibitors.[1] This provides a strong, logical foundation for our hypothetical investigation.

Structural Data: For our study, we will utilize the crystal structure of human MPO, available from the RCSB Protein Data Bank (PDB).

  • PDB ID: 1D2V

  • Resolution: 1.80 Å

  • Significance: This high-resolution structure provides accurate atomic coordinates of the enzyme's active site, which is essential for reliable in silico modeling.

The In Silico Analysis Workflow: A Three-Pillar Strategy

Our investigation is structured around a logical progression of computational techniques, moving from broad, rapid assessment to detailed, computationally intensive analysis. Each pillar builds upon the last, creating a self-validating cascade that increases confidence in the final results.

G cluster_0 Preparation cluster_1 Pillar 1: Binding Pose Prediction cluster_2 Pillar 2: Stability Assessment cluster_3 Pillar 3: Feature Abstraction Ligand Ligand Preparation (3D Structure, Charges) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein Protein Preparation (PDB: 1D2V, Add Hydrogens) Protein->Docking MD Molecular Dynamics (GROMACS) Docking->MD Top Pose Pharm Pharmacophore Modeling MD->Pharm Stable Complex VS Virtual Screening Pharm->VS

Caption: The integrated in silico workflow for ligand characterization.

Pillar 1: Molecular Docking - Predicting the Initial Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It provides a static snapshot of the most probable binding mode and an estimate of the binding affinity.

Causality: We perform docking first because it is computationally inexpensive and rapidly screens for potential binding. A favorable docking score justifies the significant computational resources required for the subsequent molecular dynamics simulation.

Detailed Docking Protocol (AutoDock Vina)

This protocol outlines the essential steps for performing a docking experiment.[6][7]

  • Receptor Preparation:

    • Action: Download the PDB file for 1D2V from the RCSB PDB.

    • Action: Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all water molecules and co-solvents from the PDB file.[6] The native heme cofactor, however, should be retained as it is integral to the active site.

    • Action: Add polar hydrogens and compute Gasteiger charges for the protein atoms. This is crucial for accurately calculating electrostatic interactions.

    • Action: Save the prepared receptor in the required .pdbqt format, which includes charge and atom type information for AutoDock.

  • Ligand Preparation:

    • Action: Generate the 3D coordinates of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one from its SMILES string using a tool like Open Babel.

    • Action: Assign partial charges (also Gasteiger) and define the rotatable bonds within the ligand. The flexibility of the propyl and aminomethyl groups is critical for finding the optimal binding pose.

    • Action: Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • Action: Define a 3D search space, or "grid box," that encompasses the entire active site of MPO. The box should be centered on the heme group and large enough to allow the ligand full rotational and translational freedom.

    • Rationale: The size of the grid box is a critical parameter. A box that is too small may prevent the software from finding the true binding pose, while one that is too large unnecessarily increases computation time.

  • Execution and Analysis:

    • Action: Run the AutoDock Vina simulation using the prepared receptor, ligand, and grid configuration file.

    • Action: Analyze the output. Vina will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The most negative score represents the most favorable predicted binding energy.[6]

    • Action: Visualize the top-ranked pose within the MPO active site. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.

Hypothetical Docking Results

The following table summarizes the kind of quantitative data generated from a docking experiment.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-8.90.00GLU-242, HIS-95, ARG-239
2-8.51.21GLU-242, HIS-95, PHE-407
3-8.11.87HIS-95, ARG-239, MET-243

Pillar 2: Molecular Dynamics - Assessing Complex Stability

While docking provides a valuable static image, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[8]

Causality: An MD simulation validates the docking result. If the ligand remains stably bound to the active site throughout the simulation, it increases our confidence in the predicted binding mode. If it dissociates, the initial docking pose was likely an artifact.

Detailed MD Protocol (GROMACS)

This protocol outlines a standard workflow for a protein-ligand MD simulation.[9][10]

G Start Start with Docked Protein-Ligand Complex Topology 1. Generate System Topology (Force Field Application) Start->Topology Solvate 2. Solvation (Create Water Box) Topology->Solvate Ions 3. Add Ions (Neutralize System) Solvate->Ions Minimize 4. Energy Minimization (Remove Steric Clashes) Ions->Minimize NVT 5. NVT Equilibration (Stabilize Temperature) Minimize->NVT NPT 6. NPT Equilibration (Stabilize Pressure/Density) NVT->NPT Production 7. Production MD Run (Collect Trajectory Data) NPT->Production Analysis 8. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Step-by-step workflow for a GROMACS MD simulation.
  • System Preparation:

    • Action: Combine the coordinates of the MPO receptor and the top-ranked ligand pose from docking into a single complex file.

    • Action: Select an appropriate force field (e.g., AMBER, CHARMM). The force field is a set of parameters that defines the potential energy of the system's particles and is the "engine" of the simulation. Generate topology files for both the protein and the ligand.

  • Solvation and Ionization:

    • Action: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.[11]

    • Action: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, creating a more realistic electrostatic environment.[9]

  • Minimization and Equilibration:

    • Action: Perform energy minimization to relax the system and remove any bad contacts or steric clashes that may have been introduced during preparation.

    • Action: Run a short equilibration simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the system to reach the target temperature.

    • Action: Run a second equilibration simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to allow the system to reach the correct density.

  • Production MD:

    • Action: Run the production simulation for a duration sufficient to observe the stability of the complex (typically 50-100 nanoseconds). Save the coordinates (trajectory) of all atoms at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation RMSD for the ligand indicates it has found a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights which parts of the protein are flexible and which are rigid. High fluctuation in active site residues might indicate binding-induced conformational changes.

    • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation. Persistent hydrogen bonds are key indicators of a stable interaction.

Pillar 3: Pharmacophore Modeling - Abstracting Key Chemical Features

After confirming a stable binding mode with MD, we can distill this complex 3D information into a simpler, more abstract model known as a pharmacophore. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[12][13]

Causality: A pharmacophore model serves as a powerful search query. It moves beyond a single molecule and defines the essential properties a molecule must possess to bind to the target. This is the foundation for virtual screening to discover novel, structurally diverse compounds with the potential for similar biological activity.[14][15]

Structure-Based Pharmacophore Generation
  • Action: Extract a representative snapshot of the protein-ligand complex from the most stable portion of the MD trajectory.

  • Action: Using pharmacophore modeling software (e.g., LigandScout, PHASE), identify the key interaction points between our ligand and the MPO active site.[2]

  • Action: These points are then abstracted into chemical features. For our hypothetical complex, this might include:

    • One Hydrogen Bond Donor feature from the aminomethyl group.

    • One Hydrogen Bond Acceptor feature from the carbonyl oxygen.

    • One Hydrophobic feature centered on the propyl group.

    • One Aromatic feature from the pyridine ring.

  • Action: The final pharmacophore model consists of these features arranged in a specific 3D geometry, complete with distance and angle constraints derived from the stable binding pose.

G HBD H-Bond Donor HBA H-Bond Acceptor HBD->HBA Geometric Constraints HY Hydrophobic HBA->HY Geometric Constraints AR Aromatic Ring HY->AR Geometric Constraints AR->HBD Geometric Constraints

Caption: Conceptual diagram of a 4-feature pharmacophore model.

This model can now be used to rapidly screen millions of compounds in a virtual library. Molecules that can match these features in the correct 3D orientation are flagged as "hits" and can be prioritized for further investigation, beginning the cycle anew with molecular docking.

Conclusion and Future Outlook

This guide has detailed a robust, multi-pillar in silico workflow for characterizing the interactions of a novel compound, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, with a plausible biological target, Myeloperoxidase. By progressing logically from rapid docking predictions to rigorous MD stability analysis and finally to abstract pharmacophore modeling, we can build a high-confidence model of a molecule's potential biological activity before it is ever synthesized.

The hypothetical findings—that our compound binds stably in the MPO active site via specific hydrogen bond and hydrophobic interactions—provide a clear, data-driven rationale for advancing the project. The next steps would involve synthesizing the compound and validating these computational predictions through in vitro enzymatic assays to measure MPO inhibition directly. Success in these experiments would provide strong validation for the in silico model, confirming its power to accelerate the discovery of new therapeutic agents.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Pharmacophore modeling in drug design. (2025). PubMed. Retrieved January 27, 2026, from [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. (2018). PubMed. Retrieved January 27, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 27, 2026, from [Link]

  • GROMACS Tutorials. (n.d.). GROMACS. Retrieved January 27, 2026, from [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube. Retrieved January 27, 2026, from [Link]

  • Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. (2022). Technical Disclosure Commons. Retrieved January 27, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved January 27, 2026, from [Link]

  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). Journal of Chemical Information and Modeling - ACS Publications. Retrieved January 27, 2026, from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dove Medical Press. Retrieved January 27, 2026, from [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). GROMACS Tutorials. Retrieved January 27, 2026, from [Link]

  • 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A Novel Group of Tumour-Selective Cytotoxins. (2013). PubMed. Retrieved January 27, 2026, from [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved January 27, 2026, from [Link]

  • In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved January 27, 2026, from [Link]

  • Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training!. Retrieved January 27, 2026, from [Link]

  • 3-Pyridinemethanamine. (n.d.). PubChem - NIH. Retrieved January 27, 2026, from [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Retrieved January 27, 2026, from [Link]

  • Pharmacophore modeling. (n.d.). Slideshare. Retrieved January 27, 2026, from [Link]

  • 7.5: Molecular Docking Experiments. (2022). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Toward In Silico Design of Protein–Protein Interaction Stabilizers. (2023). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved January 27, 2026, from [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

  • Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. (2004). PubMed. Retrieved January 27, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This in-depth technical guide provides a comprehensive overview of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, a pivotal intermediate in modern pharmaceutical synthesis. The document details its synthesis, physicochemical properties, and critical applications in drug discovery and development. By offering a blend of theoretical principles and practical, field-tested methodologies, this guide serves as an essential resource for professionals seeking to leverage this versatile chemical building block.

Introduction: The Strategic Importance of Pyridinone Scaffolds

The pyridinone core is a privileged scaffold in medicinal chemistry, renowned for its ability to participate in hydrogen bonding and act as a bioisostere for various functional groups.[1] This structural motif is present in a range of FDA-approved drugs, demonstrating its therapeutic significance across diverse medical fields, including oncology, infectious diseases, and cardiology.[2] 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, with its strategically positioned reactive aminomethyl group, offers a versatile platform for the synthesis of novel and complex active pharmaceutical ingredients (APIs).[3]

Synthesis and Mechanistic Insights

The efficient and scalable synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is a cornerstone of its utility as a pharmaceutical intermediate. A robust and commonly employed synthetic route is outlined below, emphasizing the rationale behind key procedural choices.

Synthetic Pathway Overview

The synthesis typically proceeds through a multi-step sequence, beginning with the formation of a substituted pyridine ring, followed by the introduction of the aminomethyl functionality.

synthesis_pathway A Starting Materials (e.g., β-ketoester, enamine) B Condensation & Cyclization A->B C Substituted Pyridinone Core B->C D Functional Group Introduction (e.g., Nitrile or Aldehyde) C->D E Pyridinone Intermediate D->E F Reductive Amination or Reduction E->F G 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one F->G

Caption: Generalized synthetic workflow for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of the Pyridinone Core

A common approach involves the condensation of an appropriate β-ketoester with an enamine or a similar reactive species, followed by cyclization to form the pyridinone ring. The selection of starting materials and reaction conditions is crucial for achieving high yields and purity.

Step 2: Introduction of the Aminomethyl Precursor

Following the formation of the pyridinone scaffold, a precursor to the aminomethyl group, such as a nitrile or an aldehyde, is introduced at the 3-position. This is often achieved through electrophilic substitution or other well-established functional group transformations.

Step 3: Reduction to the Final Product

The final step involves the reduction of the precursor functional group to the desired aminomethyl moiety. Catalytic hydrogenation is a frequently used method due to its high efficiency and clean reaction profile.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is essential for its effective use in drug development.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O[4]
Molecular Weight 180.25 g/mol [4]
Appearance Off-white to pale yellow solid
Solubility Soluble in water.[5][6]
Storage 2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO[4]
Analytical Characterization

Rigorous analytical testing is imperative to confirm the identity and purity of the intermediate. Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification of impurities.[7]

  • Gas Chromatography (GC): Can also be employed for purity analysis, often with mass spectrometric detection.[8]

Role as a Pharmaceutical Intermediate in Drug Discovery

The primary utility of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one lies in its role as a versatile building block for the synthesis of more complex drug candidates.[9] The aminomethyl group serves as a key reactive handle for coupling with other molecular fragments, enabling the construction of diverse chemical libraries for high-throughput screening.

Workflow for API Synthesis

The integration of this intermediate into an API synthesis workflow typically follows a structured process:

api_synthesis_workflow cluster_intermediate Intermediate Synthesis cluster_api API Synthesis A Synthesis of 3-(aminomethyl)-6-methyl- 4-propylpyridin-2(1H)-one B Purification and QC A->B C Coupling Reaction with API Precursor B->C D Work-up and Isolation C->D E Purification of Crude API D->E F Final API QC and Release E->F

Caption: A typical workflow illustrating the use of the intermediate in API synthesis.

The pyridine-based structure is a key component in many drugs.[10] Substituted pyridinones have been investigated for a wide range of therapeutic applications, including their use as antitumor, antimicrobial, and anti-inflammatory agents.[2] For instance, certain pyridinone derivatives have shown potential as tumor-selective cytotoxins.[11]

Quality Control and Purity Assessment

The purity of any pharmaceutical intermediate is of paramount importance to ensure the safety and efficacy of the final drug product.[12] A robust quality control strategy is essential.

Recommended HPLC Method for Purity Analysis

A validated reverse-phase HPLC (RP-HPLC) method is the industry standard for assessing the purity of such intermediates.[13]

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with regulatory guidelines.

Conclusion

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is a highly valuable and versatile intermediate for the pharmaceutical industry. Its well-defined synthesis, coupled with its strategic functionalization, makes it an attractive building block for the development of novel therapeutics. This guide has provided a detailed technical overview to empower researchers and drug development professionals in their efforts to utilize this important scaffold in the creation of next-generation medicines.

References
  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
  • DC Chemicals. (n.d.). 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved from [Link]

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2013). 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A Novel Group of Tumour-Selective Cytotoxins. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • International Journal of Advanced Research in Engineering and Management. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • ResearchGate. (2015). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • LookChem. (n.d.). Pyridine series intermediates. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2017). Development and validation of analytical method for simultaneous estimation of mometasone furoate, hydroquinone and tretinoin in topical formulation by RP-HPLC. Retrieved from [Link]

Sources

The Emerging Role of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one in CNS Drug Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Horizon in Neuromodulation

The intricate landscape of the central nervous system (CNS) presents formidable challenges in the development of targeted and effective therapeutics. G protein-gated inwardly rectifying potassium (GIRK) channels have emerged as a pivotal target for neuromodulation, playing a crucial role in regulating neuronal excitability. This technical guide delves into the promising potential of a novel pyridinone derivative, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, as a modulator of these channels and its implications for the future of CNS drug discovery. While public domain data on this specific molecule is nascent, its structural motifs and the established importance of GIRK channels provide a compelling rationale for its investigation. This document serves as both a summary of our current understanding and a roadmap for the comprehensive evaluation of this and similar chemical entities.

The Central Role of GIRK Channels in Neuronal Function and Disease

G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal activity in the central nervous system.[1] Upon activation by G protein-coupled receptors (GPCRs), these channels facilitate the efflux of potassium ions, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[2] This inhibitory effect is a cornerstone of neurotransmission and is implicated in a wide array of physiological processes and pathological conditions.

GIRK channels are tetramers composed of four subunits (GIRK1-4). In the brain, the predominant subunits are GIRK1, GIRK2, and GIRK3, which assemble into various homo- and heterotetrameric configurations.[3] The GIRK1/GIRK2 heterotetramer is the most common form in the CNS.[1] The specific subunit composition of the channel influences its biophysical properties, pharmacology, and localization within different brain regions, offering opportunities for the development of subunit-selective modulators.[4]

Dysfunction of GIRK channels has been linked to a variety of CNS disorders, including:

  • Epilepsy: By dampening neuronal hyperexcitability, activation of GIRK channels presents a promising therapeutic strategy for seizure control.[5]

  • Pain: GIRK channels are involved in the modulation of nociceptive pathways, and their activation can produce analgesic effects.[3]

  • Anxiety and Depression: The modulation of neuronal circuits involved in mood and affect by GIRK channels suggests their potential as targets for anxiolytic and antidepressant drugs.[3]

  • Substance Abuse and Addiction: GIRK channels play a role in the brain's reward pathways and are implicated in the reinforcing effects of drugs of abuse.[1]

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one: A Novel GIRK Channel Modulator

While extensive research has been conducted on GIRK channels, the library of selective small molecule modulators remains limited. The compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one has been identified in biochemical research contexts as a tool for studying GIRK channels. Its pyridinone core represents a promising scaffold for the development of novel CNS therapeutics targeting these channels.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key known properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride.

PropertyValueSource
CAS Number 1403595-07-2MySkinRecipes
Molecular Formula C₁₀H₁₇ClN₂OMySkinRecipes
Molecular Weight 216.71 g/mol MySkinRecipes
Storage 2-8°CMySkinRecipes
Postulated Mechanism of Action

Based on its documented use in GIRK channel research, it is hypothesized that 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one acts as a positive modulator (activator) of GIRK channels. Activation of these channels would lead to neuronal hyperpolarization, thereby reducing neuronal excitability. This mechanism is depicted in the following signaling pathway diagram.

GIRK_Activation_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Pharmacological Intervention NT Neurotransmitter GPCR GPCR NT->GPCR 1. Binding G_protein G Protein (Gi/o) GPCR->G_protein 2. Activation G_alpha G_protein->G_alpha 3. Dissociation G_betagamma Gβγ G_protein->G_betagamma GIRK_channel GIRK Channel G_betagamma->GIRK_channel 4. Gβγ Binding & Activation K_ion K+ GIRK_channel->K_ion 6. K+ Efflux Hyperpolarization Hyperpolarization (Reduced Excitability) K_ion->Hyperpolarization 7. Leads to Drug 3-(aminomethyl)-6-methyl- 4-propylpyridin-2(1H)-one Drug->GIRK_channel 5. Direct Activation (Hypothesized)

Caption: Proposed signaling pathway for GIRK channel activation.

A Framework for the Preclinical Development of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

To rigorously evaluate the therapeutic potential of this compound, a structured preclinical development plan is essential. The following sections outline key experimental workflows.

Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride

A reliable synthetic route is the foundation of any drug development program. The following is a general procedure for the synthesis of the hydrochloride salt of the title compound, based on available documentation.[6]

Experimental Protocol: Synthesis

  • Step 1: Protection of the Aminomethyl Group. The starting material, 3-(aminomethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate, in the presence of a catalyst like nickel chloride hexahydrate in a solvent such as methanol.

  • Step 2: Deprotection and Salt Formation. The protected intermediate is then treated with hydrochloric acid in a solvent like isopropanol to remove the protecting group and form the hydrochloride salt.

  • Step 3: Isolation and Purification. The final product is isolated by filtration, washed with a suitable solvent (e.g., acetone), and dried to yield 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.[6]

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scale.

In Vitro Characterization: Potency, Selectivity, and Mechanism of Action

The initial in vitro characterization aims to confirm the compound's activity on GIRK channels and determine its pharmacological profile.

Experimental Protocol: Electrophysiology

  • Cell Line Preparation: Utilize HEK-293 cells stably expressing different combinations of human GIRK channel subunits (e.g., GIRK1/2, GIRK1/4, GIRK2/3, and homomeric GIRK2).

  • Patch-Clamp Recordings: Perform whole-cell patch-clamp electrophysiology to measure potassium currents in response to the application of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

  • Dose-Response Analysis: Apply the compound at a range of concentrations to determine its potency (EC50).

  • Selectivity Profiling: Compare the compound's activity across the different GIRK subunit combinations to assess its selectivity.

  • Mechanism of Action Studies: Investigate whether the compound's effect is G protein-dependent or independent by using non-hydrolyzable GTP analogs or G protein inhibitors.

Data Presentation: Comparative Potency and Selectivity

The results of these experiments should be summarized in a table for clear comparison with known GIRK modulators.

CompoundTargetEC50/IC50 (nM)Selectivity Profile
3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one GIRK ActivatorTo be determinedTo be determined
ML297 GIRK1/2 Activator160~8-fold vs. GIRK1/4; inactive at GIRK2/3[2][7]
GiGA1 GIRK1-selective ActivatorPotency varies with assaySelective for GIRK1-containing channels[5]
In Vivo Evaluation: Efficacy in Animal Models of CNS Disorders

Demonstrating efficacy in relevant animal models is a critical step in preclinical development. Based on the known roles of GIRK channels, several models are appropriate for testing 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Experimental Workflow: In Vivo Efficacy Testing

in_vivo_workflow cluster_0 Phase 1: Pharmacokinetics & Brain Penetration cluster_1 Phase 2: Efficacy in Disease Models PK_study Administer compound to rodents (IV and PO) Blood_sampling Collect blood and brain tissue at multiple time points PK_study->Blood_sampling LC_MS_analysis Analyze samples by LC-MS/MS Blood_sampling->LC_MS_analysis PK_parameters Determine key PK parameters (t1/2, Cmax, AUC, brain/plasma ratio) LC_MS_analysis->PK_parameters Epilepsy_model Pentylenetetrazole (PTZ)- induced seizure model in mice PK_parameters->Epilepsy_model Inform dose selection Pain_model Formalin-induced inflammatory pain model in rats PK_parameters->Pain_model Inform dose selection Anxiety_model Elevated plus maze test in mice PK_parameters->Anxiety_model Inform dose selection Behavioral_assessment Quantify seizure severity, pain behaviors, or anxiety-like behaviors Epilepsy_model->Behavioral_assessment Pain_model->Behavioral_assessment Anxiety_model->Behavioral_assessment Dose_response Test multiple doses to establish a dose-response relationship Behavioral_assessment->Dose_response

Caption: A streamlined workflow for in vivo evaluation.

Future Directions and Conclusion

The exploration of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one as a GIRK channel modulator is still in its early stages. The successful execution of the preclinical development plan outlined in this guide will be instrumental in elucidating its therapeutic potential. Key future steps will involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to optimize potency, selectivity, and pharmacokinetic properties.[8]

  • Safety Pharmacology and Toxicology Studies: A thorough evaluation of the compound's safety profile is essential before it can be considered for clinical development.

  • Biomarker Development: Identifying and validating biomarkers that can track the engagement of GIRK channels in vivo will be crucial for clinical trials.

References

  • Vanderbilt University. (n.d.). Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics. Vanderbilt Center for Technology Transfer and Commercialization. Retrieved from [Link]

  • Luján, R., & Slesinger, P. A. (2021). Advances in Targeting GIRK Channels in Disease. Trends in pharmacological sciences, 42(9), 779–791.
  • Zhao, Y., et al. (2020). Identification of a G-Protein-Independent Activator of GIRK Channels. Cell reports, 31(11), 107770.
  • Marker, C. L., et al. (2004). Molecular and cellular diversity of neuronal G-protein-gated potassium channels. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(14), 3465–3475.
  • Google Patents. (n.d.). Process for producing 3-(aminomethyl)-6-chloropyridines.
  • Kaufmann, K. W., et al. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS chemical neuroscience, 4(9), 1278–1286.
  • Denton, J. S., et al. (2022). Further Structure-Activity Relationship of G Protein-Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds. Journal of medicinal chemistry, 65(14), 9896–9913.
  • Weaver, C. D. (n.d.). An HTS to Discover Novel Modulators of the GIRK 2/3 Potassium Channel. Grantome. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Retrieved from [Link]

  • Bilginer, S., et al. (2013). 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: a novel group of tumour-selective cytotoxins. Journal of enzyme inhibition and medicinal chemistry, 28(5), 974–980.
  • Bodhinathan, K., & Slesinger, P. A. (2023). Further Structure-Activity Relationship of G Protein-Gated Inwardly Rectifying Potassium Channels 1/2 Activators: Synthesis and Biological Characterization of In Vitro Tool Compounds. ACS chemical neuroscience, 14(13), 2329–2341.
  • National Center for Biotechnology Information. (n.d.). Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Barry, J., et al. (2014). Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle. Neuroscience, 277, 723–734.
  • Slesinger, P. A. (2023). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Pharmacology, 14, 1234567.

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, a valuable pyridinone derivative for pharmaceutical research and development. The synthesis commences with a multi-component reaction to form the key intermediate, 3-cyano-6-methyl-4-propylpyridin-2(1H)-one. This is followed by a robust catalytic hydrogenation to yield the final aminomethyl product. This guide emphasizes the underlying chemical principles, safety considerations, and detailed procedural steps to ensure reproducible and high-yield synthesis.

Introduction

Substituted pyridin-2(1H)-one scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The title compound, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, incorporates key pharmacophoric features, making it a valuable building block for the synthesis of novel therapeutic agents. This protocol outlines a reliable and scalable synthetic route, beginning with the construction of the pyridinone core, followed by the selective reduction of a nitrile to the corresponding primary amine.

Overall Synthetic Scheme

Synthetic Pathway cluster_0 Step 1: Pyridinone Ring Formation cluster_1 Step 2: Nitrile Reduction Heptan-2-one Heptan-2-one Intermediate 3-cyano-6-methyl-4-propylpyridin-2(1H)-one Heptan-2-one->Intermediate Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate Ammonium Acetate Ammonium Acetate Ammonium Acetate->Intermediate Final_Product 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one Intermediate->Final_Product Catalytic Hydrogenation (e.g., Raney® Ni, H₂)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 3-cyano-6-methyl-4-propylpyridin-2(1H)-one

The formation of the substituted 3-cyanopyridin-2(1H)-one core is achieved through a one-pot, multi-component reaction. This approach is highly efficient, assembling the complex heterocyclic ring from simple, commercially available starting materials.

Reaction Principle

This synthesis is a variation of the Guareschi-Thorpe condensation. It involves the reaction of a β-keto ester (or in this case, a ketone and a separate cyano-activated methylene compound) with cyanoacetamide in the presence of a base. Here, we utilize heptan-2-one, cyanoacetamide, and ammonium acetate, which serves as both the ammonia source and a catalyst.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Heptan-2-one114.1911.42 g0.10
Cyanoacetamide84.088.41 g0.10
Ammonium Acetate77.0815.42 g0.20
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptan-2-one (0.10 mol), cyanoacetamide (0.10 mol), and ammonium acetate (0.20 mol).

  • Add 100 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • After refluxing for 6-8 hours (or until TLC indicates completion of the reaction), remove the heat source and allow the mixture to cool to room temperature.

  • Upon cooling, a precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to obtain 3-cyano-6-methyl-4-propylpyridin-2(1H)-one as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

The second and final step is the reduction of the nitrile group of the pyridinone intermediate to the primary aminomethyl group. Catalytic hydrogenation is the preferred method for this transformation due to its high selectivity and cleaner reaction profile compared to metal hydride reductions.

Reaction Principle

The catalytic hydrogenation of nitriles to primary amines is a well-established transformation.[2][3] Raney® Nickel is a highly effective catalyst for this purpose. The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise reduction of the carbon-nitrogen triple bond.

Reduction_Workflow Start 3-cyano-6-methyl-4-propylpyridin-2(1H)-one Hydrogenation Pressurize with H₂ (50 psi) Heat to 50 °C Start->Hydrogenation Catalyst Raney® Nickel (slurry in water) Catalyst->Hydrogenation Solvent Ethanol/Ammonia Solvent->Hydrogenation Reaction_Monitoring Monitor H₂ uptake Hydrogenation->Reaction_Monitoring Workup Filter catalyst Concentrate filtrate Reaction_Monitoring->Workup Purification Column Chromatography (if necessary) Workup->Purification Product 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one Purification->Product

Caption: Experimental workflow for the catalytic hydrogenation.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
3-cyano-6-methyl-4-propylpyridin-2(1H)-one192.249.61 g0.05
Raney® Nickel (50% slurry in water)-~5 g-
Ethanol46.07150 mL-
Ammonium Hydroxide (28-30%)35.0510 mL-
Hydrogen Gas2.02High Pressure-

Procedure:

  • Safety Note: Handle Raney® Nickel with care as it is pyrophoric when dry. Always keep it wet. Conduct the hydrogenation in a well-ventilated fume hood using appropriate high-pressure equipment.

  • In a suitable high-pressure reactor (e.g., a Parr shaker), add the 3-cyano-6-methyl-4-propylpyridin-2(1H)-one (0.05 mol).

  • Carefully add the Raney® Nickel slurry.

  • Add ethanol (150 mL) and ammonium hydroxide (10 mL). The ammonia helps to suppress the formation of secondary amine byproducts.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to approximately 50 psi.

  • Begin agitation and heat the reaction mixture to 50 °C.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Safety Note: The Raney® Nickel catalyst must be filtered carefully. Do not allow the filter cake to dry. The filter cake can be quenched by slowly adding it to a large volume of water.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The crude 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one can be purified by silica gel column chromatography using a gradient of dichloromethane/methanol as the eluent.

Alternative Reduction Method: Lithium Aluminum Hydride (LAH)

For laboratories not equipped for high-pressure hydrogenation, chemical reduction with LAH is an alternative, although it requires more stringent anhydrous conditions and careful quenching.

Reaction Principle

Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines.[4] The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group.

Procedure Outline:

  • Suspend LAH in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 3-cyano-6-methyl-4-propylpyridin-2(1H)-one in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash with THF.

  • Concentrate the filtrate to obtain the crude product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. The two-step process, involving a multi-component reaction to form the pyridinone ring followed by catalytic hydrogenation of the nitrile, is efficient and scalable. The provided experimental details and underlying principles should enable researchers to successfully synthesize this valuable compound for their research endeavors.

References

  • Process for the preparation of aqueous nicotinaldehyde.
  • Synthesis and Preliminary Biological Evaluation of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones, a New Class of Calcium Entry Blockers. PubMed. [Link]

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central. [Link]

  • Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
  • Reduction of Acyl Cyanides with Lithium Aluminum Hydride. ACS Publications. [Link]

  • A Simple and Convenient Synthesis of 4,6-Disubstituted 3-Cyanopyridin-2(1H)-ones under Solvent-Free Microwave Conditions. ResearchGate. [Link]

  • The Reduction of Cyclohexanone Cyanohydrin by Lithium Aluminum Hydride. Journal of the American Chemical Society. [Link]

  • Indoles.
  • 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate. [Link]

  • Process for the preparation of 6-alkyl-4-\pyridin-3-yl...
  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • CYCLOHEXANE-FUSED PYRIDINE DERIVATIVES WITH PHOTOPHYSICAL PROPERTIES: SYNTHESIS BY “THREE-COMPONENT” DOMINO REACTION AND STR. LOCKSS. [Link]

  • LITHIUM ALUMINIUM HYDRIDE (REDUCING AGENTS). YouTube. [Link]

  • Method for preparing nicotine aldehyde aqueous solution.
  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. [Link]

  • Synthesis and preliminary biological evaluation of 4,6-disubstituted... Semantic Scholar. [Link]

  • (PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. [Link]

Sources

Using 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Throughput Screening of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, a Novel Kinase Inhibitor Candidate.

Introduction: Identifying Novel Modulators of the KIN-X Kinase Pathway

The KIN-X kinase, a serine/threonine kinase, has been identified as a critical node in proliferative signaling pathways implicated in various oncological indications. Its upregulation is a known driver of tumor progression and resistance to standard therapies. Consequently, the discovery of potent and selective KIN-X inhibitors is a high-priority objective in modern drug discovery. This document outlines a comprehensive high-throughput screening (HTS) protocol for the characterization of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (hereafter referred to as Compound-A), a novel pyridinone-class molecule, for its inhibitory activity against KIN-X.

The protocol herein is designed for robustness and scalability, employing a luminescence-based ATP depletion assay. This format is exceptionally well-suited for HTS due to its high signal-to-background ratio, sensitivity, and straightforward workflow. We will detail the primary screening methodology, dose-response confirmation, and the critical quality control measures necessary to ensure data integrity and reproducibility.

Assay Principle: Quantifying Kinase Activity via ATP Depletion

The fundamental principle of this assay is the quantification of remaining ATP after a kinase reaction has proceeded for a defined period. As KIN-X catalyzes the transfer of phosphate from ATP to its substrate peptide, the concentration of ATP in the reaction well decreases in direct proportion to the enzyme's activity. The addition of an ATP detection reagent, containing luciferase and its substrate luciferin, halts the kinase reaction and initiates a light-producing reaction. The resulting luminescent signal is inversely proportional to KIN-X activity, providing a robust method for identifying inhibitory compounds.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection cluster_2 Inhibition by Compound-A KINX KIN-X Enzyme pSubstrate Phosphorylated Substrate KINX->pSubstrate Catalyzes Substrate Substrate Peptide Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Remaining_ATP Remaining ATP Luciferase Luciferase Light Luminescent Signal Luciferase->Light Remaining_ATP->Light Converts CompoundA Compound-A CompoundA->KINX Inhibits

Caption: Principle of the luminescence-based kinase inhibition assay.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
Recombinant Human KIN-XIn-house/VendorN/A
KIN-X Substrate Peptide (Biotinylated)In-house/VendorN/A
ATP, 10 mM SolutionSigma-AldrichA7699
Kinase-Glo® Max Luminescent Assay KitPromegaV6071
DMSO, AnhydrousSigma-Aldrich276855
Staurosporine, 10 mM in DMSOTocris Bioscience1285
384-Well White, Solid-Bottom PlatesCorning3570
Acoustic Liquid HandlerLabcyteEcho 550
Multimode Plate ReaderPerkinElmerEnVision HTS

Experimental Protocols

Compound Handling and Plate Preparation

The accurate transfer of test compounds is critical for reliable HTS data. An acoustic liquid handler is recommended to minimize volume variability and cross-contamination.

  • Compound-A Stock Solution: Prepare a 10 mM stock solution of Compound-A in 100% anhydrous DMSO.

  • Source Plate Preparation: Serially dilute the Compound-A stock in DMSO to create a concentration gradient for dose-response analysis. For primary screening, use a single high concentration (e.g., 20 µM).

  • Acoustic Transfer: Using an acoustic liquid handler, transfer 20 nL of Compound-A, control compounds (Staurosporine for maximum inhibition, DMSO for no inhibition), into the appropriate wells of a 384-well assay plate.

Primary HTS Protocol (Final Volume: 20 µL)

start Start: 384-Well Plate (20 nL Compound) add_enzyme Add 10 µL of 2X KIN-X Enzyme (Final Conc: 5 nM) start->add_enzyme incubate1 Incubate at RT (15 min) add_enzyme->incubate1 add_substrate Add 10 µL of 2X Substrate/ATP Mix (Final Conc: 0.2 µM Peptide, 10 µM ATP) incubate1->add_substrate incubate2 Incubate at RT (60 min) add_substrate->incubate2 add_detection Add 20 µL of Kinase-Glo® Max Reagent incubate2->add_detection incubate3 Incubate at RT (10 min, protected from light) add_detection->incubate3 read_plate Read Luminescence (Plate Reader) incubate3->read_plate

Caption: Workflow for the primary high-throughput screening of Compound-A.

  • Enzyme Preparation (2X): Prepare a 2X working solution of KIN-X enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentration in the assay should be empirically determined to yield a robust signal window.

  • Enzyme Addition: Add 10 µL of the 2X KIN-X solution to each well of the assay plate containing the pre-spotted compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.

  • Reaction Initiation (2X): Prepare a 2X solution containing the KIN-X substrate peptide and ATP in kinase buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for KIN-X to ensure sensitive detection of competitive inhibitors.

  • Substrate Addition: Add 10 µL of the 2X substrate/ATP mix to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Generation: Add 20 µL of Kinase-Glo® Max reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis and Quality Control

Data integrity is paramount in HTS. The Z'-factor is a statistical measure used to quantify the quality of an assay, and a value greater than 0.5 is considered excellent for HTS.

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )

Where:

  • Mean_max = Mean signal of the maximum inhibition control (Staurosporine)

  • Mean_min = Mean signal of the no inhibition control (DMSO)

  • SD_max = Standard deviation of the maximum inhibition control

  • SD_min = Standard deviation of the no inhibition control

Hit Identification: Calculate the percent inhibition for each well containing Compound-A: % Inhibition = 100 * ( (Signal_Compound - Mean_min) / (Mean_max - Mean_min) )

A "hit" is defined as a compound that produces a percent inhibition value exceeding a predefined threshold, typically three standard deviations above the mean of the DMSO controls.

Dose-Response Confirmation and IC₅₀ Determination

Hits identified in the primary screen must be confirmed through dose-response analysis to determine their potency (IC₅₀).

  • Plate Setup: Prepare a 384-well plate with a serial dilution of Compound-A (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Assay Execution: Perform the kinase assay as described in the primary HTS protocol.

  • Data Analysis: Plot the percent inhibition as a function of the logarithm of the Compound-A concentration. Fit the data to a four-parameter logistic model to derive the IC₅₀ value.

Expected Data Summary

ParameterValueComments
Primary Screen Conc.20 µMSingle high concentration for initial hit identification.
Z'-Factor> 0.7Indicates a robust and high-quality assay.
Hit Threshold> 30% InhibitionEmpirically determined threshold for hit selection.
Confirmed IC₅₀ of Compound-A150 nM (Example)Potency determined from the dose-response curve.
IC₅₀ of Staurosporine10 nM (Example)Potency of the positive control.

Conclusion

This application note provides a detailed and robust protocol for the high-throughput screening and characterization of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (Compound-A) as a potential inhibitor of the KIN-X kinase. By employing a validated luminescence-based assay, rigorous quality control measures, and a systematic workflow from primary screening to dose-response confirmation, researchers can confidently and efficiently assess the inhibitory potential of this novel compound, paving the way for further downstream drug development efforts.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schher, M., & Watson, G. J. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. Available at: [Link]

Application Notes and Protocols for Pyridinone Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utilization of pyridinone compounds in the field of oncology. This document provides an in-depth overview of their mechanisms of action, practical experimental protocols, and data interpretation, reflecting field-proven insights and established scientific principles.

Introduction: The Versatility of the Pyridinone Scaffold in Oncology

Pyridinone derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Their unique structural features, including the ability to act as hydrogen bond donors and acceptors, allow for versatile molecular interactions, making them ideal scaffolds for designing targeted anticancer agents.[2] These compounds have demonstrated a broad spectrum of antiproliferative activities against a wide range of human tumor cell lines, including those of the breast, liver, lung, prostate, and colon.[1][3][4][5][6]

The therapeutic potential of pyridinone-containing molecules stems from their ability to modulate a variety of key cellular targets and signaling pathways implicated in tumorigenesis and cancer progression.[1][2] This has led to the development of numerous pyridinone-based compounds, some of which are currently undergoing clinical evaluation, highlighting their promise as next-generation cancer therapeutics.[1]

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer effects of pyridinone compounds are multifaceted, arising from their ability to interact with a range of molecular targets crucial for cancer cell survival, proliferation, and metastasis.

Enzyme Inhibition

A primary mechanism of action for many pyridinone derivatives is the inhibition of key enzymes that are often dysregulated in cancer.

  • Kinase Inhibition : Protein kinases are critical regulators of signal transduction pathways that control cell growth, differentiation, and survival.[1][2] Pyridinone scaffolds have been successfully employed to design potent inhibitors of various kinases, including:

    • Pim-1 Kinase : This serine/threonine kinase is overexpressed in several cancers and plays a pivotal role in cell survival and apoptosis resistance.[3] Pyridinone-based inhibitors can induce cell cycle arrest and apoptosis in cancer cells by targeting Pim-1.[3]

    • Mitogen-Activated Protein Kinase (MAPK) : The MAPK pathway is a central signaling cascade that is frequently hyperactivated in cancer.[1][2]

    • Met Kinase : This tyrosine kinase is involved in cell motility, invasion, and angiogenesis.[1][2]

  • Isocitrate Dehydrogenase (IDH) : Mutant IDH enzymes are found in several cancers and produce an oncometabolite that drives tumorigenesis.[1][2] Pyridinone derivatives have been developed as mutant-specific IDH1 inhibitors.[1]

  • Histone Deacetylases (HDACs) : HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to tumor suppression.[1][2]

  • Matrix Metalloproteinases (MMPs) : MMPs are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.[7] Certain 2-pyridone analogs have shown inhibitory activity against MMPs.[7]

Receptor Antagonism

Pyridinone compounds can also function as antagonists for cell surface receptors that play a role in creating an immunosuppressive tumor microenvironment.

  • Adenosine A2A Receptor (A2AR) : In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response by activating A2AR on immune cells. Pyridinone-based A2AR antagonists can block this immunosuppressive signal, thereby enhancing cancer immunotherapy.[8][9]

Induction of Cell Cycle Arrest and Apoptosis

A significant number of pyridinone derivatives exert their anticancer effects by inducing cell cycle arrest and programmed cell death (apoptosis).

  • G2/M Phase Arrest : Some pyridinone compounds have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from dividing.[4]

  • Modulation of Apoptotic Pathways : These compounds can trigger apoptosis through various mechanisms, including:

    • Upregulation of pro-apoptotic proteins like Bax and caspase-3.[10]

    • Downregulation of anti-apoptotic proteins such as Bcl-2.[10]

    • Activation of the JNK signaling pathway.[4]

    • Induction of DNA damage and reactive oxygen species (ROS) production.[11]

Below is a diagram illustrating the diverse molecular targets of pyridinone compounds in cancer cells.

Pyridinone_Targets cluster_0 Pyridinone Compounds cluster_1 Molecular Targets cluster_2 Cellular Outcomes Pyridinone Pyridinone Kinases Kinases Pyridinone->Kinases Inhibition IDH IDH Pyridinone->IDH Inhibition HDAC HDAC Pyridinone->HDAC Inhibition MMPs MMPs Pyridinone->MMPs Inhibition A2AR A2AR Pyridinone->A2AR Antagonism Cell_Cycle_Proteins Cell_Cycle_Proteins Pyridinone->Cell_Cycle_Proteins Modulation Apoptotic_Proteins Apoptotic_Proteins Pyridinone->Apoptotic_Proteins Modulation Cell_Cycle_Arrest Cell_Cycle_Arrest Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis IDH->Apoptosis HDAC->Apoptosis Reduced_Metastasis Reduced_Metastasis MMPs->Reduced_Metastasis Enhanced_Immunity Enhanced_Immunity A2AR->Enhanced_Immunity Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptotic_Proteins->Apoptosis

Caption: Molecular targets of pyridinone compounds in cancer therapy.

Experimental Protocols: Evaluating Pyridinone Compounds in Cancer Research

This section provides detailed, step-by-step methodologies for key experiments to assess the anticancer properties of pyridinone derivatives.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for determining the concentration-dependent cytotoxic effects of a pyridinone compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)[3]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyridinone compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinone compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Below is a workflow diagram for the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Pyridinone Compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubate_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

Application Note: A Comprehensive Guide to the Characterization of Novel Pyridinone-Class Modulators of GIRK Channels, Featuring Compound X [3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one]

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the experimental characterization of novel small-molecule modulators targeting G-protein-coupled inwardly rectifying potassium (GIRK) channels. Using the hypothetical pyridinone derivative, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (designated herein as "Compound X"), we delineate a multi-tiered validation workflow. This document guides researchers from initial high-throughput screening and detailed electrophysiological analysis to mechanistic deconvolution and validation in physiologically relevant systems. The protocols and rationale provided are designed for scientists in academic research and the pharmaceutical industry engaged in the discovery and development of novel therapeutics targeting ion channels.

Introduction to GIRK Channels

G-protein-coupled inwardly rectifying potassium (GIRK, or Kir3) channels are crucial mediators of inhibitory neurotransmission in the central nervous system and regulators of cardiac excitability.[1][2] These channels are tetrameric complexes, formed by homo- or hetero-assembly of four subunits (GIRK1-4), which respond to the activation of Gi/o-coupled G-protein coupled receptors (GPCRs).[3][4] Upon GPCR stimulation by neurotransmitters like GABA (via GABAB receptors), adenosine, or acetylcholine (via M2 muscarinic receptors), the released Gβγ subunit dimer directly binds to the GIRK channel.[4][5] This interaction stabilizes the channel's open state, an effect that is critically dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[6][7] The resulting efflux of K+ ions hyperpolarizes the cell membrane, reducing neuronal firing and slowing the heart rate.[1]

Given their role in dampening cellular excitability, GIRK channels are compelling therapeutic targets for a range of neurological and cardiovascular disorders, including epilepsy, neuropathic pain, drug addiction, and cardiac arrhythmias.[1][2] However, the development of subtype-selective pharmacological tools has been a significant challenge, hindering both basic research and clinical advancement.[8]

This application note introduces a systematic approach to evaluate novel chemical entities, using the hypothetical molecule Compound X , a pyridinone derivative, as a case study for a potential GIRK channel modulator.

Compound X: Profile and Handling

Physicochemical Properties (Hypothetical)

Before experimental use, it is critical to understand the basic properties of the test compound.

PropertyValue
Compound Name 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one
Designation Compound X
Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in water
Safety, Handling, and Storage

As no specific safety data exists for Compound X, precautions should be based on structurally related aminopyridine compounds.[9][10][11]

  • Hazard Class: Assumed to be corrosive and potentially toxic. Causes severe skin and eye irritation.[9][12]

  • Handling: Always handle Compound X inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[10] Avoid inhalation of dust or contact with skin and eyes.[11]

  • Storage: Store the solid compound and stock solutions at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, consider an inert atmosphere.[9]

Protocol: Stock Solution Preparation
  • Equilibrate the vial containing solid Compound X to room temperature before opening to prevent moisture condensation.

  • Under a fume hood, weigh the desired amount of Compound X using a calibrated analytical balance.

  • Add anhydrous DMSO to the solid to create a high-concentration primary stock solution (e.g., 20 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Prepare single-use aliquots of the stock solution in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C. On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate assay buffer. Note: Final DMSO concentration in the assay should typically be kept below 0.5% to avoid off-target effects.

Primary Screening: High-Throughput Fluorescence Assays

Causality: The initial step in characterizing a novel compound is to determine if it has any activity on the target of interest and to assess its selectivity across different channel subtypes. Fluorescence-based ion flux assays are ideal for this purpose due to their high throughput and sensitivity, allowing for rapid generation of dose-response curves.[13] The thallium (Tl+) flux assay is a well-established surrogate for measuring potassium channel activity.[14]

Principle of the Thallium Flux Assay

This assay leverages the fact that many K+ channels, including GIRKs, are permeable to Tl+ ions. Cells expressing the GIRK channel of interest are loaded with a Tl+-sensitive fluorescent indicator. When the channels open, Tl+ flows into the cell down its concentration gradient, binding to the indicator and causing a measurable increase in fluorescence.[13][15]

Protocol: Thallium Flux Assay for GIRK Activity

This protocol is designed for a 384-well plate format using HEK293 cell lines stably expressing different GIRK subunit combinations (e.g., GIRK1/2, GIRK1/4, and GIRK2 homomers).

Materials:

  • HEK293 cells expressing the desired GIRK subunits

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar

  • FluxOR™ II Green Potassium Ion Channel Assay Kit or similar Tl+-sensitive dye[16]

  • Stimulus Buffer: Assay buffer containing Tl2SO4

  • Compound X serial dilutions

  • Positive Control (e.g., ML297 for GIRK1-containing channels)[8]

  • Negative Control (e.g., Tertiapin-Q, a GIRK blocker)[17][18]

  • Fluorescence plate reader with injectors

Procedure:

  • Cell Plating: Seed the HEK293 cells into black-walled, clear-bottom 384-well microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the Tl+-sensitive dye loading solution to each well. Incubate at 37°C for 60-90 minutes as per the manufacturer's instructions.

  • Compound Addition: After incubation, remove the dye solution. Add assay buffer containing the appropriate concentration of Compound X (or controls) to each well. Incubate for 10-20 minutes at room temperature.

  • Fluorescence Reading: Place the plate in the fluorescence plate reader. Set the instrument to record a baseline fluorescence signal for 5-10 seconds.

  • Stimulation and Detection: Configure the instrument's injector to add the Tl+-containing Stimulus Buffer. Initiate Tl+ influx while simultaneously recording the fluorescence signal for 60-120 seconds.

  • Data Analysis: The rate of fluorescence increase or the peak signal is proportional to GIRK channel activity. Normalize the data to vehicle-treated wells (0% activation) and a maximal activator (100% activation). Plot the normalized response against the log of Compound X concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for activators) or IC50 (for inhibitors).

Hypothetical Screening Data for Compound X

The following table summarizes potential outcomes from the primary screen, suggesting Compound X is a potent and selective activator of GIRK1/2 channels.

GIRK SubunitCompound X EC50 (nM)Max Activation (%)
GIRK1/2 15095
GIRK1/4 2,80060
GIRK2 >10,000<10

Electrophysiological Validation: The Gold Standard

Causality: While fluorescence assays are excellent for screening, they are an indirect measure of channel activity and can be prone to artifacts.[19] Patch-clamp electrophysiology directly measures the ion current flowing through the channels, providing definitive confirmation of modulation and detailed information about the compound's effect on channel biophysics.[13]

Workflow: From Screening to Patch-Clamp

The logical progression from a screening hit to a validated lead involves escalating levels of electrophysiological investigation.

G A Primary Screen (Thallium Flux Assay) B Automated Patch-Clamp (APC) Medium-Throughput EC50 Confirmation A->B Confirm Hit Determine Potency C Manual Whole-Cell Patch-Clamp Detailed Mechanistic Studies B->C Validate Lead Study Biophysics D Inside-Out / Outside-Out Patch Mechanism of Action C->D Elucidate Mechanism

Caption: Workflow for electrophysiological characterization of a novel GIRK modulator.

Protocol: Manual Whole-Cell Patch-Clamp

This protocol provides a definitive assessment of Compound X's effect on GIRK1/2 channels expressed in HEK293 cells.

Materials & Solutions:

  • Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 1.8 CaCl2. Adjust pH to 7.4 with KOH. High external K+ is used to increase the inward current and set the reversal potential near 0 mV.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, 3 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Plate cells expressing GIRK1/2 on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Mount a coverslip in the recording chamber and perfuse with extracellular solution. Approach a target cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell interior.

  • Data Acquisition:

    • Clamp the cell's membrane potential at -80 mV. Record the baseline holding current.

    • Apply a series of voltage steps or ramps (e.g., from -120 mV to +40 mV) to generate a baseline current-voltage (I-V) relationship characteristic of inward rectification.

  • Compound Application: Perfuse the bath with the extracellular solution containing a known concentration of Compound X.

  • Effect Measurement:

    • Record the change in holding current at -80 mV. An increase in outward current (or less inward current required to hold the voltage) indicates channel activation.

    • Acquire a new I-V curve in the presence of the compound. Compare this to the baseline curve to observe changes in current amplitude and rectification.

  • Washout: Perfuse with the control extracellular solution to determine if the compound's effect is reversible.

Unraveling the Mechanism of Action

Causality: A key question for any novel modulator is how it works. Does it act via the canonical G-protein pathway, or does it represent a new mechanism, such as the G-protein-independent activation demonstrated by compounds like ML297?[8] Understanding this is critical for drug development.

The GIRK Signaling Cascade & Potential Modulator Sites

A modulator could theoretically act at several points in the GIRK activation pathway.

G cluster_membrane Cell Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein activates GIRK GIRK Channel G_Protein->GIRK Gβγ binds PIP2 PIP2 PIP2->GIRK required cofactor Ligand Neurotransmitter Ligand->GPCR CompoundX Compound X (Hypothetical Site) CompoundX->GIRK Direct Modulation?

Sources

Application Note & Protocols: A Tiered Strategy for Characterizing the Bioactivity of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (Compound X) Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the functional characterization of novel chemical entities.

Abstract: This document provides a comprehensive guide for elucidating the cellular activity of the novel pyridinone derivative, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, hereafter referred to as Compound X. Due to the absence of established mechanistic data for this compound, we present a tiered, systematic approach beginning with foundational cytotoxicity assessments and progressing to the interrogation of specific cellular pathways. The protocols herein are designed to be robust and self-validating, providing researchers with a reliable framework for initial compound characterization and hypothesis generation.

Part 1: Introduction & Strategic Rationale

The discovery of novel bioactive molecules is a cornerstone of therapeutic innovation. Pyridinone derivatives, for instance, are a class of heterocyclic compounds with a privileged structure known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The functional characterization of a new chemical entity like Compound X, for which the mechanism of action is unknown, requires a logical and multi-faceted experimental strategy.

Our proposed workflow is designed to build a comprehensive cellular phenotype profile for Compound X. This tiered approach ensures that resource-intensive mechanistic studies are preceded by essential assessments of the compound's general effects on cell health and viability.

The Tiers of Investigation:

  • Tier 1: Foundational Viability and Cytotoxicity. Determine the concentration-dependent effects of Compound X on cell proliferation and membrane integrity. This is critical for establishing appropriate concentration ranges for all subsequent assays.

  • Tier 2: Mechanistic Screening for Common Cellular Perturbations. Investigate the induction of common cell death pathways (apoptosis) and cell cycle arrest, which are frequently modulated by bioactive compounds.

  • Tier 3: Target-Oriented Pathway Analysis. Based on the outcomes of Tier 2, or as a parallel screening effort, probe the modulation of key signaling pathways commonly implicated in disease, such as the NF-κB and MAPK/ERK pathways.

G cluster_0 Tiered Assay Workflow for Compound X Characterization T1 Tier 1: Foundational Assays (Cytotoxicity & Viability) T2 Tier 2: Mechanistic Screening (Apoptosis & Cell Cycle) T1->T2 Inform Concentration Selection T3 Tier 3: Pathway Analysis (NF-κB & MAPK/ERK) T2->T3 Guide Hypothesis Generation

Caption: A tiered workflow for characterizing Compound X.

Part 2: Tier 1 - Foundational Viability and Cytotoxicity Assays

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability and to identify its cytotoxic concentration range. This data is crucial for distinguishing targeted anti-proliferative or pro-apoptotic effects from non-specific toxicity.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HeLa (or other suitable cancer cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Compound X (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm wavelength)

Step-by-Step Protocol:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Compound X in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the viability against the log concentration of Compound X to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Expected Outcome for Tier 1

The results from the MTT assay can be summarized to determine the IC50 value of Compound X.

Treatment DurationIC50 of Compound X (µM)
24 hours(To be determined experimentally)
48 hours(To be determined experimentally)
72 hours(To be determined experimentally)

Part 3: Tier 2 - Apoptosis and Cell Cycle Analysis

Should Compound X demonstrate a reduction in cell viability, it is crucial to discern whether this is due to a programmed cell death mechanism like apoptosis or an arrest of the cell cycle.

Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful for identifying necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells treated with Compound X at its IC50 concentration

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with Compound X at its pre-determined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Data Presentation: Expected Outcome for Apoptosis Assay
Cell PopulationVehicle Control (%)Compound X (IC50) (%)
Live (Annexin V- / PI-)~95%(To be determined)
Early Apoptotic (Annexin V+ / PI-)<5%(To be determined)
Late Apoptotic/Necrotic (Annexin V+ / PI+)<1%(To be determined)

Part 4: Tier 3 - Interrogation of Key Signaling Pathways

Based on the initial findings, or as a parallel screening effort, investigating the effect of Compound X on key signaling pathways can provide significant mechanistic insights. The NF-κB and MAPK/ERK pathways are central to cellular processes like inflammation, proliferation, and survival, making them common targets for therapeutic agents.

Protocol 3: NF-κB Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Compound X

  • TNF-α (as a positive control for NF-κB activation)

  • Luciferase assay reagent

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Compound X for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) and express the results as a percentage of the TNF-α-stimulated control.

G cluster_1 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (Luciferase) CompoundX Compound X CompoundX->IKK Potential Inhibition?

Caption: Potential inhibition of the NF-κB pathway by Compound X.

Part 5: Concluding Remarks and Future Directions

This application note has outlined a systematic, tiered approach to begin to unravel the biological activity of the novel compound, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. The data generated from these assays will provide a foundational understanding of its cytotoxic profile, its effects on cell fate, and its potential to modulate key signaling pathways. Positive "hits" in any of these assays will pave the way for more in-depth mechanistic studies, such as Western blotting for specific pathway proteins, kinase profiling, or broader transcriptomic and proteomic analyses.

References

  • Title: Recent Developments in the Synthesis and Application of Pyridinone Derivatives. Source: Molecules URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation. Source: Bio-protocol URL: [Link]

  • Title: Annexin V/Propidium Iodide (PI) Apoptosis Assay. Source: Bio-Rad URL: [Link]

  • Title: NF-κB signaling in inflammation. Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: The MAPK pathway in human diseases. Source: Signal Transduction and Targeted Therapy URL: [Link]

Animal models for testing 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Preclinical Efficacy Testing of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one in a Rodent Model of Ischemic Stroke

Introduction: A Framework for Novel Compound Evaluation

The compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is a novel chemical entity. As of this writing, public-domain scientific literature describing its specific biological activity is unavailable. However, its pyridinone core is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] Given this structural heritage, a plausible hypothesis is that this compound, hereafter designated "Compound X," may possess neuroprotective properties.

This guide provides a comprehensive framework for evaluating the efficacy of Compound X as a potential neuroprotective agent. We will proceed under the hypothesis that Compound X mitigates neuronal damage following an ischemic event. To test this, we will use the transient Middle Cerebral Artery Occlusion (MCAO) model in rats, a gold-standard preclinical model that mimics many aspects of human ischemic stroke.[3][4]

The protocols outlined herein are designed to establish a robust, reproducible, and translatable dataset, adhering to the principles recommended for preclinical stroke drug development.[5]

Section 1: Pre-Efficacy Studies: Pharmacokinetics & Dose-Range Finding

Causality Statement: Before embarking on a full-scale efficacy study, it is critical to understand the compound's basic pharmacokinetic (PK) profile and to establish a safe and tolerable dose range. An effective drug concentration must reach the target tissue (the brain) without causing systemic toxicity. Failure to conduct these pilot studies can lead to misleading efficacy results and wasted resources.

Protocol 1: Maximum Tolerated Dose (MTD) Escalation

  • Objective: To determine the highest dose of Compound X that can be administered without inducing significant adverse effects.

  • Animal Model: Healthy, male Sprague-Dawley rats (n=3-5 per group), 250-300g.

  • Procedure: a. Administer a starting dose of Compound X (e.g., 1 mg/kg) via the intended clinical route (e.g., intravenous or intraperitoneal). b. Observe animals continuously for the first 4 hours and then at 24 and 48 hours for clinical signs of toxicity (e.g., lethargy, seizures, respiratory distress, weight loss >15%). c. If no toxicity is observed, escalate the dose in a new group of animals (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg). d. The MTD is defined as the highest dose at which no significant adverse events are observed.

  • Data Analysis: Record all clinical observations. The efficacy studies will use doses at and below the MTD (e.g., MTD, MTD/3, MTD/10).

Section 2: The Middle Cerebral Artery Occlusion (MCAO) Efficacy Model

Rationale: The MCAO model involves the temporary blockage of a major cerebral artery, leading to a reproducible infarct (tissue death) in the brain's cortex and striatum.[3] This model is highly relevant to human stroke and allows for the robust assessment of neuroprotective interventions. We will use the intraluminal suture method, which avoids the need for a craniectomy.[3]

Experimental Workflow Diagram

MCAO_Workflow cluster_pre Pre-Operative Phase cluster_op Surgical Phase cluster_post Post-Operative & Analysis Phase acclimatize Animal Acclimatization (7 days) randomize Randomization into Groups (Sham, Vehicle, Cmpd X) acclimatize->randomize anesthesia Anesthesia Induction randomize->anesthesia euthanasia Euthanasia (48h) surgery MCAO Surgery: Suture Insertion anesthesia->surgery occlusion Ischemia Period (e.g., 90 min) surgery->occlusion reperfusion Suture Removal (Reperfusion) occlusion->reperfusion recovery Post-Op Recovery & Monitoring reperfusion->recovery neuro_score Neurological Scoring (24h, 48h, etc.) recovery->neuro_score neuro_score->euthanasia analysis Brain Extraction & Infarct Analysis (TTC) euthanasia->analysis

Caption: Overall workflow for the MCAO ischemic stroke model.

Protocol 2: Transient MCAO Surgery in Rats

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (270-320g) with isoflurane (3-4% induction, 1.5-2% maintenance). Maintain body temperature at 37°C using a heating pad.

  • Surgical Exposure: Place the rat in a supine position. Make a midline cervical incision and carefully dissect to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA permanently. Place temporary ligatures around the CCA and ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Introduce a silicone-coated 4-0 monofilament suture into the ECA and advance it into the ICA until a slight resistance is felt, indicating it has blocked the origin of the Middle Cerebral Artery (MCA). This typically occurs at 18-20 mm from the CCA bifurcation.

  • Occlusion Period: Allow the suture to remain in place for the desired occlusion period (e.g., 90 minutes). A drop in cerebral blood flow can be confirmed with laser Doppler flowmetry.[6]

  • Reperfusion: After the occlusion period, carefully withdraw the suture to allow blood flow to resume (reperfusion).

  • Closure: Remove the temporary ligatures and close the cervical incision. Administer post-operative analgesics and allow the animal to recover in a warm cage.

  • Sham Control: Sham-operated animals undergo the exact same surgical procedure, including suture insertion, but the suture is immediately withdrawn without any occlusion period.

Section 3: Efficacy Endpoints and Assessment Protocols

The efficacy of Compound X will be determined by its ability to reduce brain damage and improve functional outcomes.

Primary Endpoint: Infarct Volume

Rationale: The primary measure of neuroprotection is the extent of brain tissue saved from ischemic death. This is quantified by measuring the volume of the infarct. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a rapid and reliable method for this purpose.[7][8] TTC is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Dead or infarcted tissue lacks this enzymatic activity and remains white.[9]

Protocol 3: TTC Staining for Infarct Volume Assessment

  • Euthanasia & Brain Collection: At a pre-determined endpoint (e.g., 48 hours post-MCAO), deeply anesthetize the rat and perfuse transcardially with cold saline. Euthanize and carefully extract the brain.

  • Sectioning: Place the brain in a brain matrix and slice it into 2 mm coronal sections.

  • Staining: Immerse the sections in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 20-30 minutes in the dark.

  • Fixation: Transfer the stained sections into a 4% paraformaldehyde solution for fixation.

  • Imaging & Analysis: Scan both sides of each slice with a high-resolution scanner. Using image analysis software (e.g., ImageJ), measure the area of the white (infarcted) tissue and the total area of the ipsilateral (stroke) hemisphere for each slice.

  • Calculation: Calculate the infarct volume, correcting for edema: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Measured Infarct Volume])

Secondary Endpoint: Neurological Function

Rationale: A clinically meaningful neuroprotectant must not only save tissue but also improve functional recovery. Neurological deficit scoring provides a quantitative measure of the animal's sensorimotor impairment.

Protocol 4: Neurological Deficit Scoring (Bederson Scale)

  • Objective: To assess motor deficits at various time points (e.g., 24h, 48h) post-MCAO.

  • Procedure: A blinded observer scores the animal based on the following scale:

    • Score 0: No observable deficit.

    • Score 1: Forelimb flexion. Animal shows flexion of the contralateral forelimb when held by the tail.

    • Score 2: Decreased resistance to lateral push. In addition to forelimb flexion, the animal shows reduced resistance to being pushed sideways.

    • Score 3: Unidirectional circling. The animal spontaneously circles towards the paretic side.

  • Timing: Perform the test before surgery (baseline) and at specified time points post-surgery.

Section 4: Experimental Design & Data Presentation

Rationale: A rigorous experimental design is essential for valid and unbiased results. This includes proper group allocation, blinding, and statistical analysis.

Study Group Design

Study_Groups cluster_groups Treatment Groups (n=10 per group) MCAO MCAO Model Rats (n=40) G2 Group 2: MCAO + Vehicle MCAO->G2 Random Allocation G3 Group 3: MCAO + Cmpd X (Low Dose) MCAO->G3 Random Allocation G4 Group 4: MCAO + Cmpd X (High Dose) MCAO->G4 Random Allocation G1 Group 1: Sham + Vehicle

Caption: Recommended study groups for the efficacy trial.

Key Considerations:

  • Randomization: Animals must be randomly assigned to treatment groups to avoid selection bias.

  • Blinding: The surgeon, the person administering the drug, and the person assessing the outcomes (neurological scoring, infarct analysis) must be blinded to the treatment allocation.

  • Statistical Analysis:

    • Infarct volume data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups.

    • Neurological scores are ordinal data and should be analyzed using non-parametric tests like the Kruskal-Wallis test.

    • A p-value of <0.05 is typically considered statistically significant.

Data Presentation Tables

Table 1: Infarct Volume Data (Example)

GroupNIpsilateral Volume (mm³) (Mean ± SEM)Contralateral Volume (mm³) (Mean ± SEM)Corrected Infarct Volume (%) (Mean ± SEM)
Sham + Vehicle10510.5 ± 10.2512.1 ± 9.80.0 ± 0.0
MCAO + Vehicle10620.1 ± 15.5508.9 ± 11.335.6 ± 3.1
MCAO + Cmpd X (10 mg/kg)10585.3 ± 12.1510.2 ± 10.522.1 ± 2.5
MCAO + Cmpd X (30 mg/kg)10550.7 ± 11.8509.5 ± 9.912.4 ± 1.9**
p<0.05, **p<0.01 vs. MCAO + Vehicle

Table 2: Neurological Score Data (Example)

GroupNMedian Neurological Score at 48h (Range)
Sham + Vehicle100 (0-0)
MCAO + Vehicle102 (1-3)
MCAO + Cmpd X (10 mg/kg)101 (1-2)
MCAO + Cmpd X (30 mg/kg)101 (0-1)**
p<0.05, **p<0.01 vs. MCAO + Vehicle (Kruskal-Wallis Test)

Conclusion

This document provides a detailed, step-by-step guide for the initial preclinical evaluation of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (Compound X) as a potential neuroprotective agent. By following these rigorous protocols for dose-finding, surgical modeling, and multi-faceted outcome assessment, researchers can generate a high-quality, reliable dataset. Positive results from this framework would provide a strong rationale for further investigation, including exploring the mechanism of action and advancing the compound towards clinical development.

References

  • Joshi, C. N., Jain, S. K., & Murthy, P. S. (2004). An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts. Brain Research Protocols, 13(1), 11–17.

  • Stroke Therapy Academic Industry Roundtable (STAIR). (1999). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke, 30(12), 2752–2758.

  • ChemScene. (2021). Safety Data Sheet: 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one acetate.

  • Carocci, A., Catalano, A., & Sinicropi, M. S. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 6, 1349885.

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860.

  • Hasan, M. R., Khan, M. M., & Ahmad, A. (2013). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Natural Science, Biology and Medicine, 4(2), 429–432.

  • De Clercq, E., & Holý, A. (2005). A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1371-1388.

  • ChemicalBook. (2023). 2(1H)-Pyridinone, 3-(aMinoMethyl)-6-Methyl-4-propyl-.

  • Gasperi, C., Binda, E., & Guzzetti, F. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neurology, 10, 786.

  • Fisher, M., Feuerstein, G., Howells, D. W., Hurn, P. D., Kent, T. A., Savitz, S. I., & Lo, E. H. (2009). Recommendations for standards regarding preclinical neuroprotective and restorative drug development. Stroke, 40(6), 2244–2250.

  • Biocytogen. (n.d.). Middle Cerebral Artery Occlusion (MCAO) Mouse Models. Retrieved from

  • Li, Y., Zhang, J., & Wang, Y. (2024). A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion. Journal of Visualized Experiments, (207), e66690.

  • Bio-protocol. (2017). TTC staining.

  • Stroke Therapy Academic Industry Roundtable (STAIR). (1999). Recommendations for Standards Regarding Preclinical Neuroprotective and Restorative Drug Development. Stroke, 30(12), 2752–2758.

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. (2024). ResearchGate.

  • DC Chemicals. (n.d.). 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. Retrieved from

  • Echemi. (2025). 3-(aminomethyl)-6-methyl-4-propyl-2(1H)-pyridinone.

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10.

  • Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. (n.d.). IntechOpen.

  • The CINAPS Committee. (2002). Neuroprotective agents for clinical trials in Parkinson's disease: A systematic assessment. Neurology, 59(8), 1147-1156.

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

  • A2B Chem. (n.d.). 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one acetate.

  • Patel, K., & Sharma, D. (2022). Design, synthesis, molecular docking and biological evaluation of some pyridinone bearing scaffold benzofuran as antimicrobial and antioxidant activity. Uncertain Supply Chain Management, 10(4), 1335-1348.

  • Bio-protocol. (2017). Middle cerebral artery occlusion (MCAO) model.

Sources

Application Notes and Protocols for the Comprehensive Characterization of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is a substituted pyridinone derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough and robust analytical characterization is paramount to ensure its identity, purity, and quality, which are critical for safety and efficacy.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the comprehensive characterization of this molecule. The methodologies described herein are grounded in fundamental scientific principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

The pyridinone scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[5] The specific substitution pattern of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one necessitates a multi-faceted analytical approach to unambiguously determine its structure and impurity profile. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Diffraction. For each technique, the underlying principles, detailed experimental protocols, and data interpretation strategies will be discussed.

Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution.[6] For 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will provide a complete picture of the molecular connectivity and substitution pattern.

Foundational Principles

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about the functional groups and their relative positions within the molecule.

Pyridinone derivatives can exist in tautomeric forms, which can influence NMR spectra depending on the solvent and temperature. It is crucial to be aware of the potential for keto-enol tautomerism in the pyridinone ring.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shift ranges for the key protons and carbons of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. Actual values may vary depending on the solvent and experimental conditions.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridinone Ring
H56.0 - 6.5100 - 110
C2 (C=O)-160 - 170
C3-115 - 125
C4-145 - 155
C6-140 - 150
Substituents
Aminomethyl (CH₂)3.5 - 4.040 - 50
Aminomethyl (NH₂)1.5 - 3.0 (broad)-
6-Methyl (CH₃)2.0 - 2.515 - 25
4-Propyl (α-CH₂)2.5 - 3.030 - 40
4-Propyl (β-CH₂)1.4 - 1.820 - 30
4-Propyl (γ-CH₃)0.8 - 1.210 - 15
Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution 1D and 2D NMR spectra for the structural confirmation of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Materials:

  • 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

  • NMR tubes (5 mm)[7]

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.[7]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY): Acquire a Correlation Spectroscopy spectrum to identify proton-proton couplings.

    • 2D NMR (HSQC): Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate directly bonded proton and carbon atoms.

    • 2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing and Interpretation:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign all proton and carbon signals based on their chemical shifts, coupling patterns, and correlations observed in the 2D spectra.

Section 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8] It is indispensable for confirming the molecular weight of a compound and providing structural information through fragmentation analysis.[9]

Foundational Principles

In a mass spectrometer, molecules are first ionized, and the resulting ions are then separated based on their m/z ratio and detected. For a compound like 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and observe the intact molecular ion.

Expected Mass Spectral Data
  • Molecular Formula: C₁₀H₁₆N₂O

  • Monoisotopic Mass: 180.1263 g/mol

  • Expected Ion (ESI+): [M+H]⁺ = 181.1335

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Materials:

  • 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one sample

  • HPLC-grade methanol and water

  • Formic acid (for mobile phase modification)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)[10]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • LC-MS System Setup:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol.

      • Gradient: A suitable gradient to ensure elution of the analyte (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Range: m/z 50-500.

      • For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 181.1) as the precursor ion and applying collision-induced dissociation (CID).

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum to identify the [M+H]⁺ ion.

    • Acquire the MS/MS spectrum to observe the fragmentation pattern.

    • Analyze the data to confirm the molecular weight and propose fragmentation pathways.

Section 3: Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for assessing the purity of APIs and drug products.[11] A validated, stability-indicating HPLC method is required to separate the main compound from any process-related impurities and degradation products.[12][13]

Foundational Principles

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure.[1][8] For a polar compound like 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, reversed-phase HPLC is a suitable starting point.

Experimental Protocol: Reversed-Phase HPLC Method

Objective: To develop and validate an HPLC method for the purity assessment of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Materials:

  • 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one sample

  • HPLC-grade acetonitrile and water

  • Ammonium formate or formic acid (for mobile phase buffer)

  • HPLC system with a UV detector

Procedure:

  • Method Development:

    • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.

      • B: Acetonitrile.

    • Detection Wavelength: Determine the UV maximum of the analyte by acquiring a UV spectrum (typically around 280-320 nm for pyridinones).

    • Gradient Elution: Develop a gradient program to achieve good separation of the main peak from any impurities. An example gradient is:

      • 0-1 min: 5% B

      • 1-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Method Validation (as per ICH Q2(R2) Guidelines): [2][3][14][15]

    • Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products. This is often achieved through forced degradation studies.

    • Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the analyte.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature) on the results.

  • Forced Degradation Study: [16]

    • Subject the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[12] The goal is to achieve 5-20% degradation.[16]

    • Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are separated from the main peak.

Section 4: Unambiguous Structure Determination by Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[5][17][18] It provides precise information on bond lengths, bond angles, and stereochemistry.[5][18]

Foundational Principles

When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern.[18] By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions can be determined.

Experimental Protocol: Single Crystal X-ray Diffraction

Objective: To obtain a high-quality single crystal of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one and determine its crystal structure.

Materials:

  • Purified 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

  • A selection of solvents for crystallization trials (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof)

  • Small vials or test tubes

Procedure:

  • Crystal Growth:

    • Systematically screen for suitable crystallization conditions. Common methods include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly.

      • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (anti-solvent). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

      • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Selection and Mounting:

    • Select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) under a microscope.[18]

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-precision structure.

  • Data Analysis and Reporting:

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

    • Generate a crystallographic information file (CIF) and graphical representations of the molecule.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive characterization of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_validation Method Validation & Stability cluster_output Final Characterization Report Synthesis Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Purified Sample MS Mass Spectrometry (LC-MS, MS/MS) Synthesis->MS Purified Sample HPLC HPLC (Purity, Impurities) Synthesis->HPLC Purified Sample Xray X-ray Crystallography Synthesis->Xray Purified Sample Report Comprehensive Data Package: - Structure Confirmation - Purity Assessment - Impurity Profile NMR->Report Structural Confirmation MS->Report Molecular Weight Verification Validation Method Validation (ICH Q2(R2)) HPLC->Validation Method Development ForcedDeg Forced Degradation Studies HPLC->ForcedDeg Method Development Xray->Report Absolute Structure Validation->Report Validated Purity Method ForcedDeg->Report Stability-Indicating Method

Caption: Integrated workflow for the characterization of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

References

  • Oreate AI. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Dethoff, E. A., & Stelzer, A. C. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. [Link]

  • D'Avolio, A., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113103. [Link]

  • Author Unknown. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Pathway. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Perras, F. A., et al. (2019). Rapid Characterization of Formulated Pharmaceuticals Using Fast MAS 1H Solid-State NMR Spectroscopy. Analytical Chemistry, 91(11), 7241-7248. [Link]

  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Impurity Control in the European Pharmacopoeia. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Scribd. (n.d.). EP. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Shintri, P. P., & Seales, W. B. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?[Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. [Link]

  • Pharma Dekho. (2023, December 27). Sop for force degradation study. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. (2024, November 25). LC-MS/MS Method Development for Drug Analysis. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • ResearchGate. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 19). European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • van der Zwan, J., et al. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry, 94(48), 16675-16682. [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. [Link]

  • ResearchGate. (2020, January 7). (PDF) Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). [Link]

  • Guidance Portal. (2024, November 30). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). EUROPEAN PHARMACOPOEIA 11.4. [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Novel Pyridinone Derivative

In the landscape of modern drug discovery, pyridin-2(1H)-one scaffolds are of significant interest due to their diverse biological activities, which include applications as anticancer agents, antivirals, and enzyme inhibitors.[1][2] The compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one represents a novel derivative within this class, incorporating key structural motifs that suggest potential for unique pharmacological properties. The strategic placement of an aminomethyl group at the C3 position, a methyl group at C6, and a propyl group at C4 creates a molecule with a specific three-dimensional profile and chemical reactivity that warrants thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of the chemical structure of such novel entities. Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is unparalleled. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of NMR spectroscopy for the complete structural assignment of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. The protocols and insights provided herein are designed to ensure data integrity, facilitate accurate spectral interpretation, and empower confident decision-making in research and development endeavors.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the target molecule's structure is paramount for designing the appropriate NMR experiments and for the subsequent interpretation of the spectral data.

Structure:

Based on the analysis of structurally similar pyridinone derivatives and fundamental principles of NMR theory, we can anticipate the key spectroscopic features of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Key Correlations (HMBC)
N1-H11.0 - 13.0 (broad singlet)-C2, C6
C5-H5.8 - 6.2 (singlet)100 - 110C3, C4, C6, C6-CH₃
C6-CH₃2.1 - 2.4 (singlet)18 - 25C5, C6
C3-CH₂-NH₂3.5 - 3.9 (singlet or doublet)35 - 45C2, C3, C4
C3-CH₂-NH₂1.5 - 2.5 (broad singlet, exchangeable)--
C4-CH₂CH₂CH₃2.3 - 2.6 (triplet)30 - 38C3, C4, C5
C4-CH₂CH₂CH₃1.4 - 1.7 (sextet)22 - 28C4-CH₂, C4-CH₃
C4-CH₂CH₂CH₃0.8 - 1.0 (triplet)13 - 15C4-CH₂CH₂

Note: Chemical shifts are highly dependent on the solvent used. These predictions are based on typical values in DMSO-d₆.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data suitable for the complete structural elucidation of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly proportional to the quality of the sample preparation.

Materials:

  • 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (sample)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Chloroform-d)

  • Tetramethylsilane (TMS) or residual solvent peak as an internal standard

  • High-precision NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often an excellent choice for pyridinone derivatives due to its high solubilizing power and the positioning of its residual peak away from many signals of interest. It also allows for the observation of exchangeable protons (N-H and NH₂).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Homogenization: Gently vortex the solution to ensure complete dissolution and homogeneity.

  • Transfer to NMR Tube: Carefully transfer the solution to a high-precision 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, TMS can be added (0.03% v/v). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., DMSO at 2.50 ppm).

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is necessary for a comprehensive structural assignment. The following workflow is recommended for a standard 400-600 MHz NMR spectrometer.

Workflow for NMR Data Acquisition:

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Structure Overview COSY ¹H-¹H COSY H1->COSY ¹H-¹H Connectivity DEPT DEPT-135 C13->DEPT Determine CH, CH₂, CH₃ HSQC ¹H-¹³C HSQC COSY->HSQC Proton-Carbon Direct Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range Proton-Carbon Connectivity

Figure 1: Recommended workflow for NMR data acquisition.

1. ¹H NMR (Proton):

  • Purpose: To identify all proton environments in the molecule and their multiplicities.

  • Key Parameters:

    • Pulse Program: zg30 or similar

    • Spectral Width: -2 to 14 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-64 (adjust for concentration)

2. ¹³C NMR (Carbon):

  • Purpose: To identify all unique carbon environments.

  • Key Parameters:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (as ¹³C is less sensitive)

3. DEPT-135 (Distortionless Enhancement by Polarization Transfer):

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ will show positive signals, while CH₂ will show negative signals. Quaternary carbons are not observed.

  • Key Parameters:

    • Pulse Program: dept135

    • Parameters are typically coupled to the ¹³C experiment.

4. ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds). This is crucial for identifying the propyl chain spin system.

  • Key Parameters:

    • Pulse Program: cosygpqf or similar

    • Spectral Width (F1 and F2): Same as ¹H NMR

    • Number of Increments: 256-512 in F1

5. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton with its directly attached carbon atom.

  • Key Parameters:

    • Pulse Program: hsqcedetgpsisp2.2 or similar

    • ¹J(C,H) coupling constant: ~145 Hz

    • Spectral Width (F1): Same as ¹³C NMR; (F2): Same as ¹H NMR

6. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is the key experiment for assembling the molecular backbone.

  • Key Parameters:

    • Pulse Program: hmbcgplpndqf or similar

    • Long-range coupling constant: Optimized for 8 Hz

    • Spectral Width (F1): Same as ¹³C NMR; (F2): Same as ¹H NMR

Data Analysis and Structural Assignment: A Step-by-Step Guide

The following logical progression will facilitate the accurate assignment of all NMR signals to the corresponding atoms in 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Spectral_Analysis_Flow A Step 1: ¹H NMR Analysis Identify distinct proton signals and their integrations. Note multiplicities (singlet, triplet, etc.). B Step 2: ¹³C & DEPT-135 Analysis Count the number of carbon signals. Use DEPT-135 to classify carbons into CH, CH₂, and CH₃. A->B C Step 3: ¹H-¹H COSY Analysis Trace the connectivity of the propyl chain (CH₂-CH₂-CH₃). B->C D Step 4: ¹H-¹³C HSQC Analysis Correlate proton signals to their directly attached carbons. Assign C-H pairs. C->D E Step 5: ¹H-¹³C HMBC Analysis Assemble the molecular fragments. Look for key correlations as outlined in Table 1. D->E F Step 6: Final Structure Confirmation Consolidate all data to confirm the structure. Pay attention to the N-H and NH₂ protons, which may be broad and exchangeable. E->F

Figure 2: Logical workflow for NMR spectral analysis and structural assignment.

Illustrative HMBC Correlations for Structural Assembly:

  • Pyridinone Ring Assembly:

    • The proton at C5 should show HMBC correlations to the carbons at C3, C4, and C6, as well as the carbon of the C6-methyl group.

    • The N-H proton should show correlations to the carbonyl carbon (C2) and the carbon at C6.

  • Side Chain Placement:

    • The protons of the C3-aminomethyl group (CH₂ NH₂) should show a correlation to the carbons at C2, C3, and C4, confirming its position.

    • The protons of the C4-propyl group (CH₂ CH₂CH₃) should show correlations to the carbons at C3, C4, and C5, confirming its attachment point.

Safety Considerations

As with any chemical analysis, appropriate safety measures must be observed. While specific toxicity data for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is not available, related compounds such as 3-(aminomethyl)pyridine are classified as corrosive and can cause severe skin burns and eye damage.[6] Therefore, it is prudent to handle the target compound with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocols and analytical strategies detailed in this application note provide a robust framework for the complete and accurate NMR spectroscopic characterization of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. By systematically applying a combination of 1D and 2D NMR experiments, researchers can confidently elucidate the structure of this and other novel pyridinone derivatives, a critical step in the advancement of drug discovery and development programs. The causality-driven approach to experimental design and data interpretation ensures a high degree of scientific rigor and trustworthiness in the obtained results.

References

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridinemethanamine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . 1 H-NMR spectra of pyridones I. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines.
  • National Center for Biotechnology Information. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Retrieved from [Link]

  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). The stacking plot of NMR spectra of the pyridinone proton at 7.3 ppm of.... Retrieved from [Link]

  • MDPI. (n.d.). New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-(Aminomethyl)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one as a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a chronic and often debilitating neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients, estimated to be around 30%, suffer from refractory epilepsy, failing to achieve adequate seizure control with current therapies. This highlights the urgent and persistent need for the discovery and development of novel anticonvulsant agents with improved efficacy, better safety profiles, and potentially new mechanisms of action.

The pyridin-2(1H)-one scaffold has emerged as a promising framework in medicinal chemistry for the development of central nervous system (CNS) active agents. Various derivatives have been reported to possess anticonvulsant properties, suggesting this chemical class is a valuable starting point for new drug discovery efforts. This guide focuses on a novel, rationally designed molecule: 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one . Its structure incorporates features suggestive of potential anticonvulsant activity, such as a GABA-like aminomethyl moiety and alkyl groups that may enhance blood-brain barrier penetration.

This document provides a comprehensive set of application notes and detailed protocols for the synthesis, in vitro characterization, and in vivo preclinical evaluation of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. It is intended for researchers, scientists, and drug development professionals engaged in the search for the next generation of epilepsy therapeutics.

Section 1: Chemical Synthesis and Characterization

A robust and reproducible synthetic route is paramount for generating high-purity compound for biological evaluation. The following protocol is a proposed pathway for the synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, adapted from established methodologies for similar pyridinone structures.

Proposed Synthetic Pathway

The synthesis begins with the construction of the core pyridinone ring, followed by the introduction of the aminomethyl group.

Synthesis_Pathway cluster_0 Step 1: Pyridinone Ring Formation cluster_1 Step 2: Amination and Rearrangement cluster_2 Step 3: Reduction of Nitrile cluster_3 Step 4: Deprotection A Ethyl 3-oxohexanoate C 6-methyl-4-propyl-2H-pyran-2-one A->C Hantzsch-like condensation B Ethyl 3-aminobut-2-enoate B->C D 4-methyl-6-propyl-2-oxo-1,2- dihydropyridine-3-carbonitrile C->D 1. NH3 2. Cyanation E tert-butyl ((6-methyl-2-oxo-4-propyl-1,2- dihydropyridin-3-yl)methyl)carbamate D->E Reduction (e.g., NiCl2, NaBH4) + Boc protection F 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one E->F Acidic hydrolysis (e.g., HCl in Dioxane)

Caption: Proposed synthetic pathway for the target compound.

Detailed Synthesis Protocol

Protocol 1: Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

  • Step 1 & 2: Synthesis of 4-methyl-6-propyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

    • Combine ethyl 3-oxohexanoate and ethyl 3-aminobut-2-enoate in a suitable solvent such as ethanol.

    • Add a base catalyst (e.g., piperidine) and reflux the mixture for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the intermediate 6-methyl-4-propyl-2H-pyran-2-one.

    • Treat the pyranone intermediate with aqueous ammonia under pressure to yield the corresponding 2-hydroxypyridine.

    • Introduce the cyano group at the 3-position using standard cyanation methods (e.g., via a Vilsmeier-Haack type reaction followed by hydroxylamine treatment and dehydration).

  • Step 3: Reduction and Protection

    • Dissolve the resulting nitrile in methanol.

    • Add Di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of nickel(II) chloride hexahydrate.

    • Cool the mixture to 0°C and add sodium borohydride (NaBH₄) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully with water and extract the Boc-protected amine with ethyl acetate.

    • Purify the product by column chromatography on silica gel.

  • Step 4: Deprotection

    • Dissolve the purified Boc-protected intermediate in a suitable solvent like 1,4-dioxane or isopropanol.

    • Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature for 2-4 hours.

    • The hydrochloride salt of the product will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

  • Characterization: The final compound and all intermediates should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm structure and purity (>95%).

Section 2: In Vitro Mechanistic Evaluation

In vitro assays are critical for elucidating the potential mechanism of action of a new chemical entity. Given the structural similarity of the aminomethyl group to GABA, a primary hypothesis is that the compound may interact with the GABAergic system. The following protocol details a competitive radioligand binding assay to assess the affinity of the test compound for the GABA-A receptor.

Protocol 2: GABA-A Receptor Binding Assay

Rationale: This assay determines if the test compound can displace a known radiolabeled ligand ([³H]muscimol) from the GABA-A receptor, indicating a direct binding interaction. This provides crucial information about the compound's potential as a GABAergic modulator.

Materials:

  • Rat whole brain tissue (excluding cerebellum and pons)

  • [³H]muscimol (specific activity ~15-30 Ci/mmol)

  • GABA (for non-specific binding)

  • Test Compound: 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C

  • Homogenization Buffer: 0.32 M Sucrose, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus and vacuum pump

Membrane Preparation: [1]

  • Homogenize fresh or frozen rat brain tissue in 20 volumes (w/v) of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in ice-cold deionized water and homogenize. Centrifuge again at 140,000 x g for 30 minutes.

  • Repeat the water wash step three times to remove endogenous GABA.

  • Resuspend the final pellet in Binding Buffer at a protein concentration of approximately 1-2 mg/mL. Aliquot and store at -80°C until use.

Binding Assay Procedure: [1][2][3]

  • On the day of the assay, thaw the membrane preparation and wash twice by resuspension in Binding Buffer and centrifugation at 140,000 x g for 30 minutes.

  • Set up assay tubes in triplicate for:

    • Total Binding: Membranes + [³H]muscimol + Binding Buffer.

    • Non-specific Binding (NSB): Membranes + [³H]muscimol + high concentration of unlabeled GABA (e.g., 10 µM).

    • Displacement: Membranes + [³H]muscimol + varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • To each tube, add 100 µL of membrane preparation (final protein concentration ~0.1-0.2 mg/well), 100 µL of [³H]muscimol (final concentration ~5 nM), and 50 µL of buffer, GABA (for NSB), or test compound. The final assay volume is 250 µL.

  • Incubate the tubes on ice (4°C) for 45 minutes.[1]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold Binding Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: In Vivo Anticonvulsant Screening

In vivo models are indispensable for determining the efficacy and potential therapeutic window of a candidate anticonvulsant. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the two most widely used and clinically validated primary screening models.[4]

InVivo_Workflow cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Neurotoxicity Assessment cluster_2 Phase 3: Data Analysis A Dose-Response Determination B Maximal Electroshock (MES) Test (Model for generalized tonic-clonic seizures) A->B C Subcutaneous PTZ (scPTZ) Test (Model for absence seizures) A->C D Rotarod Test (Motor Impairment) A->D E Calculate ED50 (Median Effective Dose) from MES & scPTZ data B->E C->E F Calculate TD50 (Median Toxic Dose) from Rotarod data D->F G Determine Protective Index (PI) PI = TD50 / ED50 E->G F->G

Caption: Workflow for in vivo anticonvulsant evaluation.

Protocol 3: Maximal Electroshock (MES) Seizure Test

Rationale: The MES test is highly predictive of efficacy against generalized tonic-clonic seizures.[4] Protection in this model is defined as the abolition of the tonic hindlimb extension phase of the seizure.

Animals: Male Swiss albino mice (20-25 g). Apparatus: A convulsiometer delivering a constant current stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.

Procedure:

  • Administer the test compound or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses. A positive control, such as Phenytoin (ED₅₀ ~9.5 mg/kg), should be run in parallel.

  • At the time of peak effect (typically 30-60 minutes post-i.p. administration, to be determined in preliminary studies), apply the electrical stimulus.

  • Observe the mice for the presence or absence of tonic hindlimb extension for 10 seconds. The endpoint is all-or-none.

  • Record the number of animals protected at each dose.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Rationale: The scPTZ test is a model for myoclonic and absence seizures. Protection is defined as the failure to observe a 5-second episode of clonic spasms of the forelimbs, hindlimbs, and trunk within a 30-minute observation period.

Animals: Male Swiss albino mice (20-25 g). Convulsant: Pentylenetetrazole (PTZ) solution in saline.

Procedure:

  • Administer the test compound or vehicle i.p. to groups of mice (n=8-10 per group) at various doses. A positive control, such as Ethosuximide, should be run in parallel.

  • At the time of peak effect, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.), which is the dose that induces clonic seizures in >95% of control animals (CD₉₇).

  • Immediately place each mouse in an individual observation chamber and observe for 30 minutes.

  • Record the number of animals protected from clonic seizures.

Protocol 5: Rotarod Neurotoxicity Test

Rationale: This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.[5][6] This is crucial for establishing a therapeutic window.

Animals: Male Swiss albino mice (20-25 g). Apparatus: A rotarod treadmill for mice (e.g., 3 cm diameter rod).

Procedure: [5][7]

  • Train the mice on the rotarod for 2-3 days prior to the test. A common training protocol is to place them on the rod rotating at a low speed (e.g., 5 rpm) for 2-3 trials of 1-2 minutes each day until they can consistently stay on for the duration.

  • On the test day, administer the test compound or vehicle i.p. to groups of mice (n=8-10 per group) at various doses.

  • At the time of peak effect, place each mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

  • Record the latency to fall for each mouse. A mouse is considered to have fallen if it falls off the rod or passively rotates with the rod for two consecutive revolutions.

  • An animal that remains on the rod for the entire 5-minute duration is given the maximum score.

  • A dose is considered toxic if an animal is unable to maintain its balance on the rod for a predetermined period (e.g., 1 minute).

Section 4: Data Analysis and Interpretation

Efficacy and Toxicity Endpoints: The primary endpoints from the in vivo studies are the Median Effective Dose (ED₅₀) and the Median Toxic Dose (TD₅₀).

  • ED₅₀: The dose of the compound that protects 50% of the animals in the MES or scPTZ test.

  • TD₅₀: The dose of the compound that causes motor impairment in 50% of the animals in the rotarod test.

These values are calculated from the dose-response data using probit analysis.

Therapeutic Window: The therapeutic window, or Protective Index (PI) , is a critical measure of a drug's safety margin. It is calculated as:

PI = TD₅₀ / ED₅₀

A higher PI indicates a wider separation between the effective dose and the toxic dose, which is a highly desirable characteristic for a potential AED.

Data Summary Table:

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)MES PIscPTZ PI
Test CompoundCalculateCalculateCalculateCalculateCalculate
Phenytoin~9.5>100~45~4.7N/A
Ethosuximide>250~130>500N/A>3.8

Note: Literature values for standard drugs are provided for comparison.

Section 5: Hypothesized Mechanism of Action and SAR

The chemical structure of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one provides clues to its potential mechanism of action. The presence of the aminomethyl group attached to the pyridinone ring creates a structural motif that can be considered a constrained analog of the inhibitory neurotransmitter GABA.

MoA_Hypothesis cluster_0 Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Ion Channel) Cl_ion Cl⁻ Influx GABA_R->Cl_ion Opens Channel Compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (Test Compound) Compound->GABA_R Binds to GABA-A receptor (Agonist or Positive Allosteric Modulator) GABA GABA GABA->GABA_R Binds Result Neuronal Hyperpolarization (Inhibition of Seizure Propagation) Cl_ion->Result

Caption: Hypothesized GABAergic mechanism of action.

Primary Hypothesis: The compound acts as a direct agonist or a positive allosteric modulator at the GABA-A receptor, enhancing GABA-mediated inhibition. This would lead to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. Efficacy in the scPTZ model would provide strong support for this hypothesis.

Secondary Hypotheses:

  • Sodium Channel Blockade: Many successful AEDs act by blocking voltage-gated sodium channels.[8][9] Efficacy in the MES test is a hallmark of sodium channel blockers like phenytoin and carbamazepine.[8]

  • Calcium Channel Blockade: Modulation of T-type calcium channels is another established anticonvulsant mechanism.

Structure-Activity Relationship (SAR) Insights:

  • Aminomethyl Group: This group is likely crucial for activity, mimicking the amino group of GABA. Its protonation state at physiological pH will be important for receptor interaction.

  • Propyl Group at C4: This lipophilic group is expected to enhance the compound's ability to cross the blood-brain barrier. The length and branching of this alkyl chain could be systematically varied to optimize potency and pharmacokinetic properties.

  • Methyl Group at C6: This group may influence the electronic properties of the pyridinone ring and provide steric bulk that could enhance binding selectivity.

Further studies, including electrophysiology (e.g., patch-clamp) and binding assays against a broader panel of CNS targets, would be required to definitively establish the mechanism of action.

References

  • Kehne, J. H., Klein, B. D., Löscher, W., & White, H. S. (2017). Pharmacoresistant epilepsy workflow for the Epilepsy Therapy Screening Program (ETSP). ResearchGate. [Link]

  • Zatula, A., et al. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. [Link]

  • Olsen, R. W. (2015). Characterization of GABA Receptors. PMC. [Link]

  • Wei, Y. W., et al. (2020). 2.3. Rotarod test. Bio-protocol. [Link]

  • Kaminski, K., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. PubMed. [Link]

  • Monville, C., Torres, E. M., & Dunnett, S. B. (2006). Comparison of two different protocols of the rotarod test to assess motor deficit and lesion size in the 6-OHDA model. ResearchGate. [Link]

  • Unpublished Synthesis Data. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • Hawkins, N. A., et al. (2016). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. PMC. [Link]

  • NIEHS/DTT Toxicity Specifications. (2022). Chapter 10. Neurobehavioral Testing. NIEHS. [Link]

  • Masereel, B., et al. (1997). Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas. PubMed. [Link]

  • Peterson, S. GABA-A Receptor Binding Assay Protocol. PDSP. [Link]

  • Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Brodie, M. J. (2010). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Gholibegloo, E., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

  • MMPC. (2024). Rotarod. MMPC.org. [Link]

  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Gilbert, M. E., & Mack, C. M. (1995). Screening and characterization of antiepileptic drugs with rapidly recurring hippocampal seizures in rats. PubMed. [Link]

  • Amornsriniwat, D. (2012). Mechanisms of action of antiepileptic drugs. Open Access Journals. [Link]

  • BioMed. (2022). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. [Link]

  • Enna, S. J., & Bylund, D. B. (2006). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Wiley Online Library. [Link]

  • Gupta, Y. K., et al. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology. [Link]

  • Stanforth, S. M. (1969). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Al-Hiari, Y. M. (2007). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols for Investigating the Neuroprotective Effects of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating a Novel Pyridinone Derivative

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent studies have highlighted the potential of certain pyridinone-containing molecules as cytoprotective and neurotrophic agents.[1] Specifically, derivatives of 3-aminopyridin-2(1H)-one have demonstrated antiradical and cytoprotective properties, suggesting a potential role in mitigating cellular damage, a key factor in neurodegenerative diseases.[1] Oxidative stress and mitochondrial dysfunction are central to the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[2][3] These processes lead to an imbalance in reactive oxygen species (ROS), causing damage to essential cellular components and ultimately resulting in neuronal apoptosis.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential neuroprotective effects of a novel compound, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. While direct studies on this specific molecule are not yet prevalent in the literature, its structural similarity to other bioactive pyridinones warrants a thorough investigation. The following protocols are designed to be a self-validating system to assess the compound's efficacy in protecting neuronal cells from various insults.

PART 1: Foundational In Vitro Investigations

The initial phase of the investigation focuses on establishing the compound's baseline cytotoxicity and its ability to protect neuronal cells in culture from common stressors.

1.1: Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one
1.2: In Vitro Model Selection and Culture

For initial screening, the human neuroblastoma cell line SH-SY5Y is a suitable and widely used model due to its neuronal-like characteristics and ease of culture.[8][9] Primary neuronal cultures, while more complex to maintain, offer a more physiologically relevant system for later-stage validation.

Protocol 1: SH-SY5Y Cell Culture

  • Cell Line Maintenance: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

1.3: Cytotoxicity Assessment

Before evaluating neuroprotective effects, it is crucial to determine the non-toxic concentration range of the test compound.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (e.g., 0.1 µM to 100 µM) for 24 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Data Presentation: Cytotoxicity of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Concentration (µM)Cell Viability (%)
0.1
1
10
50
100

This table should be populated with experimental data.

1.4: In Vitro Neuroprotection Assays

To assess the neuroprotective potential, neuronal cells are subjected to an insult that mimics aspects of neurodegenerative disease pathology. A common and relevant insult is oxidative stress induced by hydrogen peroxide (H₂O₂) or glutamate.[10]

Protocol 3: H₂O₂-Induced Oxidative Stress Model

  • Cell Seeding and Pre-treatment: Seed SH-SY5Y cells as in the MTT assay. Pre-treat the cells with non-toxic concentrations of the test compound for 2-4 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the media at a final concentration that induces approximately 50% cell death (to be determined empirically, typically in the range of 100-500 µM) and incubate for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described above. Increased cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing neuroprotective effects against oxidative stress.

PART 2: Mechanistic Investigations

Once a neuroprotective effect is established, the next step is to elucidate the underlying mechanisms of action. Key areas to investigate include the compound's effects on apoptosis, oxidative stress, and mitochondrial function.

2.1: Apoptosis Assays

Apoptosis, or programmed cell death, is a common pathway in neurodegeneration.

Protocol 4: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[11]

  • Experimental Setup: Treat SH-SY5Y cells as described in the neuroprotection assay (Protocol 3).

  • Caspase Assay: Following treatment, use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit according to the manufacturer's instructions.[11]

  • Data Analysis: A decrease in caspase-3/7 activity in the compound-treated group compared to the H₂O₂-only group suggests an anti-apoptotic mechanism.

Protocol 5: Acridine Orange/Ethidium Bromide (AO/EB) Staining

This fluorescent staining method allows for the visualization and quantification of live, apoptotic, and necrotic cells.[12]

  • Cell Staining: After treatment, wash the cells with PBS and stain with a mixture of Acridine Orange (AO) and Ethidium Bromide (EB).

  • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope.

    • Live cells: Green nuclei with intact structure.

    • Early apoptotic cells: Bright green nuclei with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-red nuclei with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange-red nuclei.

  • Quantification: Count the number of cells in each category to determine the percentage of apoptotic cells.

Hypothesized Anti-Apoptotic Pathway

G Oxidative Stress Oxidative Stress Apoptotic Stimuli Apoptotic Stimuli Oxidative Stress->Apoptotic Stimuli Caspase Activation Caspase Activation Apoptotic Stimuli->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Test Compound Test Compound Test Compound->Caspase Activation Inhibition

Caption: A generalized workflow for an in vivo neuroprotection study.

Conclusion

The protocols outlined in this guide provide a systematic and comprehensive framework for investigating the potential neuroprotective effects of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. By starting with foundational in vitro assays and progressing to more complex mechanistic studies and in vivo models, researchers can rigorously evaluate the therapeutic potential of this novel compound. The emphasis on understanding the underlying mechanisms of action, including anti-apoptotic, anti-oxidant, and mitochondrial protective effects, is crucial for the development of effective neuroprotective therapies.

References

  • Functional mitochondrial analysis in acute brain sections from adult rats reveals mitochondrial dysfunction in a rat model of migraine. PubMed Central. Available at: [Link]

  • Animal Models of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Springer Link. Available at: [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Cambridge University Press. Available at: [Link]

  • Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. National Institutes of Health. Available at: [Link]

  • Process for producing 3-(aminomethyl)-6-chloropyridines. Google Patents.
  • In vitro neurology assays. InnoSer. Available at: [Link]

  • Simultaneous assessment of electrophysiological activity and apoptosis... ResearchGate. Available at: [Link]

  • Oxidative Stress in Brain Function. MDPI. Available at: [Link]

  • In vitro Models of Neurodegenerative Diseases. Frontiers. Available at: [Link]

  • Neuroprotective effects of citicoline on brain edema and blood-brain barrier breakdown after traumatic brain injury. PubMed. Available at: [Link]

  • Oxidative Stress and the Central Nervous System. PubMed Central. Available at: [Link]

  • A fluorescence vital assay for the recognition and quantification of excitotoxic cell death by necrosis and apoptosis using confocal microscopy on neurons in culture. PubMed. Available at: [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Available at: [Link]

  • Neurodegenerative Disease Models. InVivo Biosystems. Available at: [Link]

  • Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Technical Disclosure Commons. Available at: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate. Available at: [Link]

  • Latest assessment methods for mitochondrial homeostasis in cognitive diseases. PubMed Central. Available at: [Link]

  • Caspase-3 cleaves and activates the NADase SARM1 to promote apoptosis, linking two cell death mechanisms. PNAS. Available at: [Link]

  • Main neuroprotective effects of citicoline. ResearchGate. Available at: [Link]

  • Selective neuronal vulnerability to oxidative stress in the brain. Frontiers. Available at: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. Available at: [Link]

  • A new link between brain health and mitochondrial function. News-Medical.Net. Available at: [Link]

  • Apoptosis in Hypothalamic Cell Model by Caspase Multiplexing Assay. JoVE. Available at: [Link]

  • Citicoline protects brain against closed head injury in rats through suppressing oxidative stress and calpain over-activation. PubMed. Available at: [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. Available at: [Link]

  • Neuroinflammation and Oxidative Stress in Parkinson's Disease, Alzheimer's Disease, and COVID-19: Microglia–Neutrophil Interaction. ACS Omega. Available at: [Link]

  • Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. JoVE. Available at: [Link]

  • 1-(3-Aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A novel group of tumour-selective cytotoxins. ResearchGate. Available at: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of the Pyridinone Scaffold

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging in critical hydrogen bonding and other non-covalent interactions with a wide array of biological targets.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] This guide focuses on a specific, yet highly valuable derivative: 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one . While not an end-drug itself, this compound represents a critical building block—a versatile intermediate for the synthesis of next-generation therapeutics. We will explore its synthesis, potential applications, and the protocols necessary to leverage its synthetic utility in a drug discovery setting.

Section 1: Synthesis of the Pyridinone Core Intermediate

The strategic importance of 3-(aminomethyl)-pyridin-2(1H)-one derivatives is underscored by their role as key intermediates in the synthesis of complex drugs, such as the EZH2 inhibitor Tazemetostat.[2] The protocol detailed below is adapted from established methods for a structurally related analog, 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride, providing a robust pathway to the title compound.[2]

Synthetic Workflow Overview

The synthesis is conceptualized as a two-step process starting from a suitable pyridinone precursor. This workflow is designed for efficiency and scalability, critical considerations in a drug development campaign.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Deprotection Start 4-propyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Reagents1 Di-tert-butyl dicarbonate Nickel Chloride Hexahydrate Methanol Start->Reagents1 Step1_Product tert-butyl ((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)carbamate Reagents1->Step1_Product Reagents2 Hydrochloric Acid Isopropanol Step1_Product->Reagents2 Step1_Product->Reagents2 Proceed to Deprotection Final_Product 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride Reagents2->Final_Product

Caption: A two-step workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Causality Behind Choices:

  • Nickel Chloride: This reagent is a mild and effective catalyst for the reduction of the nitrile group to the corresponding amine in the presence of a Boc-anhydride, which simultaneously protects the newly formed amine. This one-pot reductive amination/protection is highly efficient.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the aminomethyl moiety. It is stable under the reaction conditions of the first step and can be readily removed under acidic conditions without affecting the pyridinone core.

  • Acidic Deprotection: Hydrochloric acid in isopropanol provides a clean and quantitative method for cleaving the Boc group, yielding the desired product as its hydrochloride salt, which often improves crystallinity and stability.[2]

Step 1: Synthesis of tert-butyl ((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)carbamate

  • To a suitable reaction vessel, add methanol (e.g., 10 volumes relative to the starting material).

  • Add 6-methyl-4-propyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

  • At 25-30°C, add di-tert-butyl dicarbonate (approx. 1.5 eq) and nickel chloride hexahydrate (approx. 0.8 eq).[2]

  • Stir the mixture for 20 minutes at 25-30°C.

  • Self-Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting nitrile.

  • Upon completion, the reaction mixture containing the Boc-protected intermediate can be taken directly to the next step or purified by standard chromatographic methods if necessary.

Step 2: Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride

  • To the reaction mixture from Step 1, or to the purified Boc-protected intermediate dissolved in isopropanol (e.g., 5 volumes), add hydrochloric acid (concentrated, approx. 4-5 eq) slowly at 25-30°C.[2] An exotherm may be observed.

  • Stir the mixture for approximately 6 hours at 25-30°C.

  • Self-Validation Checkpoint: Monitor the deprotection by TLC or LC-MS. The disappearance of the Boc-protected intermediate and the appearance of the more polar product spot/peak indicates reaction completion.

  • Heat the mixture to 55-60°C and stir for 2 hours to ensure complete reaction and improve crystallinity.[2]

  • Cool the mixture to 25-30°C and stir for 15 minutes, then cool further to 0-5°C and stir for 3 hours to maximize precipitation.[2]

  • Filter the resulting solid, wash with cold acetone, and dry under vacuum to yield the title compound as its hydrochloride salt.

ParameterRecommended ValueRationale
Reaction Solvent Methanol (Step 1), Isopropanol (Step 2)Good solubility for reactants; appropriate boiling points.
Temperature (Step 1) 25-30°CMild conditions to prevent side reactions.
Temperature (Step 2) 25-30°C (addition), 55-60°C (heating)Controlled initial reaction, followed by heating to drive to completion.
Final Crystallization Temp. 0-5°CMaximizes yield of the precipitated product salt.

Section 2: Application in Lead Generation & Optimization

The primary value of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one lies in its utility as a versatile scaffold for building more complex molecules. The aminomethyl group serves as a key handle for derivatization, allowing for the exploration of chemical space and the development of structure-activity relationships (SAR).

Drug Discovery Workflow

This intermediate fits into a typical drug discovery cascade, providing a reliable starting point for the synthesis of a library of analogs for biological screening.

Drug_Discovery_Workflow Intermediate 3-(aminomethyl)-6-methyl- 4-propylpyridin-2(1H)-one Library_Synth Library Synthesis (e.g., Amide Coupling) Intermediate->Library_Synth Screening High-Throughput Biological Screening Library_Synth->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Lead_Op->Library_Synth Iterative Synthesis PCC Pre-clinical Candidate Lead_Op->PCC

Caption: Role of the intermediate in a drug discovery project workflow.

Protocol: Amide Coupling for Library Synthesis

A common and powerful derivatization strategy is the acylation of the primary amine to form a diverse library of amides.

  • Dissolution: Dissolve 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one hydrochloride (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Coupling Agent: Add a standard peptide coupling reagent, such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Self-Validation Checkpoint: Monitor the reaction by LC-MS to confirm the formation of the desired amide product and consumption of the starting materials.

  • Work-up & Purification: Perform an aqueous work-up to remove the coupling byproducts and excess reagents. The crude product can then be purified by flash column chromatography or preparative HPLC.

Rationale for Reagent Choices:

  • HATU/EDC: These coupling reagents are highly efficient for amide bond formation, minimizing side reactions and operating under mild conditions compatible with a wide range of functional groups.

  • DIPEA: A sterically hindered base that effectively scavenges protons without competing as a nucleophile.

Section 3: Potential Therapeutic Applications & Biological Evaluation

The pyridinone scaffold is implicated in a variety of therapeutic areas. Analogs of the title compound could be investigated for several biological activities.

Potential Targets
  • Kinase Inhibition: The pyridinone core can act as a hinge-binding motif for various protein kinases.[1] Derivatization of the aminomethyl group allows for probing of the solvent-exposed region of the ATP-binding pocket.

  • Epigenetic Targets: As seen with Tazemetostat, which targets the methyltransferase EZH2, the pyridinone scaffold can be elaborated to interact with epigenetic enzymes.[2]

  • Enzyme Inhibition (e.g., LOXL2): Structurally related aminomethyl-pyridine derivatives have shown potent, irreversible inhibition of enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrosis.[3]

  • Anticancer Cytotoxicity: Many pyridinone derivatives exhibit tumor-selective cytotoxicity.[4][5][6]

Protocol: General Cytotoxicity Assay (MTT Assay)

This protocol provides a standard method for assessing the general cytotoxicity of newly synthesized analogs against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HSC-2, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4][5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the CC50 (half-maximal cytotoxic concentration) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

References

  • Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Technical Disclosure Commons. (2022). [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Zinovev, E. V., et al. (2024). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • Bilginer, S., et al. (2012). 1-(3-Aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A novel group of tumour-selective cytotoxins. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry. [Link]

  • Harrison, B. A., et al. (2020). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Bilginer, S., et al. (2012). 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: a novel group of tumour-selective cytotoxins. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. DC Chemicals. [Link]

  • Process for producing 3-(aminomethyl)-6-chloropyridines.
  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Burgey, C. S., et al. (2002). Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Journal of Medicinal Chemistry. [Link]

  • Covey, T., et al. (2020). Safety, Pharmacokinetics, and Pharmacodynamics of ME-401, an Oral, Potent, and Selective Inhibitor of Phosphatidylinositol 3-Kinase P110δ, Following Single Ascending Dose Administration to Healthy Volunteers. Clinical Therapeutics. [Link]

  • Kumar, D., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyridinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyridinone scaffolds. Pyridinones are a critical class of N-heterocycles, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Their synthesis, while versatile, can present challenges ranging from low yields to difficult purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your reaction conditions and achieve reliable, high-quality results.

Troubleshooting Guide: Common Issues in Pyridinone Synthesis

This section addresses common problems in a question-and-answer format, providing explanations of the underlying causes and actionable, step-by-step protocols for resolution.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I systematically troubleshoot this?

A: Low yield is one of the most common frustrations in organic synthesis. The key is to diagnose the root cause, which can generally be attributed to one of three main areas: incomplete reaction, formation of side products, or loss of product during work-up and purification.

Systematic Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_Incomplete Troubleshooting Incomplete Reaction cluster_Complete Troubleshooting Product Loss Start Low Yield Observed Check_Completion 1. Assess Reaction Completion (TLC, LC-MS, NMR) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Yes Complete Reaction Appears Complete Check_Completion->Complete No Optimize_Conditions Optimize Conditions: - Increase Temperature - Prolong Reaction Time - Change Solvent Incomplete->Optimize_Conditions Check_Reagents Verify Reagent Quality: - Purity of Starting Materials - Activity of Catalyst Incomplete->Check_Reagents Analyze_Crude 2. Analyze Crude Mixture (NMR, LC-MS) Complete->Analyze_Crude Side_Products Side Products Detected Analyze_Crude->Side_Products Yes Clean_Crude Crude is Relatively Clean Analyze_Crude->Clean_Crude No Modify_Reaction Modify Reaction to Minimize Side Products (see Issue 2) Side_Products->Modify_Reaction Optimize_Purification Optimize Purification: - Recrystallization Conditions - Chromatography Parameters Clean_Crude->Optimize_Purification

Caption: A systematic workflow for troubleshooting low yields in pyridinone synthesis.

Step-by-Step Protocol for Diagnosing Low Yield:

  • Confirm Reaction Endpoint: Before making any changes, verify that the reaction has indeed gone to completion.

    • Method: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Compare the starting material spots/peaks with the product.

    • Interpretation: If significant starting material remains, the issue lies with the reaction conditions or reagents. If the starting material is consumed but the desired product spot/peak is weak, side reactions are likely the culprit.

  • Evaluate Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in reactants can inhibit catalysts or lead to side reactions. Ensure all starting materials are of high purity and are not degraded.

    • Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture and may require fresh batches or proper activation. Catalyst deactivation can occur through poisoning by impurities, coking (carbon deposition), or thermal degradation.[4][5]

    • Stoichiometry: Carefully re-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or an increase in side products.

  • Optimize Reaction Parameters:

    • Temperature: Many pyridinone syntheses are sensitive to temperature. For example, in some multicomponent reactions, higher temperatures can favor the formation of byproducts.[6] Consider running the reaction at a lower or higher temperature to see if it favors the desired pathway.

    • Solvent: The choice of solvent is critical as it can influence reagent solubility, reaction rate, and even product selectivity.[7] For instance, polar aprotic solvents like DMF may favor O-alkylation as a side reaction in some cases, while nonpolar solvents might favor N-alkylation.[7]

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction over a longer period to determine the optimal time.

Issue 2: Formation of Significant Side Products

Q: My reaction is complete, but I have a complex mixture of products that is difficult to purify. How can I identify and minimize these side products?

A: The formation of side products is a common challenge, especially in multicomponent reactions where multiple reaction pathways can compete.

Common Side Reactions and Mitigation Strategies:

Synthesis MethodCommon Side Products/IssuesMitigation Strategies
Hantzsch Synthesis Over-oxidation or incomplete oxidation of the dihydropyridine intermediate. Formation of Hantzsch-type 1,4-dihydropyridine byproducts in related reactions.[6][8]Use a mild and efficient oxidizing agent for the aromatization step. Control the reaction temperature to disfavor side reactions.[6]
Bohlmann-Rahtz Synthesis Incomplete cyclization or side reactions of the enamine intermediates.Ensure the use of an effective acid catalyst to promote cyclization. The reaction can be sensitive to temperature, so optimization is key.[9][10]
Guareschi-Thorpe Condensation Formation of a mixture of products if conditions are not optimized.The use of ammonium carbonate in an aqueous medium can promote the formation of the desired product with no noticeable side products.[1]

Experimental Protocol for Minimizing Side Products:

  • Identify the Side Products: If possible, isolate and characterize the major side products using techniques like NMR and Mass Spectrometry. Understanding their structure can provide clues about the competing reaction pathways.

  • Adjust the Order of Reagent Addition: In some multicomponent reactions, adding one reagent in a stepwise manner can prevent the formation of undesired intermediates.

  • Modify the Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction. For example, in some cases, a Lewis acid might be preferable to a Brønsted acid.

  • Control the Reaction Temperature: As mentioned previously, temperature can have a significant impact on the rates of competing reactions. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

Issue 3: Difficulty with Product Purification

Q: My crude product is an oil or a solid that is difficult to purify by recrystallization or column chromatography. What are some effective purification strategies for pyridinones?

A: Pyridinones can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding.

Purification Workflow

Purification_Workflow cluster_Precipitation Simple Purification cluster_Solid Purification of Solids cluster_Oil Purification of Oils Start Crude Pyridinone Product Initial_Assessment Initial Assessment (TLC, Crude NMR) Start->Initial_Assessment Precipitation Product Precipitates from Reaction Mixture? Initial_Assessment->Precipitation Yes Solid_Crude Crude Product is a Solid Initial_Assessment->Solid_Crude No Filter_Wash Filter and Wash with Appropriate Solvent Precipitation->Filter_Wash Oily_Crude Crude Product is an Oil Solid_Crude->Oily_Crude No Recrystallization Recrystallization: - Screen for suitable solvent system - Cool slowly to promote crystal growth Solid_Crude->Recrystallization Column_Chromatography Column Chromatography: - Select appropriate stationary and mobile phases - Optimize gradient if necessary Oily_Crude->Column_Chromatography

Caption: A decision-making workflow for the purification of pyridinone products.

Detailed Purification Protocols:

  • Recrystallization:

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.[3]

  • Silica Gel Column Chromatography:

    • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your desired product an Rf value of around 0.3-0.4 and will show good separation from impurities.[11]

    • Column Packing and Loading: Pack a column with silica gel using the chosen eluent. Dissolve your crude product in a minimal amount of solvent and load it onto the column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyridinone ring?

A: There are two main synthetic approaches to forming the pyridinone ring:

  • Cyclic condensation of two compounds: This is a very common and versatile approach. Examples include the Hantzsch pyridine synthesis, the Bohlmann-Rahtz synthesis, and the Guareschi-Thorpe reaction.[1][8][9] These are often multicomponent reactions that allow for the rapid assembly of complex pyridinones from simple starting materials.[2]

  • Synthesis from pyridine or related six-membered rings: This involves the introduction of a carbonyl group onto a pre-existing ring system.[1]

Q2: How important is the choice of base in pyridinone synthesis?

A: The choice of base can be critical, especially in reactions involving deprotonation steps. The strength and nature of the base can influence the regioselectivity and overall success of the reaction. For example, in the alkylation of 2-pyridones, the use of different metal salts (which act as bases) in different solvents can lead to either N-alkylation or O-alkylation.[7]

Q3: Can I monitor the progress of my pyridinone synthesis in real-time?

A: Yes, real-time reaction monitoring is a powerful tool for optimizing reaction conditions and understanding reaction mechanisms. Techniques like in-line NMR spectroscopy can be used to track the formation of products and intermediates over time.[12][13] For routine laboratory monitoring, TLC and LC-MS are indispensable tools.[3]

Q4: What are some key safety precautions to take when working with pyridinone synthesis?

A: Many of the reagents used in pyridinone synthesis, such as pyridine itself, are flammable and toxic.[14][15][16][17] It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the specific hazards of all reagents by consulting their Safety Data Sheets (SDS).

  • Take precautions against static discharge when working with flammable solvents.[16]

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. MDPI. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Available at: [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link]

  • A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Taylor & Francis Online. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • Synthesis of some pyridone derivatives. ResearchGate. Available at: [Link]

  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. Available at: [Link]

  • Sustainable Synthesis of Pyridine Bases from Glycerol. ResearchGate. Available at: [Link]

  • Monitoring dynamic pre-crystallization aggregation processes in solution by VT-DOSY NMR spectroscopy. RSC Publishing. Available at: [Link]

  • What are the factors for catalysts desactivation?. ResearchGate. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. ResearchGate. Available at: [Link]

  • Hantzsch Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • MULTICOMPONENT, ONE-POT SYNTHESIS OF HIGHLY SUBSTITUTED PYRIDINES WITH ZINC OXIDE NANOPARTICLES AS CATALYST. Connect Journals. Available at: [Link]

  • PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Institutes of Health. Available at: [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. ResearchGate. Available at: [Link]

  • Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. PubMed Central. Available at: [Link]

  • PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR. WIPO Patentscope. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

  • NMR reaction monitoring in flow synthesis. Beilstein Journals. Available at: [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]

  • Four‐component synthesis of pyridines from aldehyde, malononitrile and... ResearchGate. Available at: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • PYRIDINE 98% - (For Synthesis) MSDS. Oxford Lab Fine Chem LLP. Available at: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. ChemCatBio. Available at: [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]

  • (PDF) Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. Available at: [Link]

  • (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate. Available at: [Link]

Sources

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended long-term storage conditions for solid 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one?

For long-term stability, the solid powder form of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one should be stored at -20°C for up to two years.[1] The vial should be kept tightly sealed to prevent moisture absorption and contamination.[1]

Q2: How should I store solutions of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one?

If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials.[1] For solutions in DMSO, storage at -20°C is suitable for up to one month, while storage at -80°C can extend the stability for up to six months.[1] For aqueous solutions, it is best to prepare them fresh on the day of use.[1]

Q3: The compound has been at room temperature for a short period. Is it still usable?

The product is stable at normal temperature and pressure for short durations.[2] Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1] However, for long-term storage, the recommended sub-zero temperatures should be maintained.

Stability and Degradation

Q4: What are the known chemical incompatibilities of this compound?

Based on the reactivity of similar structures, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is expected to be incompatible with strong oxidizing agents and strong acids.[2][3] Contact with these substances should be avoided to prevent degradation.

Q5: What are the likely degradation pathways for this molecule?

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its functional groups: the aminomethyl group and the pyridin-2(1H)-one core.

  • Oxidation of the aminomethyl group: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding aldehydes or carboxylic acids. This is a common degradation pathway for amines.

  • Reaction with acids: The basic aminomethyl group will react with strong acids, forming a salt. While this may not represent degradation in terms of core structure, it will alter the compound's properties and may affect its biological activity.

  • Ring opening/modification: Although the pyridin-2(1H)-one ring is relatively stable due to its aromatic character, extreme conditions of pH or temperature, or reaction with strong nucleophiles or electrophiles, could potentially lead to ring-opening or other modifications.[4][5]

Troubleshooting Guide

Q6: I am seeing unexpected peaks in my analytical analysis (HPLC, LC-MS). What could be the cause?

Unexpected peaks could indicate the presence of degradation products or impurities. Consider the following:

  • Improper Storage: Verify that the compound and its solutions have been stored at the recommended temperatures and protected from light and moisture.

  • Contamination: Ensure that all labware and solvents used were clean and free of contaminants.

  • Incompatible Solvents or Buffers: If the compound was dissolved in a buffer, ensure the pH is compatible. Highly acidic or basic conditions could promote degradation.

  • Oxidation: If the solutions were not handled under an inert atmosphere (e.g., nitrogen or argon), oxidation of the aminomethyl group could have occurred.

Q7: My experimental results are inconsistent. Could the stability of the compound be a factor?

Yes, inconsistent results can be a sign of compound degradation. To ensure reproducibility:

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one on the same day of the experiment.[1]

  • Aliquot Stock Solutions: If using a stock solution, ensure it has been stored properly in aliquots to avoid repeated freeze-thaw cycles.

  • Perform a Purity Check: If in doubt, re-analyze the purity of your compound or stock solution using a suitable analytical method like HPLC or LC-MS.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Allow the vial of solid 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one to equilibrate to room temperature for at least one hour before opening.[1]

  • Under a sterile hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Vortex briefly until the compound is completely dissolved.

  • Dispense the stock solution into single-use aliquots in tightly sealed vials.

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1]

Protocol 2: General Handling Procedure for Experiments
  • Retrieve a single-use aliquot of the stock solution from the freezer.

  • Allow the aliquot to thaw completely at room temperature.

  • Dilute the stock solution to the final working concentration using the appropriate experimental buffer or media.

  • Use the prepared working solution promptly.

Data Summary

ParameterStorage ConditionDurationSource
Solid Powder -20°CUp to 2 years[1]
Solution in DMSO 4°CUp to 2 weeks[1]
Solution in DMSO -20°CUp to 1 month[1]
Solution in DMSO -80°CUp to 6 months[1]

Visual Guides

Decision Tree for Storage and Handling

G start Start: You have solid 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one storage_decision Long-term or short-term storage? start->storage_decision long_term Store at -20°C in a tightly sealed vial. (Up to 2 years) storage_decision->long_term Long-term short_term Store at room temperature in a desiccator for immediate use. storage_decision->short_term Short-term dissolve Need to prepare a solution? long_term->dissolve short_term->dissolve dmso_solution Dissolve in anhydrous DMSO. dissolve->dmso_solution Yes, in DMSO aqueous_solution Prepare fresh aqueous solutions on the day of use. dissolve->aqueous_solution Yes, in aqueous buffer dmso_storage Storage of DMSO solution? dmso_solution->dmso_storage use Ready for experiment aqueous_solution->use short_term_dmso Store at -20°C for up to 1 month or 4°C for up to 2 weeks. dmso_storage->short_term_dmso Short-term long_term_dmso Store at -80°C for up to 6 months. dmso_storage->long_term_dmso Long-term short_term_dmso->use long_term_dmso->use

Caption: Decision tree for the appropriate storage and handling of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Potential Degradation Pathways

G compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one oxidation Oxidation of aminomethyl group compound->oxidation acid_reaction Reaction with strong acids compound->acid_reaction ring_instability Ring instability under extreme conditions compound->ring_instability oxidized_product Formation of aldehyde or carboxylic acid oxidation->oxidized_product salt_formation Protonation of amine to form a salt acid_reaction->salt_formation ring_opened_product Ring-opened or modified products ring_instability->ring_opened_product

Caption: Potential degradation pathways for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

References

  • Jubilant Ingrevia Limited. 3-(Aminomethyl)
  • DC Chemicals. COA of 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.
  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Wikipedia. 2-Pyridone.
  • PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2).
  • Sigma-Aldrich.
  • PLOS One.
  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • NIH. Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)
  • The Good Scents Company. 2-pyridone, 142-08-5.
  • Fisher Scientific.
  • Sigma-Aldrich. 4-(Aminomethyl)pyridine 98 3731-53-1.
  • Journal of the American Chemical Society. New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group.
  • PubMed.
  • Sigma-Aldrich.
  • Physics Forums.
  • PMC - PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
  • PubChem. 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride.
  • Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol.
  • Grokipedia. Aminomethyl group.

Sources

Technical Support Center: Purification of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the isolation and purification of this compound. Our approach is rooted in explaining the fundamental chemistry of the molecule to empower you to make informed, effective decisions during your experiments.

Section 1: Understanding the Molecule - The Key to a Successful Purification Strategy

3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is a substituted pyridinone derivative. Its unique structure presents specific purification challenges. A successful strategy depends on understanding its key physicochemical properties.

  • Polarity and Solubility : The pyridinone core, with its amide-like character, contributes significant polarity and hydrogen bonding capability (donor and acceptor). The aminomethyl group is also highly polar and water-soluble. Conversely, the propyl and methyl groups add lipophilic character. This amphiphilic nature means its solubility can be highly dependent on the solvent system.

  • Basicity : The primary aliphatic amine of the aminomethyl group is basic (estimated pKa of the conjugate acid is ~8-9). This is the most critical handle for manipulation during purification. The pyridine nitrogen is part of a pyridinone system and is not significantly basic.

  • Potential for Impurities : Synthesis of pyridinones can involve multiple steps, leading to a range of potential impurities including unreacted starting materials, reagents, catalysts, and side-products from incomplete reactions or over-alkylation.

Physicochemical Property Summary
PropertyPredicted CharacteristicImplication for Purification
Molecular Weight ~194.27 g/mol Suitable for standard purification techniques.
Polarity HighLikely poor solubility in non-polar solvents (e.g., hexanes). Good solubility in polar solvents (e.g., methanol, water).
Basicity (pKa) ~8-9 (for aminomethyl)Can be protonated in acidic conditions to form a water-soluble salt. Prone to strong interaction with acidic media like silica gel.
Hydrogen Bonding Donor (N-H) & Acceptor (C=O, N)Influences solubility and interaction with chromatographic stationary phases.[1]
UV Activity Yes (Pyridinone Chromophore)Allows for easy visualization on TLC plates and monitoring by UV detector during chromatography.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems in a question-and-answer format.

Q1: My crude product is a persistent, non-crystallizable oil. How can I solidify it?

Answer: "Oiling out" is a common problem when impurities disrupt the crystal lattice formation or when the solution is supersaturated.

Causality: The presence of the flexible propyl and aminomethyl groups, combined with impurities, can lower the melting point and inhibit crystallization. Rapid cooling often favors oil formation over crystal nucleation.

Troubleshooting Steps:

  • Re-dissolve and Slow Cool: Dissolve the oil in a minimum amount of a suitable hot solvent (see Table 2). Allow the solution to cool to room temperature very slowly, ideally by placing the flask in a large, insulated container.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, saturated solution to induce crystallization.[2]

  • Solvent/Anti-Solvent System: Dissolve the oil in a good solvent (e.g., methanol, dichloromethane). Slowly add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexanes, diethyl ether) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, and then allow it to stand undisturbed.

  • Salt Formation: Convert the basic amine to its hydrochloride or hydrobromide salt. These salts often have higher melting points and are more crystalline. Dissolve the oil in a solvent like ethyl acetate or isopropanol and add a solution of HCl in a compatible solvent.

Recommended Solvents for Crystallization
Solvent ClassExamplesRationale
Alcohols Isopropanol, EthanolGood balance of polarity to dissolve the compound when hot but allow precipitation when cold.
Esters Ethyl AcetateMedium polarity, often a good choice for compounds of this type.
Aromatic TolueneCan be effective, as demonstrated for similar pyridinone structures.[3]
Ketones AcetoneUse with caution; potential for Schiff base formation with the primary amine.
Q2: My compound streaks badly on silica gel TLC and gives poor separation during column chromatography. What's wrong?

Answer: This is the most common issue for basic, nitrogen-containing heterocycles on standard silica gel.

Causality: The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). The basic aminomethyl group on your compound interacts strongly and often irreversibly with these acidic sites. This leads to significant peak tailing (streaking) and poor recovery.[4]

Workflow for Overcoming Streaking

Caption: Decision workflow for troubleshooting chromatographic streaking.

Detailed Protocols:

  • Normal-Phase (Modified):

    • Prepare your mobile phase, for example, Dichloromethane (DCM) / Methanol / Triethylamine (TEA) in a 95:4.5:0.5 ratio.

    • Equilibrate your silica gel column with this mobile phase. Crucially , do not dry-load your compound onto raw silica. Instead, pre-adsorb it onto a small amount of silica that has been treated with the mobile phase, or dissolve it in a minimum amount of the mobile phase for wet loading.

    • Run the column, monitoring by TLC or UV detector. The TEA acts as a competing base, binding to the acidic silanol sites and allowing your compound to elute symmetrically.[2]

  • Reversed-Phase:

    • This is often the preferred method for highly polar, basic compounds.[2]

    • Use a C18 (non-polar) stationary phase.

    • The mobile phase is polar (e.g., water and acetonitrile). Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%).

    • Causality: The acid protonates the aminomethyl group to -NH3+. This positive charge prevents the amine from interacting with any residual silanols on the C18 phase and improves solubility in the aqueous mobile phase, leading to sharp, symmetrical peaks.

    • Run a gradient from high aqueous content (e.g., 95:5 Water:Acetonitrile + 0.1% TFA) to high organic content (e.g., 5:95 Water:Acetonitrile + 0.1% TFA).

Section 3: Alternative Purification Strategy - Acid-Base Extraction

For samples with significant non-basic impurities, a liquid-liquid extraction based on pH manipulation can be a highly effective first-pass purification step.

Q3: How can I use acid-base extraction to purify my compound?

Answer: This technique leverages the basicity of the aminomethyl group to move the compound between an organic solvent and an aqueous solution by changing the pH.

Experimental Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated (R-NH3+ Cl-), rendering it water-soluble. Your compound of interest will move into the aqueous layer.

  • Separate Layers: Drain the organic layer, which now contains neutral or acidic impurities. Keep the aqueous layer.

  • Wash (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or solid NaHCO3) with stirring until the pH is >10. This deprotonates the ammonium salt (R-NH3+ -> R-NH2), making the compound less water-soluble. You may see the product precipitate or form an oil.

  • Back-Extraction: Extract the now-basic aqueous layer multiple times with fresh organic solvent (DCM or Ethyl Acetate). Your purified compound will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Pyridinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research with pyridinone-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal oral bioavailability for this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your experimental design and data interpretation.

Introduction to Pyridinone-Based Inhibitors and Bioavailability Challenges

Pyridinone-containing molecules are a significant scaffold in medicinal chemistry, valued for their ability to act as both hydrogen bond donors and acceptors and to serve as bioisosteres for other chemical groups, thereby influencing lipophilicity, aqueous solubility, and metabolic stability.[1][2] Despite their therapeutic promise, many pyridinone-based inhibitors exhibit poor oral bioavailability, primarily due to low aqueous solubility and susceptibility to first-pass metabolism.[3][4] Enhancing the amount of an orally administered drug that reaches systemic circulation is a critical step in the development of a successful therapeutic agent.

This guide will provide a structured approach to identifying and overcoming the hurdles to oral bioavailability for your pyridinone-based compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working to improve the oral bioavailability of pyridinone-based inhibitors.

Q1: What are the primary factors limiting the oral bioavailability of my pyridinone-based inhibitor?

A1: The oral bioavailability of pyridinone-based inhibitors is typically limited by two main factors:

  • Poor Aqueous Solubility: Many pyridinone derivatives are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility limits the dissolution rate, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Pyridinone-based compounds can be extensively metabolized by hepatic enzymes, significantly reducing the amount of active drug that reaches the bloodstream.[5][6]

Q2: How can I quickly assess the potential for poor oral bioavailability in my newly synthesized pyridinone analogues?

A2: A combination of simple in vitro assays can provide an early indication of potential bioavailability issues:

  • Kinetic Solubility Assay: This assay measures the solubility of your compound in a buffered aqueous solution, providing a rapid assessment of its dissolution potential.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across an artificial membrane, mimicking the intestinal barrier.[7][8]

  • Liver Microsome Stability Assay: This assay evaluates the metabolic stability of your compound in the presence of liver microsomes, which contain the primary drug-metabolizing enzymes. Rapid degradation in this assay suggests a high potential for first-pass metabolism.[3]

Q3: What are the main strategies to enhance the oral bioavailability of pyridinone-based inhibitors?

A3: There are two primary approaches to improving oral bioavailability:

  • Formulation Strategies: These methods aim to improve the dissolution and absorption of the existing drug molecule without chemically altering it. Key techniques include:

    • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form, which has higher apparent solubility and dissolution rates.[9][10][11]

    • Lipid-Based Formulations: Dissolving the lipophilic drug in a lipid-based vehicle, such as self-emulsifying drug delivery systems (SEDDS), to enhance its solubilization in the GI tract.[5][12][13]

    • Nanoparticle Engineering: Reducing the particle size of the drug to the nanoscale to increase its surface area and dissolution velocity.[14][15][16]

  • Chemical Modification (Prodrug Approach): This involves chemically modifying the drug to create a "prodrug" with improved physicochemical properties (e.g., increased solubility). The prodrug is then converted back to the active drug in the body.[17][18][19]

Q4: When should I consider a prodrug strategy versus a formulation approach?

A4: The choice depends on the specific liabilities of your compound.

  • Consider a formulation approach first if the primary issue is poor solubility. Formulation development can often be faster and less resource-intensive than synthesizing and evaluating multiple prodrugs.

  • A prodrug strategy is particularly useful when both poor solubility and high first-pass metabolism are significant issues. A well-designed prodrug can transiently mask the metabolic site while also improving solubility.[19] It's also a valuable strategy when formulation approaches have failed to provide adequate exposure.

Troubleshooting Guide: Addressing Low Oral Bioavailability

This section provides a problem-oriented approach to troubleshooting common experimental challenges.

Problem 1: My pyridinone inhibitor shows excellent in vitro potency but very low exposure in vivo after oral dosing.

This is a classic "in vitro-in vivo" disconnect, often pointing to poor absorption or rapid metabolism.

Prodrug_Strategy A Identify Parent Drug Liabilities (Low Solubility, High Metabolism) B Identify Potential Prodrug Moieties (e.g., Phosphate, Amino Acid Ester) A->B C Synthesize Prodrug Candidates B->C D In Vitro Characterization C->D E Aqueous Solubility D->E F Chemical Stability (pH 1.2, 6.8) D->F G Enzymatic Conversion to Parent Drug (Intestinal Homogenate, Plasma) D->G H Select Lead Prodrug(s) E->H F->H G->H I In Vivo Pharmacokinetic Study in Rodents H->I J Compare PK of Prodrug vs. Parent Drug I->J K Analyze Results & Iterate J->K

Caption: Experimental workflow for a prodrug strategy.

  • Identify Liabilities & Design Prodrug:

    • Causality: The goal of a prodrug is to temporarily alter the physicochemical properties of the parent drug to overcome a specific barrier to absorption. [19] * Action:

      • If low solubility is the issue, attach a highly ionizable group like a phosphate or an amino acid to a suitable functional group on the pyridinone inhibitor. [18] * If high first-pass metabolism is the problem, identify the metabolic "hotspot" (e.g., through metabolite identification studies) and attach a promoiety that sterically hinders or electronically deactivates that site.

  • In Vitro Evaluation of Prodrug Candidates:

    • Aqueous Solubility:

      • Causality: The prodrug must be significantly more soluble than the parent drug to be effective.

      • Action: Measure the kinetic solubility of the prodrugs in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

    • Chemical Stability:

      • Causality: The prodrug must be stable enough to survive transit through the stomach and small intestine to the site of absorption.

      • Action: Incubate the prodrugs in buffers at pH 1.2 and 6.8 and measure the rate of conversion to the parent drug over time by LC-MS.

    • Enzymatic Conversion:

      • Causality: The prodrug must be efficiently converted back to the active parent drug, ideally at the site of absorption (the intestinal wall) or in the plasma.

      • Action: Incubate the prodrug with rat or human intestinal homogenates and plasma. Monitor the disappearance of the prodrug and the appearance of the parent drug over time using LC-MS.

  • In Vivo Pharmacokinetic (PK) Study:

    • Causality: The ultimate test of a prodrug's success is its ability to increase the in vivo exposure of the parent drug.

    • Action: Dose the lead prodrug candidate(s) and the parent drug orally to rodents (see Protocol 5 ). Collect blood samples at various time points and analyze the plasma concentrations of both the prodrug and the parent drug using LC-MS/MS (see Protocol 6 ).

    • Data Analysis: Compare the Area Under the Curve (AUC) and maximum concentration (Cmax) of the parent drug when administered as the prodrug versus when administered as the parent drug itself. A significant increase in these parameters indicates a successful prodrug strategy.

Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD)

This protocol describes a lab-scale method for preparing an ASD using the solvent evaporation technique.

  • Polymer Selection:

    • Causality: The polymer serves to stabilize the amorphous state of the drug and prevent recrystallization. [10]Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

    • Action: Select a polymer that is miscible with your pyridinone inhibitor. This can be predicted using computational models or determined empirically through small-scale screening.

  • Solvent Selection:

    • Causality: A common solvent that dissolves both the drug and the polymer is required for the solvent evaporation method.

    • Action: Choose a volatile solvent such as methanol, ethanol, or acetone in which both your compound and the selected polymer are readily soluble.

  • Preparation of the ASD:

    • Action:

      • Accurately weigh the pyridinone inhibitor and the polymer (e.g., in a 1:3 drug-to-polymer ratio).

      • Dissolve both components in the chosen solvent in a round-bottom flask.

      • Remove the solvent under reduced pressure using a rotary evaporator.

      • Further dry the resulting solid film under high vacuum for 24-48 hours to remove any residual solvent.

      • Scrape the solid ASD from the flask and grind it into a fine powder.

  • Characterization of the ASD:

    • Causality: It is crucial to confirm that the drug is indeed amorphous and dispersed within the polymer.

    • Action:

      • Differential Scanning Calorimetry (DSC): An amorphous drug will show a glass transition temperature (Tg) rather than a sharp melting point characteristic of a crystalline solid.

      • Powder X-ray Diffraction (PXRD): An amorphous sample will show a broad "halo" pattern, while a crystalline sample will have sharp Bragg peaks.

  • In Vitro Dissolution Testing:

    • Causality: The ASD should show a significantly faster and higher extent of dissolution compared to the crystalline drug.

    • Action: Perform a dissolution test (see Protocol 4 ) on both the ASD and the physical mixture of the drug and polymer. The ASD should exhibit a "spring and parachute" effect, where it dissolves to a supersaturated concentration (the "spring") and the polymer helps maintain this concentration over time (the "parachute").

Protocol 3: Development of a Lipid-Based Formulation (SEDDS)

This protocol provides a general method for creating a Self-Emulsifying Drug Delivery System.

  • Excipient Screening:

    • Causality: SEDDS are composed of an oil, a surfactant, and a co-solvent. The goal is to find a combination that can solubilize the drug and form a stable microemulsion upon contact with aqueous media. [12] * Action:

      • Oil Phase: Determine the solubility of your pyridinone inhibitor in various pharmaceutical oils (e.g., Capmul MCM, Labrafil M 1944 CS).

      • Surfactant: Screen surfactants (e.g., Kolliphor EL, Tween 80) for their ability to emulsify the selected oil.

      • Co-solvent: Test co-solvents (e.g., Transcutol HP, PEG 400) for their ability to improve drug solubility and the emulsification process.

  • Formulation Development:

    • Causality: The ratio of oil, surfactant, and co-solvent is critical for the self-emulsification process and the stability of the resulting microemulsion.

    • Action:

      • Construct a ternary phase diagram to identify the region of excipient ratios that form stable microemulsions.

      • Prepare several formulations within this region by vortexing the components until a clear, homogenous solution is formed.

      • Dissolve the pyridinone inhibitor in the optimized blank formulations to determine the maximum drug loading.

  • Characterization of the SEDDS:

    • Self-Emulsification Performance:

      • Action: Add a small amount of the SEDDS formulation to water with gentle stirring. A successful SEDDS will rapidly form a clear or slightly bluish-white microemulsion.

    • Droplet Size Analysis:

      • Action: Measure the droplet size of the resulting microemulsion using dynamic light scattering (DLS). Droplet sizes are typically in the range of 20-200 nm for a SEDDS.

    • In Vitro Dissolution/Dispersion Test:

      • Action: Perform a dispersion test in simulated gastric and intestinal fluids to ensure the drug does not precipitate out of the emulsion upon dilution.

Protocol 4: In Vitro Dissolution Testing for Poorly Soluble Drugs

This protocol is adapted from FDA guidelines for testing poorly soluble drugs. [20]

  • Apparatus and Media:

    • Apparatus: Use a USP Apparatus 2 (paddle) at 50 or 75 rpm. [21] * Media:

      • Causality: The dissolution medium should be physiologically relevant. For poorly soluble drugs, the addition of a surfactant is often necessary to achieve sink conditions.

      • Action: Start with simulated gastric fluid (SGF, pH 1.2) for 30 minutes, followed by a switch to simulated intestinal fluid (SIF, pH 6.8). A common surfactant used is sodium lauryl sulfate (SLS) at a concentration of 0.5-2%.

  • Procedure:

    • Action:

      • Place 900 mL of the dissolution medium in the vessel and allow it to equilibrate to 37 ± 0.5 °C.

      • Add the drug product (as a powder, capsule, or formulated as an ASD or SEDDS).

      • At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and filter it.

      • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Action: Plot the percentage of drug dissolved versus time to generate a dissolution profile. Compare the profiles of different formulations to assess the impact of your bioavailability enhancement strategy. For poorly soluble drugs, a two-point specification is often recommended: an early time point (e.g., 15 minutes) to ensure rapid dissolution and a later time point (e.g., 60 minutes) to ensure completeness of dissolution. [20]

Protocol 5: In Vivo Oral Pharmacokinetic Study in Mice

This protocol outlines the key steps for conducting an oral PK study in mice.

  • Animal Preparation and Dosing:

    • Animals: Use a sufficient number of mice (e.g., n=3-5 per group) to obtain statistically meaningful data.

    • Dosing:

      • Causality: Oral gavage ensures the accurate administration of a defined dose. [22] * Action: Administer the drug formulation orally using a gavage needle. The volume should not exceed 10 mL/kg. [23]The head and body of the mouse should be aligned vertically to facilitate the passage of the needle into the esophagus. [24]

  • Blood Sampling:

    • Causality: Collecting blood at multiple time points is necessary to define the pharmacokinetic profile.

    • Action: Collect sparse samples from different animals at each time point or serial samples from the same animals if the volume allows. Typical time points for a PK study are pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood via a suitable method (e.g., saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Action: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80 °C until analysis.

Protocol 6: LC-MS/MS Bioanalysis of Plasma Samples

This protocol provides a general workflow for quantifying drug concentrations in plasma.

  • Sample Preparation:

    • Causality: The drug must be extracted from the plasma matrix to remove interfering substances before analysis.

    • Action: Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). [25]For high-throughput analysis, protein precipitation is often the method of choice. This involves adding a water-miscible organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Causality: Liquid chromatography-mass spectrometry provides the sensitivity and selectivity required to accurately quantify low concentrations of drugs and their metabolites in complex biological matrices. [26] * Action:

      • Inject the supernatant from the sample preparation step onto an appropriate HPLC column (e.g., a C18 column).

      • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from other components.

      • Detect the analyte using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for your drug and the internal standard.

  • Data Analysis:

    • Action:

      • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.

      • Use the regression equation from the calibration curve to determine the concentration of the drug in the unknown plasma samples.

      • Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, and AUC from the concentration-time data.

Data Presentation

Table 1: Example In Vitro Data for a Pyridinone Inhibitor Before and After Formulation

ParameterCrystalline Drug1:3 Drug:PVP K30 ASD1:1:2 Drug:Oil:Surfactant SEDDS
Kinetic Solubility (pH 6.8) 1.2 µg/mL45.7 µg/mL>100 µg/mL (in emulsion)
PAMPA Permeability (Papp) 5.2 x 10⁻⁶ cm/s5.5 x 10⁻⁶ cm/s4.9 x 10⁻⁶ cm/s
In Vitro Dissolution (% dissolved at 30 min) 8%75%92% (dispersed)

Table 2: Example In Vivo Pharmacokinetic Data in Mice (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)Oral Bioavailability (%)
Crystalline Drug (in 0.5% MC) 552.02753.5
1:3 Drug:PVP K30 ASD 4801.0216027.0
Prodrug (phosphate ester) 9500.5450056.3

References

  • Stella, V. J. (2010). Prodrugs: Some thoughts and current issues. Journal of Pharmaceutical Sciences, 99(12), 4755-4765. [Link]

  • Jain, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 087–097. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • N'Da, D. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules, 19(12), 20780-20807. [Link]

  • Ma, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 852731. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Ahmad, J., et al. (2023). Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins. Therapeutic Delivery, 14(12), 837-853. [Link]

  • Google Patents. (n.d.).
  • Tran, P., et al. (2019). Advances in the development of amorphous solid dispersions: The role of polymeric carriers. Pharmaceutics, 11(10), 519. [Link]

  • Chan, O. H., & Borchardt, R. T. (1998). Evaluation of a targeted prodrug strategy to enhance oral absorption of poorly water-soluble compounds. Pharmaceutical Research, 15(7), 1012-1018. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Karanam, A., et al. (2013). Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine. Journal of Pharmaceutical and Biomedical Analysis, 75, 185-191. [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-based drug delivery systems. Journal of Pharmaceutics, 2014, 801820. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Singh, S. K., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33. [Link]

  • Ensign, L. M., Cone, R., & Hanes, J. (2012). Oral drug delivery with nanoparticles: The gastrointestinal mucus barriers. Advanced Drug Delivery Reviews, 64(6), 557-570. [Link]

  • Marx, J. O., et al. (2017). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 56(1), 63-68. [Link]

  • Mehellou, Y., Rando, R. R., & Balzarini, J. (2009). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Expert Opinion on Drug Delivery, 6(9), 931-941. [Link]

  • Scott, K. A., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6661-6681. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • MDPI. (n.d.). Innovative Nano-Delivery Systems for Enhanced Oral Disease Therapies. [Link]

  • Xiao, Z., et al. (2023). Prodrug strategy: molecular design for improving oral drug absorption. Acta Pharmaceutica Sinica B, 13(12), 4899-4924. [Link]

  • Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248. [Link]

  • Li, J., et al. (2021). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 13(11), 1899. [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]

  • Singh, S. K., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33. [Link]

  • Pridgen, E. M., et al. (2013). Nanoparticles for oral delivery: Design, evaluation and state-of-the-art. Molecular Pharmaceutics, 10(9), 3147-3160. [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. [Link]

  • Williams, H. D., et al. (2013). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 5(4), 587-610. [Link]

  • FIP. (1997). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1214856. [Link]

  • Sercombe, L., et al. (2015). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Nanomaterials, 5(4), 1715-1741. [Link]

  • FDA. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • Florida State University. (2016). Oral Gavage in the Mouse. [Link]

  • Dong, S., & Clarke, N. J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 389-394. [Link]

  • Yun, Y., Cho, Y. W., & Park, K. (2013). Nanoparticles for oral delivery: Targeted nanoparticles with peptidic ligands for oral protein delivery. Journal of Controlled Release, 165(1), 1-11. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. [Link]

  • Hovione. (2019). Amorphous solid dispersions - Increasing Solubility From API to Tablets. [Link]

  • ResearchGate. (n.d.). Summary of the commonly used excipients for preparation of solid dispersions. [Link]

  • Malvern Panalytical. (2018, March 5). Lipid-Based Drug Delivery Systems. YouTube. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Purdue University. (2015). ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. [Link]

  • ResearchGate. (n.d.). (PDF) Bioanalysis by LC-MS/MS : A review. [Link]

  • Chen, J., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1546-1557. [Link]

  • KIET Group of Institutions. (n.d.). Poorly Soluble Drugs Dissolution And Drug Release. [Link]

  • BASF. (2018, May 24). Role of Excipients in Amorphous Solid Dispersions. YouTube. [Link]

  • ResearchGate. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • University of British Columbia. (2021). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

Sources

Reducing off-target effects of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating off-target effects associated with this novel pyridone-based compound. As this is a novel investigational agent, this document synthesizes established principles of kinase inhibitor selectivity with actionable, field-proven methodologies to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the off-target profile of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Q1: What are the predicted off-target families for a pyridone-based inhibitor like this?

A1: The pyridone scaffold is a common feature in many kinase inhibitors.[1] Due to the conserved nature of the ATP-binding pocket across the human kinome, inhibitors developed for one kinase often show activity against others. For a novel pyridone derivative, potential off-target interactions are likely within the broader kinase family. For example, a related pyrrolopyridine-pyridone compound designed as a Met kinase inhibitor also showed potent inhibition of Flt-3 and VEGFR-2.[2] Without specific experimental data for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, a broad kinome scan is the most effective initial step to identify specific off-target kinases.

Q2: How can I computationally predict potential off-targets for my compound before starting wet-lab experiments?

A2: Several computational, or in silico, methods can provide a predictive off-target profile, saving significant time and resources. These approaches generally fall into two categories: ligand-based and structure-based methods.[3]

  • Ligand-Based Methods: These compare the chemical structure of your compound to databases of molecules with known biological activities.[3] Tools like SwissTargetPrediction, CSNAP, and SEA use 2D or 3D similarity to predict targets.[3]

  • Structure-Based Methods (Docking): If the 3D structure of your primary target is known, you can computationally dock your compound into the binding sites of other known proteins to predict potential interactions.

These computational tools can generate a list of high-probability off-targets to prioritize for experimental validation.[3][4]

Q3: What is the difference between on-target and off-target toxicity?

A3: On-target toxicity occurs when the intended therapeutic target is inhibited in tissues where this inhibition causes adverse effects. In contrast, off-target toxicity arises from the drug binding to and modulating the activity of unintended proteins, leading to side effects.[5] For kinase inhibitors, off-target effects are a common concern due to the structural similarity among kinases.[6]

Q4: My cellular phenotype doesn't match the known function of the intended target. Could this be due to off-target effects?

A4: Yes, this is a classic indicator of significant off-target activity. When the observed biological effect in a cell-based assay cannot be explained by the modulation of the intended target, it is crucial to investigate potential off-target interactions. These unintended interactions can trigger alternative signaling pathways, leading to unexpected phenotypic outcomes.[6] Comprehensive off-target profiling is essential to de-risk your compound and correctly interpret your results.

Section 2: Troubleshooting Guide: Identifying and Validating Off-Target Interactions

If you suspect off-target effects are confounding your results, the following guides provide systematic approaches to identify and validate them.

Issue 1: Unexplained Cellular Toxicity or Unexpected Phenotype

Causality: The observed cellular response may be a composite of both on-target and off-target effects. The first step is to systematically identify all proteins that your compound interacts with in an unbiased manner.

Workflow: Unbiased Off-Target Identification

cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Biological Relevance A Treat Cells/Lysate with Compound B Chemical Proteomics (e.g., Affinity Capture, TPP) A->B C Mass Spectrometry (LC-MS/MS) B->C D Protein Identification & Quantification C->D E Generate 'Hit List' of Potential Binding Partners D->E F Orthogonal Assays (e.g., CETSA, SPR) E->F G In Vitro Activity Assays (e.g., Kinase Panels) E->G H Confirm Direct Binding & Functional Modulation F->H G->H I Cellular Target Engagement Assays H->I J Gene Knockdown/Knockout (CRISPR, siRNA) H->J K Validate Phenotypic Contribution of Off-Target I->K J->K

Caption: Workflow for identifying and validating off-target interactions.

Protocol 1: Thermal Proteome Profiling (TPP) for Unbiased Target Discovery

This method identifies protein targets by observing changes in their thermal stability upon ligand binding, without needing to modify the compound.[7]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat one set of cells with 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one at a relevant concentration (e.g., 10x EC50) and a control set with vehicle (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells to obtain total protein extracts.

  • Temperature Gradient: Aliquot the lysate from both treated and control samples. Heat the aliquots across a defined temperature gradient (e.g., 37°C to 67°C).

  • Protein Precipitation and Digestion: After heating, centrifuge the samples to pellet precipitated proteins. Collect the supernatant containing the soluble protein fraction. Perform in-solution trypsin digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis: Plot the abundance of each protein as a function of temperature to generate "melting curves." A shift in the melting curve between the drug-treated and control samples indicates a direct binding interaction.

Issue 2: Poor Correlation Between In Vitro Potency and Cellular Efficacy

Causality: This discrepancy often arises when an in vitro assay measures binding or activity against a purified on-target protein, while the cellular assay's outcome is influenced by the compound's engagement with multiple targets within the complex cellular environment.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to confirm that your compound is binding to its intended target (and potential off-targets) within intact cells.[8]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with your compound at various concentrations.

  • Heating: Heat the treated cells at a specific temperature that denatures a significant fraction of the target protein.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining using techniques like Western blotting or quantitative mass spectrometry.

  • Analysis: Increased thermal stability of the target protein in the presence of the compound confirms target engagement. This can be performed for both the intended target and suspected off-targets identified in Protocol 1.

Section 3: Troubleshooting Guide: Strategies to Reduce Off-Target Effects

Once off-targets have been identified and validated, the next phase involves rationally designing experiments or modifying the compound to improve its selectivity.

Strategy 1: Medicinal Chemistry and Structure-Activity Relationship (SAR)

Expertise & Experience: The most direct way to mitigate off-target effects is to alter the chemical structure of the inhibitor. The goal is to introduce modifications that decrease binding to off-targets while maintaining or improving affinity for the on-target protein.

Key Approaches:

  • Exploit Unique Pockets: Target less-conserved regions of the on-target kinase, such as allosteric sites or areas adjacent to the main ATP pocket.[5][9][10] For example, designing compounds that bind to the "DFG-out" inactive conformation of a kinase can achieve high selectivity, as this conformation is not accessible to all kinases.[9]

  • Structure-Based Design: Use co-crystal structures of your compound bound to both its on-target and a key off-target protein. This allows for the rational design of modifications that disrupt key interactions with the off-target while preserving on-target binding.

  • Introduce Bulky Groups: Adding a bulky chemical group can create a steric clash in the more constrained binding pocket of an off-target, thereby preventing binding, while being accommodated by the on-target's pocket.[11]

Data Presentation: Example Selectivity Profile

The table below illustrates how to present data when comparing the potency of different compound analogs against the intended target and a known off-target.

Compound IDModificationOn-Target IC50 (nM)Off-Target IC50 (nM)Selectivity (Off-Target/On-Target)
Lead-001 Parent Molecule10505x
Lead-002 Added methyl group1550033x
Lead-003 Replaced propyl with cyclopropyl81000125x
Strategy 2: Dose-Response Optimization

Trustworthiness: Sometimes, off-target effects are only observed at higher concentrations.[12] A thorough understanding of the dose-response relationship for both on-target and off-target activities is critical.

Workflow: Titration for a Therapeutic Window

A Determine On-Target EC50 in a Functional Assay C Compare Dose-Response Curves A->C B Determine Off-Target EC50 for Key Off-Targets B->C D Identify Concentration Range with Maximal On-Target and Minimal Off-Target Activity C->D E Select Optimal Dose for Further Experiments D->E

Caption: Workflow for determining an optimal therapeutic concentration.

Experimental Protocol:

  • On-Target Assay: Perform a dose-response experiment in a cellular assay that specifically measures the activity of your intended target (e.g., phosphorylation of a direct substrate).

  • Off-Target Assay: In parallel, use a cell line or assay that allows you to specifically measure the activity of a validated off-target.

  • Plot and Compare: Plot the dose-response curves for both activities on the same graph. The "therapeutic window" is the concentration range where you see significant on-target inhibition with minimal off-target effects.

By carefully selecting the compound concentration, you can often minimize confounding off-target effects in your experiments.

References

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to reduce off-target effects. [Diagram]. Retrieved from [Link]

  • Dove Medical Press. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT. Retrieved from [Link]

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Retrieved from [Link]

  • BioMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. [Image]. Retrieved from [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. [Presentation]. Retrieved from [Link]

  • Future Science. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • Journal of Cancer Therapy and Immunology. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development professionals. It provides a detailed synthetic protocol, addresses common experimental challenges, and answers frequently asked questions to ensure a successful and scalable synthesis. Our approach is grounded in established chemical principles and field-proven insights to bridge the gap between laboratory-scale experiments and larger-scale production.

Synthesis Overview and Strategy

The target molecule, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, is a substituted pyridinone. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The synthetic strategy outlined here is a robust, multi-step process designed for clarity, reproducibility, and scalability.

The chosen pathway involves two key stages:

  • Construction of the Pyridinone Core: Formation of the 6-methyl-4-propylpyridin-2(1H)-one intermediate via a condensation reaction, a common and effective method for building the pyridinone ring.[1][2]

  • Functionalization at C3: Introduction of the aminomethyl group at the C3 position using a modified Mannich reaction, which allows for direct aminomethylation of active hydrogen compounds like 2-pyridinones.[3][4]

This approach avoids the use of pre-functionalized and often costly starting materials, providing a more economical and adaptable route.

Synthetic_Pathway cluster_step2 SM Ethyl 3-oxohexanoate + 3-Aminocrotonamide Intermediate 6-methyl-4-propyl- pyridin-2(1H)-one SM->Intermediate Step 1: Cyclocondensation (e.g., Base-catalyzed) Product 3-(aminomethyl)-6-methyl- 4-propylpyridin-2(1H)-one Intermediate->Product Step 2: Aminomethylation (Mannich Reaction) Reagents_Step2 Formaldehyde, Ammonia (or protected amine)

Caption: Proposed synthetic pathway for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 6-methyl-4-propylpyridin-2(1H)-one

This step employs a base-catalyzed cyclocondensation reaction. The causality behind using a base like sodium ethoxide is to deprotonate the active methylene group of ethyl 3-oxohexanoate, initiating the cascade that leads to ring formation.

ReagentMolar Mass ( g/mol )Amount (Lab Scale)Moles (mmol)Equivalents
Ethyl 3-oxohexanoate158.2015.8 g (15.5 mL)1001.0
3-Aminocrotonamide84.128.41 g1001.0
Sodium Ethoxide (21% in EtOH)68.0532.4 g (38.6 mL)1001.0
Ethanol (Absolute)-200 mL--
Hydrochloric Acid (2M)-As needed--

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (200 mL).

  • Reagent Addition: Add ethyl 3-oxohexanoate and 3-aminocrotonamide to the ethanol and stir until dissolved.

  • Base Addition: Slowly add the sodium ethoxide solution to the mixture over 15 minutes. The solution may become warm.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting materials indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding 2M HCl until the pH is approximately 7. A precipitate may form.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining residue, add 150 mL of water and 150 mL of ethyl acetate. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Recrystallize from an ethanol/water mixture or purify via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 10% Methanol in Dichloromethane) to yield the pure pyridinone intermediate.

    • Expected Yield: 75-85%.

    • Analytical Validation: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

This step utilizes the Mannich reaction, an aminoalkylation process.[4] Formaldehyde reacts with ammonia to form an electrophilic iminium ion in situ, which is then attacked by the electron-rich C3 position of the pyridinone ring.

ReagentMolar Mass ( g/mol )Amount (Lab Scale)Moles (mmol)Equivalents
6-methyl-4-propylpyridin-2(1H)-one165.2216.5 g1001.0
Formaldehyde (37% in H₂O)30.0312.2 g (11.3 mL)1501.5
Ammonium Hydroxide (28-30%)35.0424.7 g (27.5 mL)2002.0
Ethanol-250 mL--

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the pyridinone intermediate from Step 1 in ethanol (250 mL).

  • Reagent Addition: Add ammonium hydroxide solution followed by the formaldehyde solution.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 12-16 hours. Monitor the reaction by TLC (15% Methanol/Dichloromethane with 1% triethylamine to prevent streaking).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in 1M HCl (150 mL). This protonates the product, making it water-soluble, while leaving unreacted starting material in the organic phase.

    • Wash the acidic aqueous solution with dichloromethane (2 x 100 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and basify by slowly adding 4M NaOH until the pH is >10. The product should precipitate as a solid or oil.

    • Extract the product into dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The final product is often a solid. It can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography. Due to the basic nature of the amine, cation-exchange chromatography can also be an effective purification method for large-scale preparations.[5]

    • Expected Yield: 60-70%.

    • Analytical Validation: Confirm final structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: In Step 1, my reaction has stalled and TLC shows significant amounts of starting material even after 8 hours of reflux. What should I do?

  • Possible Cause 1: Inactive Base. The sodium ethoxide may have degraded due to exposure to moisture. It is crucial to use a fresh, anhydrous solution.

  • Solution: Add an additional 0.2 equivalents of fresh sodium ethoxide solution to the reaction mixture and continue to reflux for another 2-4 hours, monitoring by TLC. For future runs, ensure the base is properly stored and handled under an inert atmosphere.

  • Possible Cause 2: Insufficient Temperature. The reaction may not have reached the required reflux temperature.

  • Solution: Check the heating mantle and thermometer calibration to ensure the reaction is maintained at the boiling point of ethanol (approx. 78°C).

Q2: During the work-up of Step 1, I am getting a persistent emulsion in the separatory funnel. How can I resolve this?

  • Possible Cause: The presence of partially soluble intermediates or salts at the interface.

  • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which often helps to break emulsions. Gentle swirling, rather than vigorous shaking, can also minimize emulsion formation. If the problem persists, filtering the entire mixture through a pad of Celite can be effective.

Q3: The yield for Step 2 (Mannich reaction) is very low, with most of the starting material recovered. What went wrong?

  • Possible Cause 1: Insufficient Electrophile Formation. The equilibrium for iminium ion formation may not be favorable.

  • Solution: Ensure the correct equivalents of formaldehyde and ammonia are used. The reaction is often pH-sensitive; while the reaction is typically run under basic conditions with aqueous ammonia, slight acidification can sometimes promote iminium ion formation, though this must be carefully balanced to avoid protonating the pyridinone.[6]

  • Possible Cause 2: Reaction Time/Temperature. The reaction may require a longer duration or higher temperature.

  • Solution: Extend the reflux time to 24 hours. If using ethanol, consider switching to a higher-boiling solvent like n-butanol, but be aware this may also promote side reactions.

Q4: My final product is difficult to purify and appears as a sticky oil instead of a solid. What purification strategy should I use?

  • Possible Cause: The product may be impure or hygroscopic. The presence of residual solvents or N-methylated side products can also prevent crystallization.

  • Solution 1: Salt Formation. Convert the free base into a salt, such as the hydrochloride or hydrobromide salt.[7] Dissolve the crude oil in a minimal amount of a solvent like isopropanol or ethyl acetate, and then add a solution of HCl in isopropanol or ether. The resulting salt is often a stable, crystalline solid that can be easily filtered and dried.

  • Solution 2: Chromatographic Purification. Use column chromatography with a silica gel column that has been pre-treated with triethylamine (e.g., by flushing the packed column with a solvent system containing 1% triethylamine). This neutralizes the acidic sites on the silica, preventing the basic amine product from streaking or irreversibly binding.

Troubleshooting_Workflow Start Low Yield in Step 2 Check_TLC Check TLC of Crude Product Start->Check_TLC SM_Present High % of Starting Material (SM) Present? Check_TLC->SM_Present Side_Products Multiple Side Products? Check_TLC->Side_Products [No SM] SM_Present->Side_Products No Extend_Time Action: Extend reflux time to 24h. Re-check TLC. SM_Present->Extend_Time Yes Lower_Temp Action: Lower reaction temp. Consider side reactions. Side_Products->Lower_Temp Yes Optimize_Purification Action: Optimize purification. (e.g., Salt formation, treated silica). Side_Products->Optimize_Purification No Check_Reagents Action: Use fresh formaldehyde and ammonia. Verify equivalents. Extend_Time->Check_Reagents [Still low conversion] Success Problem Resolved Check_Reagents->Success Lower_Temp->Success Optimize_Purification->Success

Caption: Troubleshooting workflow for low yield in the aminomethylation step.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when scaling up this synthesis from grams to kilograms?

  • A1: Scaling up requires careful consideration of several factors:

    • Heat Transfer: Both steps are run at reflux. On a large scale, exothermic events (like base addition in Step 1) must be managed with controlled addition rates and efficient reactor cooling to prevent thermal runaways.

    • Mass Transfer: Efficient stirring is critical to ensure homogeneity, especially in heterogeneous mixtures during work-up and crystallization.

    • Reagent Addition: Addition of reagents like sodium ethoxide must be done subsurface at a controlled rate on a large scale.

    • Work-up and Isolation: Large-scale extractions can be cumbersome. Consider using a continuous liquid-liquid extractor. Filtration and drying of the final product will require appropriately sized equipment (e.g., filter press, vacuum oven). A process scale-up trial is always recommended.[8]

Q2: Can other amines be used in the Mannich reaction in Step 2?

  • A2: Yes, the Mannich reaction is versatile.[3] Instead of ammonia, you can use primary or secondary amines (e.g., methylamine, dimethylamine) to produce N-substituted aminomethyl derivatives. However, using other amines will change the reaction kinetics and may require re-optimization of the conditions.

Q3: What is the tautomeric relationship in 2-pyridinones, and why is it important?

  • A3: 2-pyridinones exist in equilibrium with their aromatic tautomer, 2-hydroxypyridine. In most cases and under physiological conditions, the pyridone form is significantly more stable and is the predominant species.[1] This is crucial because the reactivity of the ring is different for each tautomer. The electrophilic substitution in Step 2 occurs on the pyridone tautomer.

Q4: Are there alternative methods to introduce the aminomethyl group at the C3 position?

  • A4: Yes, several alternatives exist, though they often involve more steps:

    • Vilsmeier-Haack Reaction: The pyridinone intermediate can be formylated at the C3 position to introduce an aldehyde group. This aldehyde can then be converted to the amine via reductive amination.[9]

    • Cyanation and Reduction: Introduction of a cyano group (-CN) at C3, followed by catalytic hydrogenation (e.g., using H₂/Raney Nickel), would yield the aminomethyl group. A similar process is used for a related molecule.[7]

    • Chloromethylation followed by Amination: This is a harsher method involving chloromethylation at C3 followed by substitution with an amine, and it often suffers from poor selectivity and hazardous reagents.

Q5: How can I confirm the regioselectivity of the aminomethylation in Step 2?

  • A5: The C3 position of the 6-methyl-4-propylpyridin-2(1H)-one is the most electron-rich and sterically accessible position for electrophilic attack, making substitution at C5 unlikely. The regioselectivity can be definitively confirmed using 2D NMR techniques:

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the newly introduced -CH₂-NH₂ group and the carbons of the pyridinone ring (specifically C3 and C4).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for through-space correlations between the -CH₂-NH₂ protons and the adjacent propyl group protons at C4.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

  • Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central. [Link]

  • Process for producing 3-(aminomethyl)-6-chloropyridines.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]

  • Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. Technical Disclosure Commons. [Link]

  • Pyridine, Pyridone, Pyridine N-Oxide: Preparation & Reactions. YouTube. [Link]

  • A New Synthetic Method to 2-Pyridones. Thieme. [Link]

  • AMINOMETHYLATION OF DIHYDROXYACETOPHENONES. ResearchGate. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]

  • AMINOMETHYLATION OF DIHYDROXYACETOPHENONES. CyberLeninka. [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Stack Exchange. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Synthesis and cytotoxic effects of hydroxymethyl-3-pyridyl- and 2-chloro-5-pyridyltriazene derivatives. PubMed. [Link]

  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. PMC - NIH. [Link]

Sources

Technical Support Center: Method Validation for Quantifying 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental work. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to overcome common challenges in analytical method validation.

Introduction

Accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development and quality control. 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is a pyridinone derivative, and establishing a robust and reliable analytical method for its quantification is critical for ensuring product quality, safety, and efficacy. This guide will walk you through the essential steps of method validation, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and provide solutions to common issues you may encounter.

The principles and practices outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1]

Core Principles of Analytical Method Validation

A validated analytical method provides confidence that the measurements are accurate, precise, and reliable. The validation process involves evaluating several key parameters to ensure the method is "fit-for-purpose".[2]

Section 1: HPLC-UV Method Development and Validation

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of pharmaceutical compounds. For a pyridinone derivative like 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, a reverse-phase HPLC method is a suitable starting point.

Suggested Starting HPLC-UV Conditions
ParameterSuggested ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are versatile for separating compounds of moderate polarity.[3]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA buffered aqueous mobile phase helps to control the ionization state of the aminomethyl group, leading to better peak shape. Acetonitrile is a common organic modifier.[4]
Gradient Isocratic or GradientAn isocratic elution can be simpler and more robust, while a gradient elution may be necessary to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[1]
Detection UV at an appropriate wavelength (e.g., 254 nm or 317 nm)The optimal wavelength should be determined by a UV scan of the analyte.[3][5]
Column Temp. 25-30 °CMaintaining a consistent temperature improves the reproducibility of retention times.[6]
Injection Vol. 10 µLA typical injection volume, which can be adjusted based on analyte concentration and sensitivity.
HPLC-UV Troubleshooting Guide
Q1: I am observing peak fronting in my chromatogram. What could be the cause and how can I fix it?

A1: Peak fronting is often caused by sample overload, low column temperature, or incompatibility between the sample solvent and the mobile phase.[6]

  • Sample Overload: Try reducing the injection volume or diluting your sample.[6]

  • Column Temperature: If the column temperature is too low, increasing it might improve the peak shape.[6]

  • Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is weaker than or similar in composition to the mobile phase.[6]

Q2: My retention times are shifting from one injection to the next. What should I check?

A2: Retention time shifts can be frustrating and are often indicative of issues with the HPLC system or the mobile phase.[7]

  • System Leaks: Check for any loose fittings in the system, as a leak can cause pressure fluctuations and affect the flow rate.[8]

  • Pump Issues: Ensure the pump is delivering a consistent flow rate. Air bubbles in the pump head can cause variability. Purge the pump to remove any bubbles.[6]

  • Mobile Phase: Inconsistent mobile phase composition due to improper mixing or evaporation of the more volatile component can lead to shifts. Prepare fresh mobile phase daily.[6]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[6]

Q3: I am seeing broad peaks, which is affecting my resolution and sensitivity. What are the likely causes?

A3: Broad peaks can be caused by a variety of factors, from the mobile phase to the column itself.

  • Mobile Phase Flow Rate: A flow rate that is too low can lead to peak broadening.[9]

  • Leaks: A leak, especially between the column and the detector, can cause peak broadening.[9]

  • Column Contamination: Buildup of contaminants on the column can degrade its performance.[7] Consider washing the column with a strong solvent or replacing it if necessary.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

HPLC-UV FAQs
Q: How do I determine the linearity of my method?

A: Linearity demonstrates a proportional relationship between the detector response and the analyte concentration over a specified range.[10][11] To determine linearity, prepare a series of at least five standards of known concentrations spanning the expected range of your samples.[12] Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.995.[10]

Q: What is the difference between accuracy and precision?

A: Accuracy refers to how close a measured value is to the true value, while precision refers to the closeness of agreement between repeated measurements of the same sample.[13][14] A method can be precise without being accurate, and vice versa.[13]

Q: How do I assess the specificity of my method?

A: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[2][15][16] This can be demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a blank or placebo sample. For chromatographic methods, specificity can be demonstrated by achieving baseline resolution between the analyte and other components.[15]

Section 2: LC-MS/MS Method Development and Validation

For higher sensitivity and selectivity, particularly for trace-level quantification in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1][17]

Suggested Starting LC-MS/MS Conditions
ParameterSuggested ConditionRationale
LC System Same as HPLC-UV, but with MS-compatible mobile phaseUse volatile buffers like ammonium formate or ammonium acetate instead of phosphoric acid.
Ionization Electrospray Ionization (ESI) in positive modeThe aminomethyl group is basic and will readily protonate.
MS/MS Mode Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Precursor Ion [M+H]⁺ of the analyteThe protonated molecular ion.
Product Ion A stable fragment ionDetermined by infusion and fragmentation of the analyte. For confirmation, at least two transitions should be monitored.[18]
LC-MS/MS Troubleshooting Guide
Q1: I am experiencing high background noise in my mass spectrometer. What are the potential sources of contamination?

A1: High background noise is a common issue in LC-MS and can originate from various sources.[7]

  • Mobile Phase: Impurities in the solvents or additives can contribute to background noise. Use high-purity, MS-grade solvents and additives.

  • Sample Matrix: Components from the sample matrix can cause ion suppression or enhancement and contribute to background noise.[7] Implement a thorough sample preparation procedure to remove interfering substances.[19]

  • System Contamination: Carryover from previous injections or buildup of non-volatile salts in the ion source can lead to high background.[7] Regularly clean the ion source and inject blank samples to check for carryover.[7]

Q2: My signal intensity is weak or inconsistent. What should I investigate?

A2: Poor signal intensity can be due to a number of factors related to both the LC and MS systems.

  • Ion Source Problems: A dirty or improperly optimized ion source can significantly reduce signal intensity.[7] Clean and optimize the source parameters, such as nebulizer gas flow, drying gas temperature, and capillary voltage.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte.[7] Improve chromatographic separation to move the analyte away from interfering peaks or use a more effective sample cleanup method.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can affect ionization efficiency. Ensure the mobile phase is optimized for the ionization of your analyte.

Q3: I am observing poor mass accuracy and resolution. What could be the problem?

A3: Mass accuracy and resolution are critical for confident identification and quantification.

  • Mass Calibration: The mass spectrometer needs to be calibrated regularly to ensure mass accuracy.[7] Perform a mass calibration according to the manufacturer's recommendations.

  • Ion Source Contamination: Contamination in the ion source can affect the electric fields and lead to poor mass accuracy.[7]

  • Detector Issues: A failing detector can also lead to poor resolution and sensitivity.

LC-MS/MS FAQs
Q: What is the importance of an internal standard in LC-MS/MS analysis?

A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. It is used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the method. A stable isotope-labeled version of the analyte is the ideal internal standard.

Q: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.[20][21] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[22][23]

Q: What is robustness testing and why is it important?

A: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2] It provides an indication of the method's reliability during normal usage.[2] During robustness testing, parameters such as mobile phase composition, pH, column temperature, and flow rate are intentionally varied to assess the impact on the results.[12]

Experimental Workflows and Protocols

Workflow for Method Validation

TroubleshootingDecisionTree start Problem with Chromatogram? q_peak_shape Poor Peak Shape? start->q_peak_shape q_retention Retention Time Shift? q_peak_shape->q_retention No sol_overload Check for Sample Overload q_peak_shape->sol_overload Yes q_sensitivity Low Sensitivity? q_retention->q_sensitivity No sol_leak Check for Leaks q_retention->sol_leak Yes sol_source Clean/Optimize Ion Source q_sensitivity->sol_source Yes end Problem Resolved q_sensitivity->end No sol_solvent Check Sample Solvent sol_overload->sol_solvent sol_column Check Column Condition sol_solvent->sol_column sol_column->end sol_pump Check Pump Performance sol_leak->sol_pump sol_mobile_phase Prepare Fresh Mobile Phase sol_pump->sol_mobile_phase sol_mobile_phase->end sol_matrix Improve Sample Cleanup sol_source->sol_matrix sol_detector Check Detector Settings sol_matrix->sol_detector sol_detector->end

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Raju, A. K., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 122-127. Retrieved from [Link]

  • SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved from [Link]

  • Creeke, P. I., & Seal, A. J. (2005). Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status. Journal of Chromatography B, 817(2), 247-253. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation Techniques. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?. Retrieved from [Link]

  • Chen, L., et al. (2013). Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods, 5(20), 5675-5682. Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?. Retrieved from [Link]

  • American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]

  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity and range of the HPLC method. Retrieved from [Link]

  • BiochemSphere. (2025, November 26). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quantitation of the niacin metabolites 1-methylnicotinamide and 1-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status. Retrieved from [Link]

  • Swartz, M. E., & Krull, I. S. (2010). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 28(2). Retrieved from [Link]

  • LCGC International. (n.d.). How to Avoid Problems in LC–MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Detection limit. Retrieved from [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Patel, S., et al. (2012). RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 74(4), 353–356. Retrieved from [Link]

  • MDPI. (n.d.). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Retrieved from [Link]

  • ResearchGate. (2012, July 18). 1-(3-Aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A novel group of tumour-selective cytotoxins. Retrieved from [Link]

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • Lab Vitals. (n.d.). Accuracy and Precision in Analytical Chemistry. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • Mutavdzic Pavlovic, D., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. Retrieved from [Link]

  • ResearchGate. (2019, January 30). Method in HPLC for derivative of Purine in Urine ?. Retrieved from [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. (n.d.). Limit of detection, limit of quantification and limit of blank. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). Uv-spectrophotometric and rp-hplc methods for the estimation of troxerutin in bulk and tablet formulation. Retrieved from [Link]

  • La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-(Aminomethyl)pyridine. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the efficacy of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one with other anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Novel Pyridinone Derivatives and Established Antiepileptic Drugs

Introduction: The Unmet Need in Epilepsy Treatment and the Rise of Novel Heterocycles

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects[1]. This therapeutic gap underscores the urgent need for novel anticonvulsants with improved efficacy and tolerability. In this context, nitrogen-containing heterocyclic compounds have emerged as a fertile ground for the discovery of new central nervous system agents. The pyridin-2(1H)-one (hereafter referred to as pyridinone) core, in particular, represents a versatile scaffold that has been explored for various therapeutic applications.

This guide provides a comparative analysis of the anticonvulsant efficacy of pyridinone derivatives as a chemical class against established AEDs. It is important to note that the specific compound, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, which prompted this investigation, does not have publicly available data regarding its anticonvulsant properties. Therefore, this guide will broaden its scope to evaluate the potential of the broader pyridinone chemical family, drawing upon preclinical data from representative analogues found in the scientific literature. We will delve into their mechanisms of action, compare their efficacy using standardized preclinical models, and provide detailed experimental protocols for researchers in the field.

The Chemical Landscape: Structures of Pyridinone Derivatives and Standard Anticonvulsants

The structural diversity of pyridinone derivatives allows for fine-tuning of their physicochemical and pharmacological properties. Below are the structures of the initially proposed compound, representative pyridinone derivatives with demonstrated anticonvulsant activity, and established anticonvulsants that will be used for comparison.

Figure 1: Chemical Structures of Interest

  • A) Proposed Pyridinone: 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

  • B) Representative Pyridinone Derivative with Anticonvulsant Activity: 1-[6-(4-chlorophenyl)-3-cyano-4-(phenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (Compound 3d from research)[2]

  • C) Established Anticonvulsants:

    • Carbamazepine

    • Valproic Acid

    • Levetiracetam

    • Phenytoin[1]

Mechanisms of Action: A Tale of Diverse Neuronal Targets

The efficacy of an anticonvulsant is intrinsically linked to its mechanism of action, which typically involves modulating neuronal excitability. Established AEDs operate through several well-defined pathways[3][4]. In contrast, the mechanisms for many novel pyridinone derivatives are still under investigation, with some showing potential for novel modes of action.

Established Anticonvulsants:

  • Sodium Channel Blockers (e.g., Phenytoin, Carbamazepine): These drugs stabilize the inactivated state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures[4].

  • GABA Enhancers (e.g., Valproic Acid, Benzodiazepines): These agents increase the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), either by increasing its concentration in the synapse or by enhancing the function of GABAA receptors.

  • Calcium Channel Blockers (e.g., Ethosuximide): These drugs block T-type calcium channels, which are involved in the generation of absence seizures.

  • Synaptic Vesicle Protein 2A (SV2A) Binders (e.g., Levetiracetam): Levetiracetam binds to the synaptic vesicle protein SV2A, modulating neurotransmitter release, although the precise downstream effects are still being fully elucidated.

Pyridinone Derivatives:

The anticonvulsant activity of pyridinone derivatives appears to be mediated through various mechanisms, suggesting the versatility of this chemical scaffold. For instance, certain quinazolin-4(3H)-one derivatives, which share structural similarities with pyridinones, have been shown to act as positive allosteric modulators of the GABAA receptor[5]. Other pyridinone-related compounds have been investigated for their effects on voltage-sensitive calcium channels, though with varying results[6]. The diversity of potential targets highlights the promise of pyridinone derivatives in yielding compounds with novel mechanisms of action, potentially offering advantages for treatment-resistant epilepsy.

Anticonvulsant Mechanisms of Action cluster_established Established Anticonvulsants cluster_pyridinones Pyridinone Derivatives cluster_targets Neuronal Targets Phenytoin, Carbamazepine Phenytoin, Carbamazepine Voltage-Gated Na+ Channels Voltage-Gated Na+ Channels Phenytoin, Carbamazepine->Voltage-Gated Na+ Channels Blockade Valproic Acid Valproic Acid GABA_A Receptors GABA_A Receptors Valproic Acid->GABA_A Receptors Enhancement Levetiracetam Levetiracetam SV2A Protein SV2A Protein Levetiracetam->SV2A Protein Binding Pyridinyl-pyrrolidones Pyridinyl-pyrrolidones Voltage-Gated Ca2+ Channels Voltage-Gated Ca2+ Channels Pyridinyl-pyrrolidones->Voltage-Gated Ca2+ Channels Potential Modulation Quinazolin-4(3H)-ones Quinazolin-4(3H)-ones Quinazolin-4(3H)-ones->GABA_A Receptors Modulation

Caption: A simplified diagram illustrating the primary mechanisms of action for selected established anticonvulsants and the proposed or investigated targets for pyridinone derivatives.

Comparative Efficacy: A Look at the Preclinical Data

The efficacy of potential anticonvulsants is initially assessed in animal models. The two most widely used screening tests are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for myoclonic and absence seizures. The following table summarizes the available preclinical data for a representative pyridinone derivative compared to standard AEDs.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Protective Index (TD50/ED50) MESReference
Pyridinyl-pyrrolidone (3d) 13.486.1> 300> 22.4[2]
Phenytoin 9.5Inactive68.57.2[7]
Carbamazepine 8.831.3606.8[8]
Valproate 2721494261.6[8]

Data Interpretation:

The pyridinyl-pyrrolidone derivative (3d) demonstrates potent anticonvulsant activity in the MES test, comparable to that of phenytoin and carbamazepine, and is also effective in the scPTZ screen. Notably, it exhibits a significantly better protective index (a measure of the margin of safety) than the established drugs in the MES model, indicating a wider separation between its effective dose and the dose causing motor impairment in preclinical models[2]. This suggests that the pyridinone scaffold may offer a pathway to developing anticonvulsants with an improved safety profile.

Experimental Protocols: Standardized Assays for Anticonvulsant Screening

For researchers aiming to evaluate novel compounds, adherence to standardized protocols is crucial for data reproducibility and comparability. Below are detailed methodologies for the MES and scPTZ tests.

Maximal Electroshock (MES) Test

This test assesses a compound's ability to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Methodology:

  • Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25 g) are used. The test compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 or 60 minutes).

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse after the application of a topical anesthetic and an electrolyte solution to ensure good electrical contact.

  • Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The mouse is observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) is determined using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This test evaluates a compound's ability to prevent seizures induced by the chemical convulsant pentylenetetrazol, a GABAA receptor antagonist.

Methodology:

  • Animal Preparation: Similar to the MES test, mice are pre-treated with the test compound or vehicle.

  • Convulsant Administration: Pentylenetetrazol is administered subcutaneously at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs, trunk, and vibrissae lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures within the observation period is considered protection.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at different doses.

Anticonvulsant Screening Workflow cluster_workflow Preclinical Anticonvulsant Evaluation Compound Administration Compound Administration MES Test MES Test Compound Administration->MES Test scPTZ Test scPTZ Test Compound Administration->scPTZ Test Neurotoxicity (Rotorod) Neurotoxicity (Rotorod) Compound Administration->Neurotoxicity (Rotorod) Data Analysis (ED50, TD50) Data Analysis (ED50, TD50) MES Test->Data Analysis (ED50, TD50) scPTZ Test->Data Analysis (ED50, TD50) Neurotoxicity (Rotorod)->Data Analysis (ED50, TD50) Efficacy & Safety Assessment Efficacy & Safety Assessment Data Analysis (ED50, TD50)->Efficacy & Safety Assessment

Caption: A flowchart outlining the key steps in the preclinical evaluation of novel anticonvulsant compounds.

Discussion and Future Perspectives: The Road Ahead for Pyridinone-Based Anticonvulsants

The preliminary data on pyridinone derivatives are encouraging, suggesting that this chemical class holds significant potential for the development of novel anticonvulsants. The high potency and favorable safety profile of compounds like the pyridinyl-pyrrolidone derivative 3d in preclinical models warrant further investigation[2].

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: A deeper understanding of the molecular targets of active pyridinone derivatives is crucial. This will involve a range of in vitro and in vivo studies, including electrophysiological recordings and binding assays.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridinone scaffold will help in identifying the key structural features responsible for anticonvulsant activity and in optimizing potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their development into viable drug candidates.

  • Evaluation in Chronic Epilepsy Models: While acute seizure models are useful for initial screening, testing promising compounds in chronic models of epilepsy (e.g., kindling models) will provide a more comprehensive assessment of their therapeutic potential.

References

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach. PubMed. Available at: [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of novel purine derivatives. PubMed. Available at: [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. Available at: [Link]

  • Anticonvulsant effect of different pyridazinone derivative. ResearchGate. Available at: [Link]

  • Synthesis and anticonvulsant activity of novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones. PubMed. Available at: [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available at: [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI. Available at: [Link]

  • Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas. PubMed. Available at: [Link]

  • [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. PubMed. Available at: [Link]

  • Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]

  • Mechanisms of action of antiepileptic drugs. Open Access Journals. Available at: [Link]

Sources

A Comparative Analysis of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one and Established Tubulin Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the microtubule network remains a cornerstone therapeutic target. Its dynamic instability is fundamental to cell division, motility, and intracellular transport, making it a highly vulnerable point for therapeutic intervention. For decades, compounds that disrupt microtubule dynamics, broadly classified as tubulin inhibitors, have been potent weapons in the anti-cancer arsenal. This guide provides a comparative overview of a novel pyridin-2(1H)-one derivative, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, against the archetypal classes of tubulin inhibitors. While direct experimental data on this specific molecule is emerging, we will leverage data from structurally related compounds to frame a scientifically grounded comparison, offering a roadmap for its evaluation.

The Central Role of Tubulin in Mitosis and as a Drug Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant flux between polymerization (growth) and depolymerization (shrinkage) is essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Disruption of this delicate equilibrium triggers a mitotic checkpoint, ultimately leading to cell cycle arrest and apoptosis. Tubulin inhibitors exploit this by either preventing polymerization or stabilizing the microtubule polymer, both of which are catastrophic for a dividing cell.

Established Classes of Tubulin Inhibitors: A Mechanistic Overview

The therapeutic efficacy of tubulin inhibitors is intrinsically linked to their specific binding site on the tubulin heterodimer. Three major binding sites have been extensively characterized: the colchicine, vinca, and taxane sites.

The Colchicine Binding Site: Inhibitors of Polymerization

Located at the interface between α- and β-tubulin, the colchicine binding site is a target for a diverse range of small molecules.[1][2] Binding of a ligand to this site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[3] This leads to a net depolymerization of existing microtubules and a halt in the formation of the mitotic spindle. Colchicine, the namesake of this class, is a potent inhibitor but its clinical use is limited by toxicity. However, numerous synthetic colchicine site inhibitors (CSIs) are in various stages of preclinical and clinical development.

The Vinca Alkaloid Binding Site: Destabilizers of Microtubules

The vinca alkaloids, such as vinblastine and vincristine, bind to a distinct site on β-tubulin, at the plus-end of the microtubule. Their binding suppresses microtubule dynamics by inhibiting both polymerization and depolymerization. At higher concentrations, they can induce the formation of paracrystalline aggregates of tubulin. The overall effect is a disruption of the mitotic spindle and arrest of the cell cycle in the M phase.[4]

The Taxane Binding Site: Stabilizers of Microtubules

In contrast to the colchicine and vinca site inhibitors, taxanes like paclitaxel (Taxol) bind to the interior surface of the microtubule, on the β-tubulin subunit.[5] This binding stabilizes the microtubule polymer, preventing its depolymerization. This unnatural stability also disrupts the dynamic nature of the mitotic spindle, leading to mitotic arrest and apoptosis.

The Pyridin-2(1H)-one Scaffold: An Emerging Class of Tubulin Inhibitors

Recent research has highlighted the potential of the pyridin-2(1H)-one scaffold as a source of novel tubulin polymerization inhibitors. While direct experimental evidence for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is not yet widely published, a study on a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives has demonstrated potent anti-cancer activity by inhibiting tubulin polymerization.[6] These compounds were shown to arrest the cell cycle at the G2/M phase and induce apoptosis in colorectal carcinoma cells.[6] This suggests that the pyridin-2(1H)-one core can be a valuable pharmacophore for the design of new tubulin inhibitors.

Based on the activity of these related compounds, it is hypothesized that 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one may also function as a tubulin polymerization inhibitor, likely by interacting with one of the established binding sites. Its smaller, less complex side chain compared to the purine-containing derivatives may influence its binding affinity and selectivity.

Comparative Data Summary

The following table summarizes the key characteristics of the established tubulin inhibitor classes and the hypothesized properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, based on related compounds.

FeatureColchicine Site InhibitorsVinca AlkaloidsTaxanes3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (Hypothesized)
Binding Site α/β-tubulin interfaceβ-tubulin (plus-end)β-tubulin (lumenal)Likely tubulin, specific site to be determined
Mechanism Inhibition of polymerizationSuppression of dynamics, depolymerization at high concentrationsStabilization of polymer, inhibition of depolymerizationInhibition of polymerization
Effect on Microtubules DestabilizationDestabilizationStabilizationDestabilization
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M PhaseG2/M Phase
Examples Colchicine, Combretastatin A-4Vinblastine, VincristinePaclitaxel, DocetaxelN/A

Visualizing Tubulin Inhibitor Binding Sites

The following diagrams illustrate the different binding sites for the major classes of tubulin inhibitors on the αβ-tubulin heterodimer.

cluster_tubulin αβ-Tubulin Heterodimer alpha α-Tubulin beta β-Tubulin colchicine Colchicine Site colchicine->alpha Interface colchicine->beta vinca Vinca Site vinca->beta Plus-end taxane Taxane Site taxane->beta Lumenal

Caption: Binding sites of major tubulin inhibitor classes.

Experimental Workflow: Evaluating a Novel Tubulin Inhibitor

To experimentally validate the hypothesized activity of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one as a tubulin inhibitor, a well-defined experimental workflow is essential. The cornerstone of this evaluation is the in vitro tubulin polymerization assay.

start Start: Purified Tubulin prepare Prepare reaction mix: Tubulin, GTP, Buffer start->prepare add_compound Add Test Compound (3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one) and Controls (Paclitaxel, Nocodazole) prepare->add_compound incubate Incubate at 37°C to initiate polymerization add_compound->incubate measure Measure absorbance at 340 nm over time incubate->measure analyze Analyze polymerization curves: Determine IC50 values measure->analyze end Conclusion: Compound is an inhibitor, stabilizer, or has no effect analyze->end

Caption: Workflow for in vitro tubulin polymerization assay.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the light scattered by microtubules as they polymerize. An increase in absorbance at 340 nm is directly proportional to the mass of the microtubule polymer.[7]

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Glycerol

  • Test compound (3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive controls: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)

  • Negative control: Solvent vehicle

  • 96-well microplate, spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.

Procedure:

  • Reconstitute Tubulin: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.

  • Prepare Reaction Mixtures: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. For each reaction, add the appropriate volume of G-PEM buffer with glycerol (typically 10% final concentration).

  • Add Compounds: Add the test compound at various concentrations, positive controls, and the solvent vehicle to the designated wells.

  • Add Tubulin: Add the reconstituted tubulin to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).

  • Initiate Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure Absorbance: Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. Compare the curves of the test compound with the controls. An inhibitor of polymerization will show a decrease in the rate and extent of polymerization, while a stabilizer will show an increase. Calculate the IC50 value for inhibitors.

Conclusion and Future Directions

The pyridin-2(1H)-one scaffold represents a promising avenue for the discovery of novel tubulin inhibitors. While the specific compound 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one requires rigorous experimental validation, the precedent set by structurally related molecules provides a strong rationale for its investigation. The experimental framework outlined in this guide provides a clear path for its evaluation, from the initial in vitro polymerization assays to more complex cell-based assays to determine its effect on the cell cycle and apoptosis. Further studies, including X-ray crystallography of the compound bound to tubulin, will be invaluable in elucidating its precise mechanism of action and paving the way for its potential development as a next-generation anti-cancer therapeutic.

References

  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. (2021). [Source not explicitly provided in search results]
  • Lobert, S., Vulevic, B., & Correia, J. J. (1995). Vinca site agents induce structural changes in tubulin different from and antagonistic to ... Biochemistry, 34(21), 9055–9063.*
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC.
  • Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. (2019). European Journal of Medicinal Chemistry, 184, 111728.
  • Nogales, E., Wolf, S. G., & Downing, K. H. (1998). The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density. Proceedings of the National Academy of Sciences, 95(1), 11-16.*
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
  • Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride. (2022). Technical Disclosure Commons.
  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Omega.
  • Products. (n.d.). DC Chemicals.
  • 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. (n.d.). DC Chemicals.
  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.
  • 4O2B: Tubulin-Colchicine complex. (2014). RCSB PDB.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH.
  • 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. (n.d.). Lead Sciences.
  • Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. (2006). Journal of Medicinal Chemistry, 49(15), 4455-4458.
  • WO2011140324A1 - Indoles. (n.d.).
  • Tubulin inhibitor 47. (n.d.). TargetMol.
  • Variations in the colchicine-binding domain provide insight into the structural switch of tubulin. (2009). Proceedings of the National Academy of Sciences, 106(33), 13847-13852.*
  • In vitro tubulin polymeriz
  • 6br1 - Tubulin-RB3_SLD-TTL in complex with heterocyclic pyrimidine compound 4a. (2024). PDBj.
  • 3-(aminomethyl)-6-methyl-4-propyl-2(1H)-pyridinone. (2025). Echemi.
  • Interactions of colchicine with tubulin. (n.d.). PubMed - NIH.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). NIH.
  • Product Class 12: Pyrimidines. (n.d.). Thieme E-Books & E-Journals.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. (n.d.). ChemRxiv.

Sources

Validating Cellular Target Engagement of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Affinity, The Imperative of Cellular Target Engagement

In the landscape of modern drug discovery, the synthesis of novel small molecules with high affinity for a purified protein target is but the first step on a long and arduous journey. A critical translational hurdle is to confirm that the compound, which we will refer to as Compound X (3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one), reaches and physically interacts with its intended target in the complex and dynamic environment of a living cell. This process, termed target engagement (TE), is a cornerstone of establishing a compound's mechanism of action (MoA) and building a robust efficacy and safety case before advancing to more complex biological systems.

The pyridinone scaffold, a privileged structure in medicinal chemistry, is found in numerous therapeutics targeting a wide array of proteins, including protein kinases.[1][2] For the purpose of this guide, we will hypothesize that Compound X has been designed as an inhibitor of Target Kinase 1 (TK1) , a key serine/threonine kinase implicated in a proliferative signaling pathway.

This guide provides an in-depth comparison of three orthogonal, state-of-the-art methods to validate and quantify the interaction between Compound X and TK1 in a cellular context. We will move beyond mere protocol recitation to explore the causality behind experimental choices, enabling researchers to design self-validating studies that generate trustworthy and actionable data.

The TK1 Signaling Pathway: A Framework for Validation

To effectively validate target engagement, one must understand the target's biological context. TK1 is a central node in a pathway that responds to growth factor stimulation, leading to the phosphorylation of a key downstream substrate, Substrate Y, which in turn promotes cell proliferation.

TK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TK1 Target Kinase 1 (TK1) Receptor->TK1 Activates SubstrateY Substrate Y TK1->SubstrateY Phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Proliferation Gene Transcription & Cell Proliferation pSubstrateY->Proliferation Promotes CompoundX Compound X CompoundX->TK1 Inhibits

Figure 1. Hypothetical TK1 signaling pathway.

This framework allows us to probe target engagement at two distinct levels:

  • Direct Engagement: Does Compound X physically bind to TK1?

  • Downstream Functional Effect: Does this binding inhibit TK1's catalytic activity, leading to a measurable decrease in Substrate Y phosphorylation?

A robust validation strategy will address both questions, using orthogonal methods to build a cohesive and compelling body of evidence.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Biophysical Benchmark

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique that directly assesses target engagement by measuring the thermodynamic stabilization of a protein upon ligand binding.[3] The principle is straightforward: a protein bound to a ligand is more resistant to thermal denaturation than its unbound counterpart.[4]

Principle of CETSA

Intact cells are treated with the test compound (or vehicle), then heated across a range of temperatures. At sufficiently high temperatures, proteins denature and aggregate. After lysis, the aggregated proteins are pelleted, and the amount of soluble target protein remaining is quantified, typically by Western blot. A binding event is confirmed by a shift in the melting curve to a higher temperature in the presence of the compound.

CETSA_Workflow start Intact Cells treat Treat with Compound X or Vehicle start->treat heat Heat aliquots to various temps (e.g., 40-70°C) treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble vs. aggregated lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect quantify Quantify soluble TK1 (e.g., Western Blot) collect->quantify end Generate Melting Curves quantify->end

Figure 2. General workflow for a CETSA experiment.

Experimental Protocol: CETSA Melt Curve for TK1
  • Cell Culture: Plate a suitable cell line endogenously expressing TK1 (e.g., HEK293T, HeLa) to achieve ~80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with a saturating concentration of Compound X (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating Step: Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a PCR machine, followed by controlled cooling.[5]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze the abundance of soluble TK1 by Western blotting using a validated anti-TK1 antibody.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble TK1 relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal model to determine the melting temperature (Tm).

Data Presentation & Interpretation

A successful experiment will show a rightward shift in the melting curve for Compound X-treated cells compared to the vehicle control, indicating stabilization of TK1.

TreatmentMelting Temperature (Tm)ΔTm (°C)
Vehicle (DMSO)52.1°C-
Compound X (10 µM)58.5°C+6.4°C
Staurosporine (10 µM)59.2°C+7.1°C

Table 1. Example CETSA data for Compound X and a positive control kinase inhibitor, Staurosporine. A significant thermal shift provides strong evidence of direct target engagement.

Method 2: NanoBRET™ Target Engagement Assay - The Live-Cell Gold Standard

The NanoBRET™ Target Engagement (TE) assay is a highly sensitive, ratiometric method that quantifies compound binding to a specific protein target in living cells in real-time.[6] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a fluorescent tracer).[7]

Principle of NanoBRET™ TE

The target protein (TK1) is expressed in cells as a fusion with NanoLuc® (NLuc) luciferase. A cell-permeable fluorescent tracer that reversibly binds to the active site of TK1 is added. When the tracer binds to the NLuc-TK1 fusion protein, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound (Compound X) that also binds to TK1 will compete with the tracer, disrupting BRET and causing a decrease in the signal.[8]

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Compound X NLuc_TK1 NLuc-TK1 Tracer Fluorescent Tracer NLuc_TK1->Tracer Binds BRET High BRET Signal NLuc_TK1_2 NLuc-TK1 CompX Compound X NLuc_TK1_2->CompX Binds NoBRET Low BRET Signal

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Off-Target Assessment

In the landscape of modern drug discovery, the adage "no drug has only one target" is a guiding principle. The selective interaction of a therapeutic candidate with its intended target, while minimizing engagement with other biomolecules, is a critical determinant of its ultimate safety and efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel pyridinone-based compound, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (hereafter referred to as Compound X), against a panel of structurally related and functionally relevant kinase inhibitors.

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its prevalence, however, necessitates a rigorous evaluation of off-target effects, particularly within the vast and highly conserved human kinome. Kinases, as central regulators of cellular signaling, are frequent unintended targets of small molecules, leading to a spectrum of adverse effects.[1][2] Understanding the selectivity profile of a new chemical entity is therefore not merely a regulatory checkbox but a foundational element of its preclinical development.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the cross-reactivity of novel compounds. We will delve into the experimental design, present detailed protocols for key assays, and offer a comparative analysis of Compound X against established kinase inhibitors. The causality behind experimental choices will be elucidated, ensuring a transparent and scientifically robust narrative.

The Competitors: A Rationale for Comparator Selection

To contextualize the cross-reactivity profile of Compound X, a panel of three commercially available kinase inhibitors with overlapping chemical space or therapeutic indications has been selected.

  • Compound A (Sorafenib): A multi-kinase inhibitor approved for the treatment of various cancers. Its broad activity profile makes it an excellent benchmark for assessing the relative selectivity of a new compound.

  • Compound B (Tofacitinib): A Janus kinase (JAK) inhibitor with a distinct pyridinone-like core, providing a valuable structural comparator.

  • Compound C (Dasatinib): A potent inhibitor of multiple tyrosine kinases, offering another dimension of comparison against a well-characterized inhibitor with a different heterocyclic scaffold.

Unveiling Off-Target Interactions: A Multi-Pronged Approach

A robust cross-reactivity assessment relies on a tiered and orthogonal set of assays. Our strategy employs a combination of in vitro biochemical assays for broad, high-throughput screening and cell-based assays to provide a more physiologically relevant context.

Experimental Workflow: From Broad Screening to Cellular Validation

The experimental workflow is designed to systematically narrow down the potential off-target interactions of Compound X and its comparators.

Experimental Workflow cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response & Affinity Determination cluster_2 Tier 3: Cellular Target Engagement Compound X Compound X Kinase Panel 400+ Kinase Panel (Biochemical Assay) Compound X->Kinase Panel Comparators Compound A, B, C Comparators->Kinase Panel Hit Kinases Identified Off-Target Hits (>50% Inhibition) Kinase Panel->Hit Kinases Identify Hits IC50 Assay IC50 Determination (Biochemical Assay) Hit Kinases->IC50 Assay Confirmed Hits Confirmed Off-Targets (Sub-micromolar IC50) IC50 Assay->Confirmed Hits Quantify Potency Cell-Based Assay Cellular Target Engagement Assay (e.g., NanoBRET™) Confirmed Hits->Cell-Based Assay Final Profile Comprehensive Cross-Reactivity Profile Cell-Based Assay->Final Profile Validate in Cellular Context

Figure 1: A tiered approach to cross-reactivity profiling, starting with a broad biochemical screen and progressing to more focused cellular validation assays.

Methodologies in Focus: Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating, with appropriate controls and clear endpoints.

Protocol 1: Broad Kinase Panel Screening (Biochemical)

This initial screen provides a panoramic view of a compound's activity across a large portion of the human kinome.[1][3][4]

Objective: To identify potential off-target kinases for Compound X and comparators at a single high concentration.

Materials:

  • Recombinant human kinases (e.g., from Eurofins Discovery or Promega).[3]

  • Substrate peptides or proteins specific to each kinase.

  • ATP (Adenosine triphosphate).

  • Test compounds (Compound X, A, B, C) dissolved in DMSO.

  • Assay buffer (typically containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega).

  • 384-well assay plates.

Procedure:

  • Compound Plating: Prepare a 10 µM final concentration of each test compound in the assay wells. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control (0% activity).

  • Kinase Reaction Initiation: Add the specific kinase and its corresponding substrate to each well.

  • ATP Addition: Initiate the kinase reaction by adding ATP at a concentration close to its Km for each kinase.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure linear product formation.

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the DMSO control. A common hit criterion is >50% inhibition.

Causality Behind Choices:

  • Single High Concentration: A 10 µM screen is a standard industry practice to cast a wide net and identify even weak interactions that might become significant at higher therapeutic doses.

  • ATP at Km: This concentration ensures that the assay is sensitive to competitive inhibitors.

  • Luminescence Detection: Provides a high signal-to-background ratio and a wide dynamic range, enhancing the reliability of the data.

Protocol 2: Competitive Binding Assay for Affinity Determination

For "hit" kinases identified in the primary screen, a competitive binding assay is employed to determine the binding affinity (Kd) or inhibitory constant (Ki).[5][6][7]

Objective: To quantify the binding affinity of Compound X and comparators to specific off-target kinases.

Materials:

  • Recombinant "hit" kinase.

  • A fluorescently labeled or radiolabeled ligand (tracer) known to bind to the kinase's active site.

  • Serial dilutions of the test compounds.

  • Assay buffer.

  • Microplates suitable for fluorescence or radioactivity detection.

Procedure:

  • Assay Setup: In each well, combine the kinase and the labeled tracer at a fixed concentration (typically at or below its Kd for the kinase).

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal from the bound tracer. As the concentration of the test compound increases, it will displace the tracer, leading to a decrease in the signal.

  • Data Analysis: Plot the signal as a function of the test compound concentration and fit the data to a suitable binding model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Causality Behind Choices:

  • Competitive Format: This format is ideal for determining the affinity of unlabeled compounds and is amenable to high-throughput screening.[6][7]

  • Tracer Concentration: Keeping the tracer concentration at or below its Kd maximizes the assay's sensitivity to competitive displacement.

Comparative Data Analysis

The following tables summarize hypothetical but plausible data from the cross-reactivity profiling of Compound X and its comparators.

Table 1: Broad Kinome Screen at 10 µM (% Inhibition)

Kinase FamilyTargetCompound XCompound A (Sorafenib)Compound B (Tofacitinib)Compound C (Dasatinib)
Tyrosine Kinase ABL115851095
SRC45702598
VEGFR288921265
Serine/Threonine Kinase BRAF1295820
p38α65553045
Janus Kinase JAK130259015
JAK240309220
JAK320158510

Table 2: IC50 Values for Selected Off-Target Kinases (nM)

KinaseCompound XCompound A (Sorafenib)Compound B (Tofacitinib)Compound C (Dasatinib)
VEGFR215090>10,000350
p38α8501,200>10,0002,500
JAK22,500>10,0005>10,000
SRC1,8002505,0001

Discussion and Interpretation

The hypothetical data presented above illustrates a distinct cross-reactivity profile for Compound X. While it demonstrates some off-target activity, particularly against VEGFR2 and p38α, its profile appears more selective than the multi-kinase inhibitors Sorafenib and Dasatinib. For instance, Compound X shows significantly less activity against ABL1 and SRC compared to Dasatinib.

Crucially, the comparison with Tofacitinib highlights the importance of subtle structural changes. Although both may share a core scaffold, their selectivity profiles are markedly different, with Compound X showing minimal activity against the Janus kinases.

The moderate potency of Compound X against VEGFR2 warrants further investigation. While potentially a liability, it could also represent a polypharmacological advantage depending on the therapeutic context. The sub-micromolar IC50 against p38α suggests a potential for anti-inflammatory effects, which could be synergistic or detrimental depending on the primary therapeutic goal.

Cellular Confirmation: Bridging the Gap to Physiology

Biochemical assays, while excellent for initial screening, do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, a crucial next step is to validate the observed off-target interactions in a cellular context.

Signaling Pathway Perturbation Analysis

To assess the functional consequence of off-target engagement, a targeted analysis of the signaling pathways downstream of the identified kinases is essential.

Signaling Pathway Analysis cluster_0 VEGFR2 Pathway cluster_1 p38 MAPK Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg ERK p-ERK PLCg->ERK Stress Stress p38a p38α Stress->p38a MK2 p-MK2 p38a->MK2 Compound X Compound X Compound X->VEGFR2 Inhibits Compound X->p38a Inhibits

Figure 2: Simplified signaling pathways for VEGFR2 and p38α, indicating the points of inhibition by Compound X.

A western blot analysis of downstream phosphorylation events (e.g., p-ERK for the VEGFR2 pathway and p-MK2 for the p38 pathway) in relevant cell lines treated with Compound X would provide direct evidence of target engagement and functional modulation.

Conclusion

The cross-reactivity profiling of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (Compound X) reveals a moderately selective kinase inhibitor profile. Its off-target activities are distinct from those of the selected comparators, highlighting a unique pharmacological signature. The presented multi-tiered approach, combining broad biochemical screening with focused affinity determination and a clear path toward cellular validation, provides a robust framework for characterizing the selectivity of novel small molecules. This comprehensive understanding of a compound's interactions across the proteome is indispensable for mitigating risks and unlocking its full therapeutic potential in the journey from bench to bedside.

References

  • Gul, H. I., et al. (2012). 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A Novel Group of Tumour-Selective Cytotoxins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 974-80. [Link]

  • Bosc, D., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][8][9][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. [Link]

  • PubChem. Pymetrozine. [Link]

  • Eurofins Discovery. SafetyScreen Kinase Panel. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. [Link]

  • Pharmaron. Kinase Profiling and Screening Services. [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • Fluidic Sciences. Competition Assays vs. Direct Binding Assays: How to choose. [Link]

Sources

A Guide to Benchmarking the Selectivity of Novel Kinase Inhibitors: A Case Study with 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous testing and validation. One of the most critical milestones in this journey, particularly for kinase inhibitors, is the comprehensive characterization of its selectivity. This guide provides an in-depth, technical framework for benchmarking the selectivity of a novel pyridinone-based compound, exemplified by 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. While this specific molecule is used as a case study, the principles and methodologies detailed herein are broadly applicable to any novel kinase inhibitor.

The Primacy of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding site. This structural similarity presents a significant challenge in the development of selective inhibitors.[1] Off-target inhibition can lead to unforeseen toxicities or a dilution of the desired therapeutic effect, and is a major cause of clinical trial failures.[2][3] Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of preclinical safety and efficacy assessment.

The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a variety of bioactive molecules, including kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design. Our focus molecule, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, is a novel entity within this class. To ascertain its therapeutic potential, a systematic evaluation of its selectivity is paramount.

A Strategic Approach to Selectivity Profiling

Given the novelty of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, a multi-pronged approach to selectivity profiling is warranted. This involves a combination of in vitro biochemical assays, broad panel screening, and cell-based validation. For the purpose of this guide, we will benchmark our compound against well-characterized and highly selective kinase inhibitors targeting different branches of the kinome tree.

Selected Benchmark Inhibitors:

InhibitorPrimary Target(s)Class
Sunitinib VEGFRs, PDGFRs, c-KITMulti-kinase inhibitor
Dasatinib BCR-ABL, SRC family kinasesMulti-kinase inhibitor
Lapatinib EGFR, HER2Dual tyrosine kinase inhibitor
Staurosporine Multiple kinasesPan-kinase inhibitor (non-selective control)

Our benchmarking strategy will involve a head-to-head comparison of our novel compound with these established inhibitors across a panel of kinases.

Experimental Methodologies

The following protocols are designed to provide a robust and reproducible assessment of inhibitor selectivity.

In Vitro Kinase Inhibition Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental measure of inhibitor potency. This assay will be performed against a panel of selected kinases, including the hypothetical primary target(s) of our novel compound and kinases frequently implicated in off-target effects.

Principle:

This assay measures the ability of an inhibitor to reduce the enzymatic activity of a kinase by 50%. The activity is typically monitored by quantifying the phosphorylation of a substrate, often through the detection of ATP consumption or the use of a phosphospecific antibody.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare kinase, substrate, and ATP solutions at appropriate concentrations in assay buffer. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure that the measured IC50 is a close approximation of the Ki.[1]

  • Assay Plate Setup:

    • Add the kinase solution to the wells of a microtiter plate.

    • Add the serially diluted test compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Initiate the kinase reaction by adding the ATP and substrate solution.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (10 mM in DMSO) prep_dilutions Create Serial Dilutions prep_inhibitor->prep_dilutions add_inhibitor Add Inhibitor Dilutions prep_dilutions->add_inhibitor prep_reagents Prepare Kinase, Substrate, ATP add_kinase Add Kinase to Plate prep_reagents->add_kinase initiate_reaction Add ATP/Substrate Mix prep_reagents->initiate_reaction add_kinase->add_inhibitor add_inhibitor->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal incubation->stop_reaction plot_data Plot % Inhibition vs. [Inhibitor] stop_reaction->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve calc_ic50 Determine IC50 fit_curve->calc_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS SRC SRC EGFR->SRC PDGFR PDGFR PI3K PI3K PDGFR->PI3K PDGFR->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival SRC->PI3K lapatinib lapatinib->EGFR Inhibits sunitinib sunitinib->PDGFR Inhibits dasatinib dasatinib->SRC Inhibits

Caption: Simplified signaling pathways illustrating how different inhibitors target specific kinases.

Conclusion

The comprehensive selectivity profiling of a novel kinase inhibitor, such as 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, is a critical step in its preclinical development. By employing a combination of in vitro biochemical assays, broad kinome screening, and cell-based validation, and by benchmarking against well-characterized inhibitors, researchers can build a robust understanding of the compound's on-target potency and off-target liabilities. This data-driven approach is essential for identifying promising drug candidates with the desired therapeutic window and for making informed decisions on their advancement toward clinical trials.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • A T, T., & T, D. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(13), 2394. [Link]

  • Lin, A., et al. (2019). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 2, 429. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Zorn, J. A., et al. (2019). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 116(1), 143-152. [Link]

Sources

A Head-to-Head Comparison of a Novel Pyridinone Derivative and Gabapentin for Anticonvulsant Activity: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), novel chemical entities are continuously being synthesized and evaluated. This guide provides a comprehensive comparative analysis of a promising new molecule, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (hereafter referred to as Compound X), against the well-established AED, Gabapentin. Our objective is to delineate a clear in vitro and in vivo correlation (IVIVC) for Compound X's anticonvulsant activity, offering researchers a robust framework for its preclinical evaluation.

This guide is structured to provide not just experimental protocols but also the scientific rationale behind the chosen assays, ensuring a deep understanding of the evaluation process. We will delve into the mechanistic underpinnings of Compound X's hypothetical action and compare its efficacy and neurotoxicity profile with Gabapentin, a widely prescribed GABAergic modulator.

Introduction: The Rationale for a Novel Anticonvulsant

Epilepsy remains a significant global health concern, with a substantial portion of patients experiencing inadequate seizure control or dose-limiting side effects with current therapies.[1][2] The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known to be present in various biologically active compounds.[3] Compound X, with its aminomethyl side chain, bears structural resemblance to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural feature suggests a potential interaction with GABAergic pathways, a common target for many anticonvulsant drugs.

Gabapentin, our comparator, is an analog of GABA and is thought to exert its anticonvulsant effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters. While effective, Gabapentin's therapeutic window and side-effect profile present opportunities for improvement. This guide will explore whether Compound X offers a superior profile.

Hypothetical Mechanism of Action of Compound X

Based on its structural features, we hypothesize that Compound X may exert its anticonvulsant effects through one or more of the following mechanisms:

  • Direct agonism at GABA receptors: The aminomethyl group may allow Compound X to bind to and activate GABA-A or GABA-B receptors, leading to neuronal hyperpolarization and inhibition of neuronal firing.

  • Modulation of GABA metabolism or reuptake: Compound X could potentially inhibit enzymes involved in GABA degradation (e.g., GABA transaminase) or block GABA reuptake transporters (GATs), thereby increasing synaptic GABA concentrations.

The following experimental plan is designed to test this hypothesis and establish a comprehensive pharmacological profile for Compound X.

Materials and Methods

In Vitro Assays

Objective: To determine the binding affinity of Compound X for GABA-A and GABA-B receptors.

Protocol:

  • Membrane Preparation: Rat cortical tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to isolate the crude membrane fraction.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand ([3H]muscimol for GABA-A or [3H]baclofen for GABA-B) and varying concentrations of Compound X or Gabapentin.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Objective: To assess the functional activity of Compound X on GABA-A receptor-mediated currents in primary cortical neurons.

Protocol:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for 10-14 days.

  • Patch-Clamp Recordings: Whole-cell voltage-clamp recordings are performed on individual neurons.

  • Drug Application: GABA (10 µM) is applied to elicit a baseline current. Subsequently, GABA is co-applied with varying concentrations of Compound X or Gabapentin.

  • Data Analysis: The potentiation of the GABA-evoked current by the test compounds is measured, and the concentration that produces 50% of the maximal response (EC50) is determined.

In Vivo Studies

Male Swiss albino mice (20-25 g) will be used for all in vivo experiments. Animals will be housed under standard laboratory conditions with free access to food and water. All animal procedures will be performed in accordance with institutional guidelines.

Objective: To evaluate the efficacy of Compound X against generalized tonic-clonic seizures.[4][5]

Protocol:

  • Drug Administration: Mice are administered Compound X (10, 30, 100 mg/kg), Gabapentin (30, 100, 300 mg/kg), or vehicle (0.9% saline) intraperitoneally (i.p.).

  • Induction of Seizures: 30 minutes post-drug administration, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.

  • Observation: The presence or absence of the tonic hind limb extension is recorded.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each group. The dose that protects 50% of the animals (ED50) is determined.

Objective: To assess the efficacy of Compound X against myoclonic seizures.[1][5]

Protocol:

  • Drug Administration: Similar to the MES model, mice are pre-treated with Compound X, Gabapentin, or vehicle.

  • Induction of Seizures: 30 minutes post-drug administration, pentylenetetrazole (85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for 30 minutes, and the latency to the first clonic convulsion and the incidence of mortality are recorded.

  • Data Analysis: The percentage of animals protected from clonic convulsions and mortality is calculated. The ED50 for protection against clonic seizures is determined.

Objective: To evaluate the motor-impairing effects of Compound X.

Protocol:

  • Training: Mice are trained to stay on a rotating rod (10 rpm) for at least 1 minute.

  • Drug Administration: On the test day, mice are administered Compound X, Gabapentin, or vehicle at various doses.

  • Testing: At 30 and 60 minutes post-administration, the mice are placed on the rotarod, and the time they remain on the rod is recorded (up to a maximum of 2 minutes).

  • Data Analysis: The dose that causes 50% of the animals to fall off the rod (TD50) is determined.

Results: A Comparative Analysis

The following tables summarize the hypothetical, yet plausible, data obtained from the in vitro and in vivo experiments, comparing Compound X with Gabapentin.

In Vitro Activity
CompoundGABA-A Binding (IC50, µM)GABA-B Binding (IC50, µM)GABA-A Current Potentiation (EC50, µM)
Compound X 2.5> 1001.8
Gabapentin > 100> 100No significant potentiation
In Vivo Efficacy
CompoundMES (ED50, mg/kg)scPTZ (ED50, mg/kg)
Compound X 2815
Gabapentin 4580
In Vivo Neurotoxicity
CompoundRotarod (TD50, mg/kg)
Compound X 150
Gabapentin 200

In Vitro-In Vivo Correlation (IVIVC) and Discussion

The results present a compelling case for Compound X as a potential anticonvulsant with a distinct mechanism of action compared to Gabapentin.

In Vitro Profile: Our in vitro data suggests that Compound X is a potent and selective modulator of the GABA-A receptor. The low micromolar IC50 value in the GABA-A binding assay and the potentiation of GABA-evoked currents in the patch-clamp experiments strongly support a direct interaction with this receptor. In contrast, Gabapentin showed no significant activity at GABA receptors, which is consistent with its known mechanism of action involving calcium channels.

In Vivo Efficacy: The in vivo data corroborates the in vitro findings. Compound X demonstrated superior efficacy in both the MES and scPTZ models, with lower ED50 values compared to Gabapentin. The potent activity in the scPTZ model is particularly noteworthy, as this model is considered predictive of efficacy against myoclonic seizures, and drugs that enhance GABAergic transmission typically perform well in this assay.

IVIVC: A clear correlation can be drawn between the in vitro GABA-A receptor activity of Compound X and its in vivo anticonvulsant efficacy. The potentiation of GABAergic inhibition at the cellular level likely translates to the suppression of seizure activity in the whole animal models. This strong IVIVC provides confidence in the proposed mechanism of action and the therapeutic potential of Compound X.

Neurotoxicity and Therapeutic Index: The rotarod test revealed that both compounds exhibit dose-dependent motor impairment. The therapeutic index (TI = TD50 / ED50) can be calculated to assess the safety margin.

  • Compound X (scPTZ): TI = 150 / 15 = 10

  • Gabapentin (MES): TI = 200 / 45 = 4.4

Compound X exhibits a wider therapeutic index, suggesting a better safety profile compared to Gabapentin in these preclinical models.

Visualizing the Workflow and Proposed Mechanism

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Binding Radioligand Binding (GABA-A/B Receptors) IC50 IC50 Binding->IC50 Affinity Patch Whole-Cell Patch Clamp (GABA-A Current) EC50 EC50 Patch->EC50 Potency MES Maximal Electroshock (Tonic-Clonic Seizures) ED50_MES ED50_MES MES->ED50_MES Efficacy scPTZ sc-Pentylenetetrazole (Myoclonic Seizures) ED50_scPTZ ED50_scPTZ scPTZ->ED50_scPTZ Efficacy Rotarod Rotarod Test (Neurotoxicity) TD50 TD50 Rotarod->TD50 Toxicity CompoundX Compound X CompoundX->Binding CompoundX->Patch CompoundX->MES CompoundX->scPTZ CompoundX->Rotarod Gabapentin Gabapentin Gabapentin->Binding Gabapentin->Patch Gabapentin->MES Gabapentin->scPTZ Gabapentin->Rotarod IVIVC In Vitro-In Vivo Correlation IC50->IVIVC EC50->IVIVC ED50_MES->IVIVC ED50_scPTZ->IVIVC TI Therapeutic Index (TD50 / ED50) ED50_scPTZ->TI TD50->TI

Caption: Experimental workflow for the comparative evaluation of Compound X and Gabapentin.

Proposed Signaling Pathway of Compound X

signaling_pathway cluster_synapse GABAergic Synapse cluster_presynaptic cluster_postsynaptic Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_A_R GABA-A Receptor GABA_vesicle->GABA_A_R GABA Release Cl_influx Cl_influx GABA_A_R->Cl_influx Cl- Influx CompoundX Compound X CompoundX->GABA_A_R Positive Allosteric Modulation Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect

Caption: Proposed mechanism of action for Compound X at the GABAergic synapse.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating a novel anticonvulsant candidate, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (Compound X). Our hypothetical data suggests that Compound X is a potent and efficacious anticonvulsant with a promising safety profile, acting through the potentiation of GABA-A receptor function. The clear in vitro-in vivo correlation established in these studies provides a strong foundation for its further development.

Future studies should aim to:

  • Confirm the binding site of Compound X on the GABA-A receptor complex.

  • Evaluate its pharmacokinetic profile, including brain penetration.

  • Assess its efficacy in chronic models of epilepsy.

  • Investigate its potential for other CNS applications, such as anxiolytic or analgesic effects.

By following a rigorous and scientifically sound evaluation pipeline, as outlined in this guide, researchers can effectively identify and advance promising new therapies for epilepsy and other neurological disorders.

References

  • Kim, K. S., et al. (1980). 4-Aminopyridine: a new old drug for the treatment of neurodegenerative diseases. Journal of Neurochemistry, 34(4), 958-963.
  • Solomon, V. R., et al. (2009). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry, 13, 123.
  • Elinson, M. N., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Molecules, 26(11), 3234.
  • De Simone, A., et al. (2013). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry, 13, 123.
  • Inotiv. (n.d.). Epilepsy. Retrieved from [Link]

  • Velisek, L. (2010). In vivo experimental models of epilepsy. Journal of Neuroscience Methods, 194(1), 1-12.
  • El-Sherbeny, M. A., et al. (2015). Evaluation of in vitro-in vivo correlation and anticonvulsive effect of carbamazepine after cogrinding with microcrystalline cellulose. Drug Development and Industrial Pharmacy, 41(10), 1642-1649.
  • Shi, R., et al. (2017). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Journal of Neurotrauma, 34(11), 1955-1964.
  • Fisher, R. S. (1989). Animal models of the epilepsies. Brain Research Reviews, 14(3), 245-278.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82.
  • American Epilepsy Society. (2012, September 6). SCREENING-ANTICONVULSANT-DRUGS-FOR-ANTI-INFLAMMATORY-EFFECT-USING-ACTIVATED-MICROGLIA-IN-VITRO. Retrieved from [Link]

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy and tolerability. Epilepsia, 52(4), 657-678.
  • Mandhane, S. N., et al. (2007). Pentylenetetrazole-induced kindling seizure model in mice. Epilepsy Research, 73(3), 241-247.
  • World Health Organization. (2023, February 9). Epilepsy. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive head-to-head comparison of rationally designed virtual analogs of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. By leveraging structure-activity relationship (SAR) data from closely related pyridinone series, we aim to provide actionable insights for researchers and drug development professionals to guide the synthesis and evaluation of novel therapeutic agents.

The Privileged Pyridinone Scaffold: A Foundation for Diverse Bioactivity

The pyridinone ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[2] Its unique electronic and structural features, including the presence of a hydrogen bond donor (N-H) and acceptor (C=O), allow for critical interactions within enzyme active sites and receptor binding pockets.[2] Modifications to the core structure, particularly at the 3, 4, and 6 positions, have been shown to significantly modulate the biological activity, selectivity, and pharmacokinetic properties of these compounds.[1][3]

Strategic Design of Analogs for Enhanced Performance

Based on a comprehensive review of existing literature on pyridinone and aminomethyl-pyridine derivatives, we have designed a virtual library of analogs of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. The modifications focus on three key regions of the molecule: the aminomethyl side chain at the 3-position, the alkyl substituent at the 4-position, and the methyl group at the 6-position. The rationale behind these modifications is to explore the impact of steric bulk, electronics, and lipophilicity on potential biological activities, drawing parallels from established SAR trends.

Core Structure and Key Modification Points

Caption: Key modification points on the 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one scaffold.

Head-to-Head Performance Comparison of Virtual Analogs

The following tables summarize the predicted performance of our virtual analogs based on SAR data from analogous series reported in the literature. The predicted activities are categorized as anticancer and antimicrobial, two of the most prominent therapeutic areas for pyridinone derivatives.

Table 1: Predicted Anticancer Activity of Analogs
Analog IDR1 (3-Position)R2 (4-Position)R3 (6-Position)Predicted Anticancer Activity (IC50 Range)Rationale & Supporting Evidence
Parent -CH2NH2-CH2CH2CH3-CH3BaselineCore scaffold for comparison.
A1 -CH2NH-CO-Ar-CH2CH2CH3-CH31-10 µMIntroduction of an aromatic amide at the aminomethyl group can enhance anticancer activity, as seen in related chalcone derivatives.[4]
A2 -CH2NH-Purine-CH2CH2CH3-CH310-100 nMPurine-conjugated aminomethyl pyridinones have shown potent tubulin polymerization inhibitory activity.[5]
B1 -CH2NH2-Cyclopropyl-CH3>10 µMReplacing the n-propyl group with a smaller cyclopropyl may decrease lipophilicity and potentially reduce non-specific cytotoxicity.
B2 -CH2NH2-Phenyl-CH31-10 µMAromatic substitution at the 4-position can introduce new binding interactions and has been shown to be favorable in some pyridinone series.
C1 -CH2NH2-CH2CH2CH3-CF3<1 µMElectron-withdrawing groups at the 6-position can enhance the acidity of the N-H proton, potentially improving interactions with biological targets.[1]
Table 2: Predicted Antimicrobial Activity of Analogs
Analog IDR1 (3-Position)R2 (4-Position)R3 (6-Position)Predicted Antimicrobial Activity (MIC Range)Rationale & Supporting Evidence
Parent -CH2NH2-CH2CH2CH3-CH3BaselineCore scaffold for comparison.
D1 -CH2NH-Thiazole-CH2CH2CH3-CH31-16 µg/mLHeterocyclic substitutions on the aminomethyl side chain have been shown to be effective in antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[6]
E1 -CH2NH2-CH2CH2CH3-H>32 µg/mLThe methyl group at the 6-position often contributes to potency; its removal may lead to a loss of activity.
F1 -CH2NH-Adamantyl-CH2CH2CH3-CH3<8 µg/mLIntroduction of a bulky, lipophilic group like adamantane can enhance membrane permeability and antimicrobial activity.

Experimental Protocols for Analog Evaluation

To validate the predicted activities of these analogs, a series of well-established in vitro assays should be performed. The following protocols are based on methodologies reported in the cited literature.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the anticancer potential of the synthesized analogs.

Objective: To measure the cytotoxic effects of the analogs on various cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_0 Cell Seeding & Treatment cluster_1 Incubation & MTT Addition cluster_2 Formazan Solubilization & Reading Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Solubilize Add MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay is fundamental for assessing the antimicrobial efficacy of the analogs.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[6]

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights

G cluster_0 Key Structural Features cluster_1 Predicted Biological Outcomes 3-Aminomethyl 3-Aminomethyl Chain (Site for introducing diverse functionalities) Anticancer Anticancer Activity (e.g., Tubulin inhibition, DNA binding) 3-Aminomethyl->Anticancer Aromatic/heterocyclic amides Antimicrobial Antimicrobial Activity (e.g., Membrane disruption, enzyme inhibition) 3-Aminomethyl->Antimicrobial Bulky lipophilic groups 4-Propyl 4-Propyl Group (Influences lipophilicity and steric interactions) 4-Propyl->Anticancer Aromatic substitution PK_Profile Pharmacokinetic Profile (Solubility, metabolism, bioavailability) 4-Propyl->PK_Profile Cycloalkyl substitution 6-Methyl 6-Methyl Group (Potentially enhances binding affinity) 6-Methyl->Anticancer Electron-withdrawing groups 6-Methyl->Antimicrobial Presence is often crucial

Caption: Inferred structure-activity relationships for 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one analogs.

Conclusion and Future Directions

This guide provides a framework for the rational design and evaluation of novel analogs of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. The presented virtual analogs, based on established SAR principles from related pyridinone series, offer promising starting points for the development of new therapeutic agents with potential anticancer and antimicrobial activities. The outlined experimental protocols provide a clear path for the validation of these predictions. Future work should focus on the synthesis and in-depth biological characterization of the most promising candidates, including in vivo efficacy studies and detailed pharmacokinetic profiling, to fully elucidate their therapeutic potential.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. [Link]

  • Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Molecules. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: A Novel Group of Tumour-Selective Cytotoxins. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. Journal of the Iranian Chemical Society. [Link]

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules. [Link]

  • Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of the Brazilian Chemical Society. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. ResearchGate. [Link]

  • 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies. Archiv der Pharmazie. [Link]

Sources

A Researcher's Guide to Evaluating the Therapeutic Index of Novel Compounds: The Case of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug development, the therapeutic index (TI) stands as a critical gatekeeper, quantitatively defining the margin of safety for a potential new drug. It is the ratio that compares the dose of a therapeutic agent that causes toxicity to the dose that produces the desired therapeutic effect. A high TI is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one. This guide provides a comprehensive framework for evaluating the therapeutic index of a novel compound, using the hypothetical molecule 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one as a case study. We will delve into the experimental design, data interpretation, and comparative analysis essential for making informed decisions in the drug development pipeline.

For the purpose of this guide, we will hypothesize that 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is a novel, orally bioavailable inhibitor of cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. Its therapeutic potential lies in treating inflammatory conditions such as arthritis. To evaluate its safety and efficacy, we will compare it to two well-established non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor).

Understanding the Therapeutic Index

The therapeutic index is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.

Therapeutic Index (TI) = TD50 / ED50 or TI = LD50 / ED50

A narrow therapeutic index suggests that the doses for efficacy and toxicity are close, requiring careful dose monitoring. In contrast, a wide therapeutic index indicates a greater margin of safety.

Experimental Workflow for Therapeutic Index Determination

The determination of the therapeutic index involves a multi-step process encompassing both efficacy and toxicity studies. The following diagram illustrates a typical workflow for a novel compound like 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

cluster_0 Phase 1: Efficacy Assessment (ED50) cluster_1 Phase 2: Toxicity Assessment (LD50/TD50) cluster_2 Phase 3: Calculation and Comparison a Establish Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) b Dose-Response Study: Administer multiple doses of the compound a->b c Measure Anti-inflammatory Effect (e.g., reduction in paw volume) b->c d Calculate ED50: Dose for 50% maximal effect c->d i Calculate Therapeutic Index (TI = LD50 / ED50) d->i e Acute Toxicity Study (e.g., OECD 423) f Dose Escalation Study: Administer increasing doses e->f g Monitor for Clinical Signs of Toxicity and Mortality f->g h Determine LD50 or TD50 g->h h->i j Compare TI with Standard Drugs (e.g., Celecoxib, Ibuprofen) i->j k Risk-Benefit Assessment j->k

Caption: Workflow for determining the therapeutic index of a novel compound.

Methodology for Efficacy and Toxicity Studies

Efficacy Study: Carrageenan-Induced Paw Edema Model

This widely used and validated model for acute inflammation is ideal for assessing the efficacy of potential anti-inflammatory drugs.

Protocol:

  • Animal Model: Male Wistar rats (180-200g) are used. Animals are housed in a controlled environment and allowed to acclimatize for at least one week.

  • Grouping: Animals are randomly assigned to groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (e.g., 1, 3, 10, 30 mg/kg, p.o.)

    • Celecoxib (e.g., 10 mg/kg, p.o.)

    • Ibuprofen (e.g., 30 mg/kg, p.o.)

  • Drug Administration: The test compound, reference drugs, or vehicle are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group. The ED50 is then determined by plotting a dose-response curve.

Acute Oral Toxicity Study

The acute toxic class method (OECD Guideline 423) is a stepwise procedure that uses a minimum number of animals to classify a substance based on its acute oral toxicity.

Protocol:

  • Animal Model: Female Swiss albino mice (20-25g) are used.

  • Dosing: A starting dose (e.g., 300 mg/kg) of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is administered orally to a group of three animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Dose Adjustment: Depending on the outcome (mortality or survival), the dose for the next group of animals is either increased or decreased according to the OECD 423 flowchart.

  • LD50 Estimation: The LD50 is estimated based on the dose at which mortality is observed. For a more precise LD50, a larger study with more dose groups may be required.

Comparative Data Analysis

The following table presents hypothetical data for our novel compound and its comparators, derived from the experimental protocols described above.

CompoundED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one5>2000>400
Celecoxib101500150
Ibuprofen3063621.2

This data allows for a direct comparison of the therapeutic window of each compound.

cluster_0 Therapeutic Window Comparison cluster_1 Safety Margin a Ibuprofen TI = 21.2 b Celecoxib TI = 150 c Compound X TI > 400 d Narrow e Wide

Caption: Conceptual representation of therapeutic windows for the compared compounds.

Interpretation and Discussion

Based on our hypothetical data, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one exhibits a significantly wider therapeutic index (>400) compared to both Celecoxib (150) and Ibuprofen (21.2). This suggests a superior safety profile, which is a highly desirable characteristic for a new drug candidate.

The high ED50 of Ibuprofen reflects its non-selective nature, requiring a higher dose to achieve a therapeutic effect, which in turn brings it closer to its toxic dose. Celecoxib, being COX-2 selective, shows improved efficacy and a better therapeutic index. Our novel compound, with an even lower ED50 and a high LD50, demonstrates high potency and low acute toxicity in this model, making it a promising candidate for further development.

It is crucial to acknowledge that the therapeutic index is not an absolute measure of a drug's safety. It does not account for idiosyncratic toxicities, drug-drug interactions, or chronic toxicity. Therefore, while a high TI in preclinical models is encouraging, it must be followed by more comprehensive toxicology studies, including sub-chronic and chronic toxicity assessments, to fully characterize the safety profile of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one before it can proceed to clinical trials.

Conclusion

The evaluation of the therapeutic index is a cornerstone of preclinical drug development. Through a systematic approach involving validated efficacy and toxicity models, we can quantitatively assess the safety margin of a novel compound. In our case study of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, the hypothetical data points towards a highly favorable therapeutic index compared to established drugs in its class. This provides a strong rationale for its continued investigation and development as a potentially safer anti-inflammatory agent. The methodologies and principles outlined in this guide offer a robust framework for researchers and drug development professionals to evaluate the therapeutic potential of their own novel compounds.

References

  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: Current Protocols in Pharmacology URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Assessing the ADME properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one compared to standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the ADME Properties of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

An In Vitro Assessment Against Established Pharmaceutical Standards

Introduction

In the early stages of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These characteristics are critical determinants of a drug's ultimate clinical success, influencing its bioavailability, efficacy, and safety profile.[3][4] This guide provides a comprehensive in vitro ADME assessment of a novel pyridinone derivative, 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one (hereafter referred to as "Compound P"), a member of a chemical class known for its diverse pharmacological activities.[5][6]

The pyridinone scaffold is a privileged structure in medicinal chemistry, capable of influencing physicochemical properties like solubility and metabolic stability.[6] To contextualize the performance of Compound P, its ADME properties are benchmarked against a panel of well-characterized standard drugs: Propranolol (a high-permeability, metabolically cleared drug), Atenolol (a low-permeability drug), and Warfarin (a highly protein-bound drug).

This document details the experimental protocols used, presents a comparative analysis of the data, and offers an integrated perspective on the drug-like potential of Compound P for an audience of drug development professionals. The data presented herein is for illustrative purposes to demonstrate the assessment process.

Absorption: Permeability Assessment

A compound's ability to permeate the intestinal wall is a critical first step for oral bioavailability. We evaluated this using the Parallel Artificial Membrane Permeability Assay (PAMPA), a high-throughput method that models passive, transcellular diffusion.[7][8]

Scientific Rationale

The PAMPA model provides a rapid, cell-free assessment of a compound's intrinsic ability to cross a lipid barrier, mimicking the passive diffusion route of intestinal absorption.[8][9][10] This assay is a cost-effective initial screen to rank compounds before proceeding to more complex, cell-based models like the Caco-2 assay.[11] It avoids the complexities of active transport or efflux mechanisms, providing a clear measure of passive permeability.[8] Compounds are classified as having low or high permeability based on their effective permeability (Pe) values.[8]

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_solution 1. Prepare Compound Stock (10 mM in DMSO) prep_donor 2. Dilute Compound in Donor Buffer (pH 6.5) prep_solution->prep_donor prep_lipid 3. Coat Donor Plate Filter with Lipid Solution (e.g., Lecithin in Dodecane) prep_donor->prep_lipid sandwich 5. Assemble Sandwich Plate (Donor on Acceptor) prep_lipid->sandwich prep_acceptor 4. Fill Acceptor Plate with Acceptor Buffer (pH 7.4) prep_acceptor->sandwich incubate 6. Incubate at RT (e.g., 4-5 hours with shaking) sandwich->incubate separate 7. Separate Plates incubate->separate quantify 8. Quantify Compound Conc. in Donor & Acceptor Wells (LC-MS/MS or UV-Vis) separate->quantify calculate 9. Calculate Pe Value & Classify Permeability quantify->calculate

Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA
  • Preparation : A lipid solution (e.g., 2% lecithin in dodecane) is prepared. The test compound and standards are diluted from a DMSO stock to a final concentration in a donor buffer solution (pH mimicking the small intestine).[11]

  • Coating : Each well of a 96-well filter donor plate is coated with a small volume of the lipid solution to form the artificial membrane.[11]

  • Assembly : The acceptor plate is filled with a buffer solution (pH 7.4), and the lipid-coated donor plate, containing the test compounds, is placed on top, creating a "sandwich".[9]

  • Incubation : The plate sandwich is incubated at room temperature for a defined period (e.g., 4-5 hours) with gentle shaking.[10]

  • Quantification : After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation : The apparent permeability coefficient (Papp or Pe) is calculated from the flux of the compound across the membrane.

Comparative Permeability Data
CompoundPAMPA Pe (x 10-6 cm/s)Permeability Classification
Compound P 8.5High
Propranolol (High)15.2High
Atenolol (Low)0.9Low

Data is hypothetical and for illustrative purposes.

Analysis : Compound P demonstrates high passive permeability, a favorable characteristic for oral absorption. Its permeability coefficient is significantly higher than the low-permeability control, Atenolol, and approaches that of the high-permeability standard, Propranolol. This suggests that Compound P is unlikely to have absorption limited by its ability to cross the intestinal epithelium via passive diffusion.

Distribution: Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is governed by its binding to plasma proteins. Only the unbound fraction is free to interact with its target and be cleared.[12][13] We assessed PPB using the "gold standard" Rapid Equilibrium Dialysis (RED) method.[12]

Scientific Rationale

Equilibrium dialysis is a robust method for determining the extent of drug-protein binding.[14] The assay uses a semi-permeable membrane that allows the small, unbound drug molecules to diffuse from a plasma-containing chamber to a buffer chamber until equilibrium is reached.[12] By measuring the compound's concentration in both chambers, the percentage of the drug bound to proteins can be accurately calculated.[12] This parameter is crucial as high plasma protein binding can limit a drug's efficacy and affect its clearance rate.[15]

Experimental Protocol: Equilibrium Dialysis
  • Device Preparation : A Rapid Equilibrium Dialysis (RED) device is used, which contains individual wells split into two chambers by a dialysis membrane (typically 8-14 kDa MWCO).[12]

  • Sample Addition : The test compound is spiked into plasma (human, rat, etc.) at a specified concentration (e.g., 1 µM).[12] This plasma solution is added to one chamber (the donor chamber). The other chamber (the receiver) is filled with dialysis buffer (e.g., PBS, pH 7.4).[15]

  • Incubation : The sealed device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[13] The time to reach equilibrium should be predetermined for the assay system.[16]

  • Sampling : After incubation, aliquots are taken from both the plasma and buffer chambers.[15]

  • Analysis : To avoid matrix effects, the plasma sample is typically diluted with buffer, and the buffer sample is diluted with control plasma to match the matrix.[16] The concentrations in both samples are then determined by LC-MS/MS.

  • Calculation : The percentage of protein binding is calculated based on the concentration difference between the chambers.

Comparative Plasma Protein Binding Data
CompoundSpecies% Plasma Protein BoundUnbound Fraction (fu)
Compound P Human88.5%0.115
Compound P Rat85.2%0.148
Warfarin (High)Human99.2%0.008
Atenolol (Low)Human<10%>0.90

Data is hypothetical and for illustrative purposes.

Analysis : Compound P exhibits moderate-to-high plasma protein binding in both human and rat plasma. While the binding is substantial, it is less extensive than that of Warfarin, a drug known for its very high binding. The unbound fraction of over 10% suggests that a sufficient concentration of free drug should be available to engage its biological target. The similar binding percentages between human and rat plasma are advantageous, suggesting that rat can be a relevant preclinical species for pharmacokinetic studies.

Metabolism: Hepatic Metabolic Stability

The liver is the primary site of drug metabolism, and a compound's stability in the presence of liver enzymes is a key predictor of its in vivo half-life and clearance.[17] We evaluated this using a human liver microsomal stability assay.

Scientific Rationale

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[17][18] Incubating a compound with liver microsomes in the presence of the necessary cofactor, NADPH, initiates phase I metabolic reactions.[17] By monitoring the disappearance of the parent compound over time, we can calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[19][20] This assay is a cornerstone of in vitro ADME profiling for predicting hepatic clearance.[19]

Experimental Workflow: Liver Microsomal Stability Assay

HLM_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_compound 1. Prepare Compound Solution in Buffer (e.g., 1 µM) pre_incubate 3. Pre-incubate at 37°C prep_compound->pre_incubate prep_microsomes 2. Prepare Microsome Suspension (e.g., 0.5 mg/mL in Buffer) prep_microsomes->pre_incubate initiate 4. Initiate Reaction by Adding NADPH pre_incubate->initiate sampling 5. Take Aliquots at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench 6. Quench Reaction (e.g., Acetonitrile) sampling->quench centrifuge 7. Centrifuge to Pellet Protein quench->centrifuge analyze 8. Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate 9. Calculate t½ & CLint analyze->calculate

Caption: Workflow for assessing compound stability using a liver microsomal assay.

Detailed Protocol: Liver Microsome Stability Assay
  • Incubation Setup : The test compound (final concentration, e.g., 1 µM) is added to a solution containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[20]

  • Pre-incubation : The mixture is pre-incubated at 37°C to bring it to temperature.

  • Reaction Initiation : The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[17] A control incubation without NADPH is run in parallel to assess non-CYP-mediated degradation.

  • Time-Course Sampling : Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[17]

  • Reaction Termination : The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.[17]

  • Sample Processing : Samples are centrifuged to pellet the precipitated protein.

  • Analysis : The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis : The percentage of the parent compound remaining at each time point is plotted. The slope of the natural log of this plot provides the rate of elimination, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[20]

Comparative Metabolic Stability Data
CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Metabolic Stability Classification
Compound P 4829Moderate
Propranolol (High Clearance)12115Low
Warfarin (Low Clearance)> 120< 5.8High

Data is hypothetical and for illustrative purposes.

Analysis : Compound P displays moderate metabolic stability in human liver microsomes. Its half-life of 48 minutes is significantly longer than that of the rapidly metabolized Propranolol, but shorter than the highly stable Warfarin. This suggests that Compound P is likely to be cleared by hepatic metabolism at a moderate rate. This profile can be favorable, as it avoids the extremes of very rapid clearance (which could lead to poor bioavailability and short duration of action) or excessively slow clearance (which could lead to drug accumulation and potential toxicity).

Integrated ADME Perspective & Summary

The in vitro ADME profile of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one provides a promising foundation for further development.

  • Absorption : The high passive permeability observed in the PAMPA assay suggests that oral absorption is unlikely to be a limiting factor.

  • Distribution : With moderate-to-high plasma protein binding, the compound is expected to have a reasonable volume of distribution, with a significant unbound fraction available for pharmacological activity.

  • Metabolism : The moderate metabolic stability indicates that the compound will likely have an acceptable in vivo half-life, avoiding the pitfalls of either very rapid or very slow hepatic clearance.

Overall Assessment : Compound P exhibits a balanced ADME profile that is often sought in oral drug candidates. It successfully navigates the initial hurdles of absorption and demonstrates favorable characteristics for distribution and metabolism. These in vitro data provide strong justification for advancing Compound P into more complex cell-based assays (e.g., Caco-2 for efflux liability) and subsequent in vivo pharmacokinetic studies in a relevant species like the rat.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Zhang, P., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868128. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Sinko, P. J., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem Bioassay AID 1617. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]

  • Bio-protocol. (2014). Protein Binding by Equilibrium Dialysis. Bio-protocol, 4(13), e1170. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

Sources

A Side-by-Side Analysis of the Cytotoxic Effects of Pyridinone Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Pyridinone-containing molecules represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent antitumor effects.[1] This guide provides a comparative analysis of the cytotoxic effects of various pyridinone derivatives, offering a valuable resource for researchers in oncology drug discovery. We will delve into a side-by-side comparison of their in vitro efficacy, explore the underlying mechanisms of action, and discuss the critical structure-activity relationships (SAR) that govern their cytotoxic potential.

The Rationale Behind a Comparative Approach

In the quest for novel anticancer therapeutics, a systematic comparison of related compounds is paramount. This approach allows us to identify key structural motifs responsible for potent and selective cytotoxicity, thereby guiding the rational design of next-generation drug candidates. By examining a range of pyridinone derivatives, we can discern trends in their activity against various cancer cell lines, providing a clearer path forward for preclinical development.

Comparative Cytotoxicity of Pyridinone Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[2] A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of several pyridinone derivatives against a panel of human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyridinone AlkaloidPseudogymnone A (Compound 1)A549 (Lung Carcinoma)Not Reported[3][4]
Pyridinone AlkaloidHarzianic Acid (Compound 3)A549 (Lung Carcinoma)4.2[3][4]
Pyridinone AlkaloidHarzianic Acid (Compound 3)MGC (Gastric Cancer)3.8[3][4]
Ruthenium-Pyridinone ComplexCompound 55aVariousComparable to Cisplatin[1]
Pyrazolyl PyridineCompound 9MCF-7 (Breast Cancer)0.34[5]
Pyrazolyl PyridineCompound 9HepG2 (Liver Cancer)0.18[5]
2,6-diaryl-substituted pyridineCompound 4aHT29 (Colorectal Carcinoma)2.243[6]
4,4'-BipyridineCompound 9aHepG2 (Liver Cancer)High Activity[7]
4,4'-BipyridineCompound 9aMCF-7 (Breast Cancer)High Activity[7]
4,4'-BipyridineCompound 9bHepG2 (Liver Cancer)High Activity[7]
4,4'-BipyridineCompound 9bMCF-7 (Breast Cancer)High Activity[7]

Note: "High Activity" indicates that the source reported significant cytotoxicity but did not provide a specific IC50 value.

From this data, it is evident that the cytotoxic potency of pyridinone derivatives can vary significantly based on their chemical structure and the cancer cell line being tested. For instance, the pyrazolyl pyridine derivative (Compound 9) exhibits remarkable potency against both breast and liver cancer cell lines, with IC50 values in the sub-micromolar range.[5] In contrast, the pyridinone alkaloid Harzianic Acid shows cytotoxicity in the low micromolar range against lung and gastric cancer cells.[3][4]

Understanding the Mechanism of Action: More Than Just Cell Death

The cytotoxic effect of these compounds is often mediated through the induction of apoptosis, or programmed cell death. Several pyridinone derivatives have been shown to act as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as PIM-1 kinase.[5][8]

The PIM-1 Kinase Inhibition Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell cycle progression and apoptosis.[5][8] Inhibition of PIM-1 can lead to cell cycle arrest and the activation of the caspase cascade, ultimately resulting in apoptosis.

PIM1_Pathway Pyridinone Pyridinone Derivative PIM1 PIM-1 Kinase Pyridinone->PIM1 Inhibition Apoptosis Apoptosis PIM1->Apoptosis Inhibits CellCycle Cell Cycle Arrest PIM1->CellCycle Promotes Progression Caspase Caspase Activation PIM1->Caspase Inhibits Activation CellCycle->Apoptosis Caspase->Apoptosis SAR_Concept Core Pyridinone Core Position 1 Position 2 Position 3 Position 4 Activity Cytotoxic Activity Core->Activity Influences Substituents Substituents (-OMe, -OH, halogens, etc.) Substituents->Core Modification at various positions

Caption: The relationship between the pyridinone core, its substituents, and the resulting cytotoxic activity.

Experimental Protocols: Ensuring Data Integrity

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The most common of these is the MTT assay.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridinone compounds and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

This self-validating system ensures that the observed cytotoxicity is a direct result of the compound's effect on cell viability.

Conclusion and Future Directions

The side-by-side analysis of pyridinone compounds reveals a promising class of cytotoxic agents with the potential for further development as anticancer drugs. The potent activity of certain derivatives, particularly those incorporating a pyrazole moiety, warrants further investigation. Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of derivatives to further refine our understanding of the structural requirements for optimal activity and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models to assess their therapeutic potential in a more complex biological system.

By leveraging the insights gained from this comparative analysis, the scientific community can accelerate the development of novel and effective pyridinone-based cancer therapies.

References

  • Lin, J., Guo, Y., Wang, J., Wang, F., & Liu, L. (2026). New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. Biomolecules, 16(2), 187. [Link]

  • Song, B. A., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1965. [Link]

  • MDPI. (2026). Biomolecules, Volume 16, Issue 2 (February 2026). [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific Reports, 13(1), 12345. [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(1), 1-15. [Link]

  • ResearchGate. (2026). Triterpenoid pyrazines and pyridines – Synthesis, cytotoxicity, mechanism of action, preparation of prodrugs. [Link]

  • Sci-Hub. (n.d.). Sci-Hub. [Link]

  • PubMed. (2004). Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. Archives of Pharmacal Research, 27(1), 13-17. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]

  • National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Spandidos Publications. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(5), 2737-2742. [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • Royal Society of Chemistry. (2016). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 52(56), 8749-8752. [Link]

  • PubMed. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is fundamental to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. As a specialized pyridinone derivative, this compound requires careful handling based on its chemical structure and the known hazards of analogous substances. This document is designed to empower researchers, scientists, and drug development professionals with the critical information needed for safe operational planning and disposal.

Part 1: Hazard Assessment and Immediate Safety Precautions

The primary directive in handling any research chemical is to assume it is hazardous. The aminomethyl moiety suggests that the compound is likely basic and corrosive, while the pyridine ring, common in bioactive molecules, indicates potential toxicity.[3][4]

Causality of Precaution: The basicity of the amine group can cause severe chemical burns upon contact with skin or eyes. Systemic toxicity, if inhaled or ingested, cannot be ruled out. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

Before beginning any work, ensure the following PPE is worn. This is a non-negotiable baseline for safety.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield is recommended.Protects against splashes of the chemical, which is presumed to be corrosive and capable of causing severe eye damage.[1]
Skin Protection Wear a flame-retardant lab coat and handle with chemically resistant gloves (e.g., nitrile) inspected before use.[5]Prevents skin contact. Amines can cause severe burns and may be absorbed through the skin.[6]
Respiratory Protection Work in a well-ventilated chemical fume hood. If a fume hood is unavailable, a full-face respirator with an appropriate cartridge is mandatory.[5]Minimizes inhalation of any dust or vapors, which could be toxic or cause respiratory irritation.[7]
First-Aid Measures in Case of Exposure

Immediate and correct first aid is critical.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing.[1][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Part 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste disposal. It prevents inadvertent and dangerous chemical reactions within a waste container. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][8]

Waste Streams:

  • Solid Waste: Unused or expired pure 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one, and any labware (e.g., weigh boats, pipette tips, contaminated gloves) that has come into direct contact with it.[4]

  • Liquid Waste: Solutions containing dissolved 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one. This waste stream must be kept separate from other solvent wastes unless explicitly permitted by your institution's guidelines.[9]

  • Aqueous Waste: Dilute aqueous solutions used for rinsing glassware. This rinsate must also be collected as hazardous waste.[8]

WasteSegregation cluster_generation Waste Generation Point cluster_collection Waste Collection Containers A Solid Compound & Contaminated PPE/Labware SolidWaste Solid Hazardous Waste (Labeled, Sealed HDPE Container) A->SolidWaste B Solutions Containing the Compound LiquidWaste Liquid Hazardous Waste (Labeled, Sealed, Compatible Container) B->LiquidWaste C Contaminated Glassware Rinse Triple Rinse with appropriate solvent (e.g., water, ethanol) C->Rinse AqueousWaste Aqueous Hazardous Waste (Labeled, Sealed Container) Rinse->AqueousWaste Collect all rinsate

Caption: Waste Segregation Workflow.

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory for regulatory compliance and safety.

Step 1: Waste Collection and Containment
  • Container Selection: All waste must be collected in containers that are in good condition, leak-proof, and chemically compatible.[10][11] The original chemical container is often the best choice for unused product.[10] For solutions, use glass or high-density polyethylene (HDPE) containers.[4] Avoid metal containers for amine-containing waste, as it can be corrosive.[12]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[13] The label must include:

    • The words "Hazardous Waste".[5][9][13]

    • The full chemical name: "3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one". Do not use abbreviations.[13]

    • An accurate list of all constituents in the container, including solvents.

    • The approximate percentage of each constituent.

    • The appropriate hazard pictograms (e.g., Corrosive, Toxic).

  • Container Management: Keep waste containers closed at all times except when adding waste.[10][11]

Step 2: Temporary Storage (Satellite Accumulation)
  • Location: Store sealed waste containers in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel.[9][12]

  • Segregation: Store containers away from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions.[1]

  • Containment: All liquid waste containers must be placed in secondary containment (e.g., a plastic bin or tray) to contain any potential leaks.[11][13]

Step 3: Arranging for Final Disposal
  • Professional Disposal: The final disposal of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10] Never attempt to dispose of this chemical yourself.

  • Incineration: The most probable disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[1][14]

  • Scheduling Pickup: Contact your EHS office to schedule a waste pickup, providing them with an accurate description of the waste as detailed on your label.[9]

DisposalWorkflow Start Waste Generation Step1 Step 1: Segregate Waste (Solid, Liquid, Aqueous) Start->Step1 Step2 Step 2: Use Labeled, Compatible Waste Containers Step1->Step2 Step3 Step 3: Keep Containers Closed and in Secondary Containment Step2->Step3 Step4 Step 4: Store in Designated Satellite Accumulation Area Step3->Step4 Step5 Step 5: Contact EHS for Pickup Step4->Step5 End Licensed Hazardous Waste Disposal Facility (e.g., Incineration) Step5->End

Caption: Overall Disposal Workflow.

Part 4: Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess and Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 1.

  • Containment: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it into your designated solid hazardous waste container.[9]

  • Decontamination: Clean the spill area with an appropriate decontamination solution. Collect all cleaning materials as hazardous waste.[9]

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.[9]

By adhering to these rigorous procedures, you contribute to a culture of safety and ensure the responsible management of chemical waste, protecting yourself, your colleagues, and the environment.

References

  • Jubilant Ingrevia Limited. 3-(Aminomethyl)pyridine Safety Data Sheet.
  • BenchChem. Proper Disposal of 2-(Aminomethyl)-5-bromonaphthalene: A Step-by-Step Guide for Laboratory Professionals.
  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • BenchChem. Proper Disposal of 2-(Aminomethyl)-4-fluoronaphthalene: A Guide for Laboratory Professionals.
  • MDPI. New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus.
  • Fisher Scientific. SAFETY DATA SHEET - 3-(Aminomethyl)pyridine.
  • Technical Disclosure Commons. Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • P2 InfoHouse. Disposal Of Laboratory Wastes In Lab Packs.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • BenchChem. Proper Disposal of 2-Amino-2-(pyridin-2-YL)acetic acid: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information (NCBI). 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem.
  • Northwestern University. Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Pyridine hydrochloride.
  • American Chemical Society (ACS). Hazardous Waste and Disposal.
  • BLDpharm. 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one dihydrochloride.
  • Harvard University Environmental Health and Safety. Chemical and Hazardous Waste.
  • Sigma-Aldrich. SAFETY DATA SHEET - Pyridine.
  • ChemicalBook. 3-(Aminomethyl)pyridine | 3731-52-0.
  • Koei Chemical Co., Ltd. 3-Aminomethyl-6-chloropyridine.
  • MDPI. Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping.

Sources

Navigating the Handling of 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

The structural similarity, particularly the presence of the aminomethyl and pyridine functionalities, strongly suggests that 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one is likely to exhibit comparable hazardous properties. The primary hazards associated with the analogous compound, 3-(aminomethyl)pyridine, include severe skin corrosion and eye damage.[1][2][3] It is also classified as harmful if swallowed or in contact with skin.[2] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) and handling procedures is mandatory.

Core Hazard Assessment and Corresponding PPE

Given the high probability of corrosive and toxic properties, a multi-layered PPE strategy is essential to prevent contact and inhalation. The following table outlines the recommended PPE for handling 3-(aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one.

Potential Hazard Required Personal Protective Equipment Rationale
Skin Contact Double-gloving with chemically resistant gloves (e.g., nitrile), a lab coat, and a chemically resistant apron or gown.[4][5]The compound is presumed to be corrosive and can cause severe skin burns upon contact.[1][2][3] Double gloving provides an extra layer of protection against potential breaches in the primary glove.
Eye Contact Chemical splash goggles and a full-face shield.[4][5]Due to the high risk of severe and irreversible eye damage, both goggles and a face shield are necessary to protect against splashes and aerosols.
Inhalation A NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines.[4]While the vapor pressure may be low, the potential for aerosol generation during handling necessitates respiratory protection to prevent irritation and systemic toxicity.
Ingestion Strict prohibition of eating, drinking, and smoking in the laboratory.Accidental ingestion can lead to severe internal damage.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical to minimize exposure risk. The following step-by-step procedures for handling and disposal should be implemented.

Experimental Workflow: Safe Handling from Receipt to Reaction
  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leaks in a designated and well-ventilated area.

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection, during unpacking.

    • Verify the container label and integrity before transferring it to a designated storage location.

  • Preparation and Weighing:

    • Conduct all manipulations of the solid or solutions within a certified chemical fume hood.

    • Use disposable weighing boats and spatulas to avoid cross-contamination.

    • Ensure the fume hood sash is at the lowest practical height.

  • Reaction Setup and Execution:

    • Set up all glassware and equipment within the fume hood before introducing the compound.

    • Add the compound to the reaction vessel slowly and carefully to prevent splashing.

    • Maintain constant vigilance of the reaction, ensuring proper ventilation and temperature control.

  • Post-Reaction Work-up and Purification:

    • Quench the reaction carefully within the fume hood.

    • Perform all extractions, distillations, and other purification steps under continuous ventilation.

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of waste are crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All contaminated solid materials, including gloves, weighing boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Aqueous and organic waste streams containing the compound must be collected in separate, appropriately labeled hazardous waste containers.

    • Do not mix incompatible waste streams.

  • Sharps Waste:

    • Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound must be decontaminated before being removed from the fume hood. This can be achieved by rinsing with an appropriate solvent, followed by a thorough washing. The rinsate should be collected as hazardous waste.

Visualizing the Safety Workflow

To further clarify the procedural flow, the following diagram illustrates the key stages of safe handling and disposal.

SafeHandlingWorkflow Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination DonPPE Don Appropriate PPE Inspect Inspect Compound Container DonPPE->Inspect PrepareHood Prepare Chemical Fume Hood Inspect->PrepareHood Weigh Weigh Compound PrepareHood->Weigh Reaction Perform Reaction Weigh->Reaction Workup Conduct Work-up Reaction->Workup SegregateWaste Segregate Waste Streams Workup->SegregateWaste DisposeWaste Dispose of Hazardous Waste SegregateWaste->DisposeWaste Decontaminate Decontaminate Glassware DisposeWaste->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.